Product packaging for Ethylhydrocupreine(Cat. No.:)

Ethylhydrocupreine

Cat. No.: B1217857
M. Wt: 340.5 g/mol
InChI Key: SUWZHLCNFQWNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethylhydrocupreine, also known as this compound, is a useful research compound. Its molecular formula is C21H28N2O2 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N2O2 B1217857 Ethylhydrocupreine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-ethoxyquinolin-4-yl)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWZHLCNFQWNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903554
Record name NoName_4239
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethylhydrocupreine (Optochin): A Technical Whitepaper on its Discovery, Mechanism, and Historical Significance in Pneumococcal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhydrocupreine, more commonly known as optochin, holds a significant place in the history of microbiology and antimicrobial research. Initially investigated as a therapeutic agent against Streptococcus pneumoniae, its clinical utility was hampered by a narrow therapeutic window and the rapid development of resistance. However, its potent and specific in vitro activity against pneumococci led to its repurposing as a crucial diagnostic tool for the presumptive identification of this important pathogen. This technical guide delves into the discovery of optochin, the key historical experiments that defined its properties, its mechanism of action at the molecular level, and its enduring legacy in the clinical microbiology laboratory.

Discovery and Historical Context

This compound (optochin) was first introduced in 1911 by the German scientists Julius Morgenroth and his colleague Levy as a potential chemotherapeutic agent for pneumococcal infections.[1][2] A derivative of hydroquinine, its development was part of the broader early 20th-century search for specific chemical agents to combat infectious diseases, a field pioneered by Paul Ehrlich.

Morgenroth and Levy's initial work focused on in vivo experiments, demonstrating that optochin could protect mice from lethal injections of pneumococci.[2] However, they also observed that the drug was ineffective if the infection was already well-established and that pneumococci could rapidly develop resistance to it.[2] Despite these limitations, the high specificity of optochin for pneumococci was a groundbreaking observation.

Subsequent research, notably by Henry F. Moore in 1915, provided a more detailed in vitro characterization of optochin's effects on various bacterial species. Moore's work quantified the potent inhibitory and bactericidal concentrations of optochin against different pneumococcal types and highlighted its significantly weaker effect on other streptococci and bacteria. These findings laid the groundwork for its eventual use as a diagnostic agent.

The transition of optochin from a failed therapeutic to a successful diagnostic tool was solidified in 1955 by Bowers and Jeffries, who developed the simple and reliable disk diffusion susceptibility test that remains a cornerstone of pneumococcal identification in clinical laboratories today.

Key Historical Experiments and Methodologies

Morgenroth and Levy's Initial in vivo Studies (1911)
  • Objective: To assess the protective effect of this compound against pneumococcal infection in a mouse model.

  • Methodology Summary:

    • A lethal dose of a virulent Streptococcus pneumoniae culture was administered to mice.

    • This compound was administered to the test group of mice, likely subcutaneously or intraperitoneally, at or around the time of infection.

    • A control group of infected mice did not receive the drug.

    • The survival rates of the test and control groups were observed and compared.

  • Key Findings:

    • Optochin demonstrated a protective effect when administered prophylactically or concurrently with the pneumococcal challenge.[2]

    • The therapeutic effect was diminished or absent when the drug was administered after the infection had progressed.[2]

    • The development of optochin-resistant pneumococci was observed.

Moore's in vitro Characterization (1915)

Henry F. Moore's comprehensive study provided the first detailed quantitative data on the in vitro effects of optochin.

  • Objective: To determine the inhibitory and bactericidal concentrations of this compound hydrochloride against different types of pneumococci and other microorganisms.

  • Experimental Protocol for Inhibitory Action:

    • Serial dilutions of this compound hydrochloride in nutrient broth were prepared.

    • A standardized inoculum of the test microorganism was added to each dilution.

    • The tubes were incubated, and the highest dilution showing no visible growth was recorded as the minimum inhibitory concentration (MIC).

  • Experimental Protocol for Bactericidal Action:

    • Following the determination of the MIC, a sample from each tube showing no growth was subcultured onto fresh, drug-free agar plates.

    • The plates were incubated, and the highest dilution from which no growth occurred on the subculture was recorded as the minimum bactericidal concentration (MBC).

  • Key Quantitative Data: See Tables 1 and 2.

Bowers and Jeffries' Optochin Susceptibility Test (1955)
  • Objective: To develop a simple, reliable method for differentiating Streptococcus pneumoniae from other alpha-hemolytic streptococci.

  • Experimental Protocol:

    • A pure culture of the alpha-hemolytic streptococcus to be tested is streaked onto a 5% sheep blood agar plate to obtain confluent growth.

    • A filter paper disk impregnated with 5 µg of optochin is aseptically placed onto the inoculated surface.

    • The plate is incubated at 35-37°C in a 5-10% CO2 atmosphere for 18-24 hours.

    • The diameter of the zone of inhibition around the disk is measured.

  • Interpretation of Results:

    • A zone of inhibition of 14 mm or greater is considered susceptible and presumptive for S. pneumoniae.

    • A zone of inhibition less than 14 mm is considered resistant, and the organism is likely a viridans group streptococcus. However, bile solubility testing is recommended for zones between 7 and 14 mm for confirmation.

Data Presentation

The following tables summarize the quantitative data from early key experiments.

Table 1: Inhibitory and Bactericidal Concentrations of this compound Hydrochloride against Streptococcus pneumoniae (Data adapted from Moore, 1915)

Pneumococcus TypeMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC) in 18 hours
Type I1:800,000 - 1:1,000,0001:400,000 - 1:800,000
Type II1:1,000,000 - 1:2,000,0001:500,000 - 1:1,000,000
Type III (mucosus)1:400,000 - 1:800,0001:200,000 - 1:400,000
Type IV1:1,000,000 - 1:2,000,0001:500,000 - 1:1,000,000

Table 2: Comparative Inhibitory Action of this compound Hydrochloride on Various Microorganisms (Data adapted from Moore, 1915)

MicroorganismMinimum Inhibitory Concentration (MIC)
Streptococcus pyogenes1:20,000 - 1:40,000
Staphylococcus aureus1:10,000 - 1:20,000
Escherichia coliNo inhibition at 1:1,000
Klebsiella pneumoniaeNo inhibition at 1:1,000
Corynebacterium diphtheriae1:20,000

Mechanism of Action and Resistance

Optochin's bactericidal activity against Streptococcus pneumoniae is highly specific and targets the proton-translocating F1F0-ATPase (also known as H+-ATPase), an essential enzyme for bacterial physiology.[1]

Molecular Target: F1F0-ATPase

The F1F0-ATPase is a membrane-bound enzyme complex responsible for ATP synthesis driven by a proton gradient. It is composed of two main domains:

  • F1 domain: Located in the cytoplasm, it contains the catalytic sites for ATP synthesis.

  • F0 domain: Embedded in the cell membrane, it forms a proton channel.

Optochin specifically inhibits the F0 domain of the pneumococcal H+-ATPase, disrupting the proton flow and thereby inhibiting ATP synthesis, which ultimately leads to cell death.[1]

Molecular Basis of Resistance

Optochin resistance in S. pneumoniae arises from point mutations in the genes encoding the subunits of the F0 domain, primarily the atpC gene, which codes for the c-subunit, and less commonly, the atpA gene, which codes for the a-subunit. These mutations alter the amino acid sequence of the F0 domain, preventing the binding of optochin to its target and rendering the H+-ATPase insensitive to the drug's inhibitory effects.

Visualizations

G cluster_0 Early Optochin Research Workflow A Synthesis of this compound (Quinine Derivative) B In Vivo Testing (Morgenroth & Levy, 1911) Mouse model of pneumococcal infection A->B C Observation of Protective Effect and Resistance Development B->C D In Vitro Characterization (Moore, 1915) Determination of MIC and MBC C->D E Confirmation of High Specificity for S. pneumoniae D->E F Development of Diagnostic Test (Bowers & Jeffries, 1955) E->F G Establishment as Standard Presumptive ID for S. pneumoniae F->G

Caption: Workflow of early this compound (optochin) research.

G cluster_1 Mechanism of Optochin Action and Resistance Optochin This compound (Optochin) F0 F0 Domain (Proton Channel) Optochin->F0 binds and inhibits Resistance Optochin Resistance Optochin->Resistance ineffective against ATPase S. pneumoniae F1F0-ATPase ATPase->F0 F1 F1 Domain (ATP Synthesis) ATPase->F1 F0->F1 rotation Proton_Flow Proton Flow F0->Proton_Flow blocks F0->Resistance leads to ATP_Synthesis ATP Synthesis F1->ATP_Synthesis catalyzes Proton_Flow->F0 drives Cell_Death Cell Death ATP_Synthesis->Cell_Death cessation leads to Mutation Mutation in atpC/atpA genes Mutation->F0 alters binding site

Caption: Optochin's mechanism of action and resistance development.

Conclusion

The story of this compound (optochin) is a compelling example of the circuitous path of drug development and scientific discovery. While its initial promise as a chemotherapeutic agent for pneumonia was not realized, its remarkable specificity for Streptococcus pneumoniae provided an invaluable tool for clinical microbiology. The early, meticulous in vivo and in vitro studies laid the foundation for a simple, yet robust, diagnostic test that has been instrumental in the identification of this key pathogen for over half a century. Furthermore, the elucidation of its molecular mechanism of action has contributed to our understanding of bacterial physiology and antimicrobial resistance. Optochin remains a testament to the importance of rigorous scientific investigation and the often-unforeseen applications of chemical compounds in medicine and biology.

References

Synthesis and Purification of Ethylhydrocupreine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhydrocupreine, also known as optochin, is a synthetic derivative of hydroquinine first reported in 1911.[1][2][3] While historically explored for its therapeutic potential, it is now primarily utilized as a key diagnostic agent for the differentiation of Streptococcus pneumoniae from other α-hemolytic streptococci.[2][4] This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for this compound, tailored for a scientific audience. The document details the core chemical transformations, outlines specific experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic and purification workflows.

Introduction

This compound is a quinoline alkaloid derivative characterized by an ethyl ether linkage at the 6'-position of the quinoline ring of hydroquinine.[1] Its synthesis from the naturally occurring cinchona alkaloid, hydroquinine, is a classic example of semi-synthesis, modifying a natural product to yield a compound with distinct properties. The primary application of this compound, in the form of its hydrochloride salt, is in microbiology laboratories for the optochin susceptibility test to presumptively identify S. pneumoniae.[5][6] This guide focuses on the chemical aspects of producing high-purity this compound hydrochloride suitable for research and diagnostic applications.

Synthesis of this compound Base

The synthesis of this compound from hydroquinine is primarily achieved through an O-ethylation of the phenolic hydroxyl group on the quinoline ring. The most common and well-established method for this transformation is the Williamson ether synthesis.

Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group of hydroquinine by a strong base to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution reaction (SN2) where the phenoxide attacks an ethylating agent, such as an ethyl halide or diethyl sulfate, to form the ethyl ether linkage.

Synthesis_Pathway Hydroquinine Hydroquinine Phenoxide Hydroquinine Phenoxide Hydroquinine->Phenoxide Deprotonation Base Base (e.g., Sodium Ethoxide) Base->Phenoxide This compound This compound (Optochin Base) Phenoxide->this compound SN2 Attack Ethylating_Agent Ethylating Agent (e.g., Ethyl Bromide) Ethylating_Agent->this compound Byproduct Salt Byproduct (e.g., NaBr)

Figure 1: Williamson Ether Synthesis of this compound.
Experimental Protocol: Synthesis of this compound Base

This protocol is a representative procedure based on the principles of the Williamson ether synthesis for the ethylation of phenolic compounds.

Materials:

  • Hydroquinine

  • Anhydrous Ethanol

  • Sodium metal

  • Ethyl bromide

  • Diethyl ether

  • Water (deionized)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Formation of the Phenoxide: To the freshly prepared sodium ethoxide solution, add hydroquinine with continuous stirring. The mixture is typically heated to reflux for a period to ensure complete deprotonation of the phenolic hydroxyl group, forming the sodium salt of hydroquinine (phenoxide).

  • Ethylation Reaction: To the refluxing solution of the hydroquinine phenoxide, add ethyl bromide dropwise over a period of time. After the addition is complete, continue to reflux the reaction mixture for several hours to drive the SN2 reaction to completion.

  • Work-up: a. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the bulk of the ethanol. b. The residue is then partitioned between water and a suitable organic solvent, such as diethyl ether or dichloromethane. c. The aqueous layer is extracted multiple times with the organic solvent. d. The combined organic layers are washed with water and then with brine to remove any remaining water-soluble impurities. e. The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound base.

Table 1: Representative Quantitative Data for this compound Synthesis

Reactant/ProductMolar Mass ( g/mol )Representative Molar RatioRepresentative Physical Form
Hydroquinine326.431.0White crystalline solid
Sodium22.991.1 - 1.5Solid metal
Ethyl Bromide108.971.1 - 1.5Colorless liquid
This compound340.46-Off-white to yellowish solid

Note: The exact quantities and reaction times will depend on the scale of the synthesis and should be optimized based on laboratory conditions.

Purification of this compound

The crude this compound base obtained from the synthesis typically contains unreacted starting materials, by-products, and other impurities. A multi-step purification process is necessary to obtain a high-purity product. This usually involves conversion to the hydrochloride salt followed by recrystallization.

Purification Workflow

The general workflow for the purification of this compound involves an initial purification of the crude base, followed by salt formation and subsequent recrystallization to achieve high purity.

Purification_Workflow Crude_Base Crude this compound Base Dissolution Dissolve in Organic Solvent (e.g., Ethanol) Crude_Base->Dissolution Acidification Add Hydrochloric Acid Dissolution->Acidification Precipitation Precipitation of Crude HCl Salt Acidification->Precipitation Filtration1 Filtration and Washing Precipitation->Filtration1 Crude_Salt Crude this compound HCl Filtration1->Crude_Salt Recrystallization Recrystallization from suitable solvent system (e.g., Ethanol/Ether) Crude_Salt->Recrystallization Filtration2 Filtration and Drying Recrystallization->Filtration2 Pure_Salt Pure this compound HCl Filtration2->Pure_Salt

References

Ethylhydrocupreine: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydrocupreine, also known as optochin, is a synthetic derivative of hydroquinine first synthesized in 1911.[1] Initially investigated as a therapeutic agent for pneumococcal infections, its systemic use was rapidly abandoned due to significant toxicity.[2] Despite its failure as a therapeutic drug, this compound found a crucial and enduring role in clinical microbiology. For decades, it has been the cornerstone for the presumptive identification of Streptococcus pneumoniae, distinguishing it from other alpha-hemolytic streptococci based on its unique susceptibility to the compound.[1][3] This guide provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, the basis of microbial resistance, and detailed experimental protocols. Due to its historical use, pharmacokinetic data are limited and largely qualitative.

Pharmacokinetics: A Historical Perspective

The systemic use of this compound was short-lived, predating modern pharmacokinetic methodologies. Consequently, a comprehensive quantitative analysis of its absorption, distribution, metabolism, and excretion (ADME) is not available in contemporary literature. The information presented here is collated from early 20th-century clinical and preclinical studies.

Absorption, Distribution, and Excretion

Early studies in animals and humans indicated that this compound is absorbed into the systemic circulation after oral and subcutaneous administration. In humans, a single oral dose of 0.5 grams was sufficient to produce inhibitory and bactericidal concentrations in the serum against pneumococci.[4]

Animal studies provided some insights into its distribution and duration of action. In rabbits, the bactericidal activity of the serum peaked approximately one hour after subcutaneous administration of the this compound base in oil, transitioning to an inhibitory effect by the four-hour mark.[4] This suggests a relatively rapid absorption and distribution, followed by a decline in effective concentration. The route of administration and formulation significantly impacted its efficacy, with subcutaneous injection of the base in oil showing the most pronounced and lasting bactericidal effect in rabbit serum compared to aqueous solutions or intramuscular injections.[4]

There is a lack of specific data on the metabolism of this compound. However, as a quinine derivative, it is plausible that it would undergo hepatic metabolism, similar to other cinchona alkaloids. Quinine, for instance, is metabolized by cytochrome P450 enzymes, primarily CYP3A4. The specific metabolic pathways and metabolites of this compound remain uncharacterized. Similarly, detailed information on its excretion is not available.

Pharmacodynamics: The Basis of Selective Toxicity

The primary pharmacodynamic effect of this compound is its potent and selective antimicrobial activity against Streptococcus pneumoniae.

Mechanism of Action

This compound targets the F0F1 H+-ATPase (also known as ATP synthase) in S. pneumoniae.[5] This enzyme is a crucial component of the bacterial cell's energy metabolism, responsible for synthesizing ATP from ADP and inorganic phosphate, driven by a proton gradient across the cell membrane. This compound specifically inhibits the membrane-bound F0 complex of the ATPase, disrupting proton translocation and, consequently, ATP synthesis.[6] This leads to a cessation of growth and, at higher concentrations, cell death. The high specificity of this action accounts for its effectiveness in differentiating S. pneumoniae from other streptococci, which possess F0F1 ATPases that are not susceptible to inhibition by this compound.

Molecular Basis of Resistance

Resistance to this compound in S. pneumoniae is primarily due to point mutations in the genes encoding the subunits of the F0 complex of the H+-ATPase.[5] The most commonly affected genes are atpC and atpA, which code for the c-subunit and a-subunit, respectively.[5] These mutations alter the structure of the F0 complex, preventing the binding of this compound without significantly compromising the enzyme's essential function of proton transport and ATP synthesis.

Quantitative Pharmacodynamic and Toxicity Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae

ParameterOrganismValueReference(s)
Minimum Inhibitory Concentration (MIC)S. pneumoniae1:10,000,000 dilution[7]
Bactericidal ConcentrationS. pneumoniae1:500,000 dilution[7]
MIC Range for Optochin-Resistant StrainsS. pneumoniae16 to 32 µg/mL[8]
MIC for Optochin-Susceptible Reference StrainsS. pneumoniae ATCC BAA-255, ATCC 496191 µg/mL[8]

Table 2: Acute Toxicity Data for this compound Hydrochloride

SpeciesRoute of AdministrationHighest Tolerated DoseReference(s)
Guinea PigIntrapleural Injection0.02 to 0.03 g/kg[3][9]

Mandatory Visualizations

Signaling Pathway of this compound's Mechanism of Action

Ethylhydrocupreine_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane F0F1_ATPase F0F1 H+-ATPase ATP_Synthesis ATP Synthesis F0F1_ATPase->ATP_Synthesis Catalyzes Proton_Channel F0 Proton Channel (atpA, atpC subunits) Inhibition Inhibition Proton_Channel->Inhibition This compound This compound (Optochin) This compound->Proton_Channel Binds to and blocks Proton_Gradient Proton Gradient Proton_Gradient->F0F1_ATPase Drives Bacterial_Growth Bacterial Growth & Survival ATP_Synthesis->Bacterial_Growth Powers Inhibition->Proton_Gradient Disruption Disruption Inhibition->Disruption Disruption->ATP_Synthesis Cessation Cessation Disruption->Cessation Cessation->Bacterial_Growth

Caption: Mechanism of action of this compound on S. pneumoniae F0F1 H+-ATPase.

Experimental Workflow for Optochin Susceptibility Testing (Disk Diffusion)

Optochin_Susceptibility_Workflow Start Start: Isolate alpha-hemolytic streptococcal colonies Prepare_Inoculum Prepare bacterial suspension (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate 5% sheep blood agar plate to create a lawn of growth Prepare_Inoculum->Inoculate_Plate Place_Disk Aseptically place a 5 µg optochin disk on the agar surface Inoculate_Plate->Place_Disk Incubate Incubate at 35-37°C in 5% CO2 for 18-24 hours Place_Disk->Incubate Measure_Zone Measure the diameter of the zone of inhibition in mm Incubate->Measure_Zone Interpret_Results Interpret Results Measure_Zone->Interpret_Results S_pneumoniae Presumptive S. pneumoniae (Zone ≥ 14 mm) Interpret_Results->S_pneumoniae ≥ 14 mm Not_S_pneumoniae Not S. pneumoniae (Zone < 14 mm or no zone) Interpret_Results->Not_S_pneumoniae < 14 mm

Caption: Standard workflow for the optochin disk diffusion susceptibility test.

Detailed Experimental Protocols

Optochin Susceptibility Testing: Disk Diffusion Method

This method is the most common procedure for the presumptive identification of S. pneumoniae in clinical laboratories.

1. Materials:

  • 5% sheep blood agar plates[3]

  • Optochin disks (6 mm, 5 µg)[3]

  • Pure, 18-24 hour culture of an alpha-hemolytic streptococcus on a blood agar plate

  • Sterile inoculating loop or cotton swab[3]

  • 0.5 McFarland turbidity standard[3]

  • Sterile saline or broth[10]

  • Incubator with a 5% CO2 atmosphere[3]

  • Calipers or a ruler for measuring in millimeters[11]

2. Procedure:

  • From a pure culture, select several colonies of the alpha-hemolytic streptococcus to be tested.

  • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.[3]

  • Using a sterile cotton swab, inoculate a 5% sheep blood agar plate by streaking the entire surface to obtain confluent growth.[3]

  • Allow the plate to dry for 3-5 minutes.

  • Using sterile forceps, place an optochin disk onto the inoculated agar surface and gently press to ensure complete contact.[3]

  • Incubate the plate at 35-37°C for 18-24 hours in a 5% CO2-enriched atmosphere.[3]

  • After incubation, measure the diameter of the zone of inhibition around the disk.[11]

3. Interpretation of Results:

  • A zone of inhibition of 14 mm or greater is considered susceptible and is presumptive for S. pneumoniae.[8]

  • A zone of inhibition of less than 14 mm is considered resistant, and the organism is likely another species of alpha-hemolytic streptococci.[8]

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This method provides a quantitative measure of the concentration of this compound required to inhibit the growth of a bacterial isolate.

1. Materials:

  • Mueller-Hinton agar with 5% sheep blood[10]

  • This compound (optochin) stock solution of known concentration

  • Pure culture of the bacterial isolate to be tested

  • Sterile saline[10]

  • 0.5 McFarland turbidity standard[10]

  • Sterile petri dishes

  • Inoculator (e.g., a multipoint replicator)

  • Incubator with a 5% CO2 atmosphere[10]

2. Procedure:

  • Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of this compound (e.g., from 0.5 to 256 µg/ml).[10] Also, prepare a control plate with no drug.

  • Prepare a bacterial suspension of the test isolate in sterile saline, adjusted to a turbidity of 0.5 McFarland standard.[10]

  • Further dilute the inoculum to achieve a final concentration of approximately 10^4 colony-forming units (CFU) per spot upon inoculation.

  • Using an inoculator, spot the prepared bacterial suspension onto the surface of each agar plate, including the control plate.

  • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C for 20-24 hours in a 5% CO2 atmosphere.[10]

  • After incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the isolate.[10]

Conclusion

This compound (optochin) represents a fascinating case in pharmacology: a compound that failed in its intended therapeutic application due to toxicity but became an indispensable diagnostic tool. Its highly specific inhibition of the F0F1 H+-ATPase in Streptococcus pneumoniae provides a robust method for the presumptive identification of this important pathogen. While a detailed modern pharmacokinetic profile is lacking due to its historical discontinuation for systemic use, the available early 20th-century literature provides a qualitative understanding of its in vivo behavior. The detailed pharmacodynamic data and established experimental protocols continue to be of great relevance to clinical microbiologists and researchers studying streptococcal biology and antimicrobial resistance. This guide serves as a comprehensive resource for professionals in drug development and research, summarizing the current state of knowledge on this historically significant compound.

References

An In-depth Technical Guide on the Solubility of Ethylhydrocupreine in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethylhydrocupreine, a derivative of hydroquinine, in various common laboratory solvents. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in the handling and application of this compound.

This compound, often used in its hydrochloride salt form (optochin), is a crucial agent for the identification of Streptococcus pneumoniae. An understanding of its solubility is paramount for the preparation of stock solutions, in vitro and in vivo experimental design, and formulation development.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The following table summarizes the available quantitative solubility data for this compound and its hydrochloride salt in key laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the polymorphic form of the solute.

Compound NameSolventSolubilityNotes
This compound Hydrochloride Dimethyl Sulfoxide (DMSO)125 mg/mL (331.64 mM)[1]Requires sonication to dissolve. The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use a newly opened container.[2]
Water50 mg/mL (132.65 mM)[2]Requires sonication to dissolve.[2] Other sources describe it as "completely soluble".
Ethanol50 mg/mL[3]-
MethanolModerately Soluble (qualitative)Based on the solubility of the related cinchona alkaloid, quinidine.[4] A standard solution of quinine (100 mg/mL) can be prepared in methanol.[5]
AcetonitrileHigh Solubility (qualitative)Based on the high solubility of the related cinchona alkaloid, fumonisin, in this solvent.[4]
ChloroformVery Soluble (qualitative)Based on the high solubility of the related cinchona alkaloid, quinidine.[4]
This compound (Free Base) Dimethyl Sulfoxide (DMSO)100 mg/mL (293.72 mM)Requires sonication to dissolve. The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use a newly opened container.

Experimental Protocols

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the equilibrium solubility of this compound hydrochloride in a given solvent.

Materials:

  • This compound hydrochloride powder

  • Solvent of interest (e.g., Water, Ethanol, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Orbital shaker or magnetic stirrer with stir bars

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Vials for sample analysis

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound hydrochloride to a flask containing a known volume of the solvent. The excess solid should be visually apparent.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.

  • Analysis:

    • Quantify the concentration of this compound hydrochloride in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound hydrochloride in the same solvent.

    • Determine the concentration of the saturated solution by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

    • Report the temperature at which the solubility was determined.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.

G Workflow for Solubility Determination (Shake-Flask Method) A Add excess solid compound to a known volume of solvent B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Allow solid to sediment B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Analyze filtrate to determine concentration (e.g., HPLC, UV-Vis) E->F G Report solubility at specified temperature F->G

Caption: A flowchart of the shake-flask method for solubility determination.

This guide provides essential information on the solubility of this compound and a standardized protocol for its determination. Adherence to meticulous experimental technique is vital for obtaining accurate and reproducible solubility data, which is fundamental for the successful application of this compound in research and development.

References

An In-Depth Technical Guide on the Molecular Structure and Derivatives of Ethylhydrocupreine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhydrocupreine, a derivative of hydroquinine, is a cinchona alkaloid first introduced in 1911. Also known as optochin, it is widely recognized for its specific and potent activity against Streptococcus pneumoniae, which has led to its universal use as a diagnostic tool to differentiate pneumococci from other alpha-hemolytic streptococci. Beyond its diagnostic applications, this compound has garnered interest for its antimicrobial and antimalarial properties, stimulating research into its mechanism of action and the development of novel derivatives with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the molecular structure of this compound, its physicochemical properties, and the synthesis and biological evaluation of its derivatives. Detailed experimental protocols and an exploration of its mechanism of action, including its interaction with bacterial ATP synthase, are presented to serve as a valuable resource for researchers in drug discovery and development.

Core Molecular Structure and Physicochemical Properties

This compound is structurally characterized by a quinoline ring linked through a hydroxymethyl group to a quinuclidine nucleus, with an ethyl ether at the 6'-position of the quinoline ring.[1] The molecule possesses multiple stereocenters, conferring specific three-dimensional conformations that are crucial for its biological activity.

The physicochemical properties of this compound and its commonly used hydrochloride salt are summarized in Table 1. The hydrochloride salt exhibits increased water solubility, facilitating its use in aqueous solutions for laboratory and experimental applications.

PropertyThis compoundThis compound Hydrochloride
IUPAC Name (R)---INVALID-LINK--methanol(R)---INVALID-LINK--methanol hydrochloride
Synonyms Optochin, this compound baseOptochin hydrochloride
Molecular Formula C₂₁H₂₈N₂O₂C₂₁H₂₉ClN₂O₂
Molecular Weight 340.46 g/mol 376.92 g/mol
CAS Number 522-60-13413-58-9
Appearance White to cream crystals or powderWhite to cream crystals or powder
Solubility Soluble in ethanol, ether, chloroformSoluble in water, ethanol
Purity ≥97%≥97%

Synthesis and Derivatives

The synthesis of this compound and its derivatives often starts from hydroquinine, a readily available cinchona alkaloid. The ethyl group is introduced at the phenolic hydroxyl group of the quinoline ring via Williamson ether synthesis. Modifications to both the quinoline and quinuclidine moieties have been explored to investigate the structure-activity relationships (SAR) and to develop analogs with improved potency and pharmacokinetic profiles.[2][3]

A key area of derivatization has been the modification of the C9 hydroxyl group and the quinuclidine nitrogen. O-alkylation of the parent compound, hydrocupreine, has yielded a series of ethers with varying alkyl chain lengths, demonstrating that the nature of this substituent significantly influences antimicrobial activity.

Experimental Protocol: Synthesis of O-Alkyl Hydrocupreine Derivatives

This protocol describes a general method for the O-alkylation of hydrocupreine, the precursor to this compound and its O-alkyl derivatives.

Materials:

  • Hydrocupreine

  • Appropriate alkyl halide (e.g., ethyl iodide for this compound)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of hydrocupreine (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired O-alkyl hydrocupreine derivative.

Characterization:

The structure and purity of the synthesized derivatives should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activities and Structure-Activity Relationship

This compound exhibits a narrow but potent spectrum of antimicrobial activity, primarily against Streptococcus pneumoniae.[1] It also possesses antimalarial activity against Plasmodium falciparum.[2] The exploration of its derivatives has revealed key structural features that govern its biological effects.

Table 2: In Vitro Antimicrobial Activity of this compound and Selected Derivatives against S. pneumoniae

CompoundModificationMIC (µg/mL)
This compound (Optochin)6'-OC₂H₅1-2
Analogue 48C9-O-aryl ether0.06

Note: Data is compiled from published literature and may vary depending on the specific strain and testing conditions.

Studies on the structure-activity relationship have shown that:

  • The 6'-alkoxy group: The length and nature of the alkyl chain at the 6'-position of the quinoline ring influence potency.

  • The C9-hydroxyl group: Modification of this group can lead to derivatives with significantly enhanced activity. For instance, certain C9-O-aryl ether analogs have demonstrated substantially improved potency against multidrug-resistant strains of S. pneumoniae.[3]

  • The quinuclidine ring: Alterations to this part of the molecule can affect both potency and pharmacokinetic properties.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound and its derivatives against S. pneumoniae involves the inhibition of the F₀F₁ ATP synthase.[2][3][4] This enzyme is crucial for bacterial energy metabolism, and its inhibition leads to a disruption of the proton motive force and ultimately cell death.

Resistance to optochin in S. pneumoniae has been linked to mutations in the atpA and atpC genes, which encode the α and c subunits of the F₀F₁ ATP synthase, respectively. Molecular modeling studies suggest that this compound and its analogs likely bind to the c-ring of the ATP synthase, near the conserved glutamate residue that is essential for proton translocation.[2][3] This binding event physically obstructs the rotation of the c-ring, thereby inhibiting ATP synthesis.

Below is a Graphviz diagram illustrating the proposed mechanism of action.

ATP_Synthase_Inhibition cluster_membrane Bacterial Cell Membrane ATP_Synthase F₀F₁ ATP Synthase Proton_Channel Proton Channel (F₀ subunit) Catalytic_Site Catalytic Site (F₁ subunit) Proton_Channel->Catalytic_Site Drives Rotation Protons_in Protons (intracellular) Proton_Channel->Protons_in ATP ATP Catalytic_Site->ATP Protons_out Protons (extracellular) Protons_out->Proton_Channel Flow ADP_Pi ADP + Pi ADP_Pi->Catalytic_Site This compound This compound/Derivative This compound->Proton_Channel Binds to c-ring Inhibits Rotation

Inhibition of Bacterial ATP Synthase by this compound.

Experimental Protocols: Antimicrobial Susceptibility Testing

The in vitro activity of this compound and its derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods.

Broth Microdilution Method

Materials:

  • Mueller-Hinton broth (MHB), often supplemented with 5% lysed horse blood for fastidious organisms like S. pneumoniae.

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the microtiter plates. The final concentration range should be sufficient to determine the MIC.

  • Add the standardized bacterial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37 °C for 18-24 hours in an atmosphere of 5% CO₂.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound remains a molecule of significant interest, not only for its established role in clinical microbiology but also as a lead compound for the development of novel antibiotics. The elucidation of its mechanism of action, targeting the bacterial ATP synthase, has opened new avenues for rational drug design. Future research should focus on the synthesis and evaluation of a broader range of derivatives with improved potency, selectivity, and pharmacokinetic properties. The development of compounds that can overcome existing resistance mechanisms is a key priority. The detailed protocols and data presented in this guide are intended to facilitate these research efforts and contribute to the discovery of the next generation of antimicrobial agents.

References

Ethylhydrocupreine: A Quinine Derivative for Targeted Inhibition of Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Ethylhydrocupreine, more commonly known as optochin, is a derivative of quinine that has long been a cornerstone in the presumptive identification of Streptococcus pneumoniae.[1][2] Its remarkable and highly specific inhibitory effect on pneumococci, a leading cause of bacterial pneumonia and meningitis worldwide, has garnered significant interest beyond diagnostics, paving the way for its exploration as a potential therapeutic agent and a tool for understanding fundamental pneumococcal biology.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its study.

Molecular Profile and Relationship to Quinine

This compound hydrochloride is a synthetic derivative of hydroquinine, introduced in 1911 by Morgenroth and Levy.[2][5] Structurally, it belongs to the cinchona alkaloids, a class of compounds naturally derived from the bark of the Cinchona tree, with quinine being the most prominent member.[6] The antipneumococcal activity of these compounds is closely linked to their chemical structure, specifically the erythro configuration at the C8 and C9 positions.[7][8] While both quinine and this compound exhibit activity against S. pneumoniae, this compound is significantly more potent, inhibiting pneumococcal growth at much lower concentrations.[9]

Mechanism of Action: Targeting the F0F1 H+-ATPase

The selective toxicity of this compound against Streptococcus pneumoniae is attributed to its specific inhibition of the membrane-bound F0F1 H+-ATPase (ATP synthase).[7][10][11] This enzyme is crucial for proton translocation and ATP synthesis, fundamental processes for bacterial viability.[11][12]

This compound, along with quinine, specifically targets the c-subunit of the F0 portion of the ATPase complex.[7][13] The F0 complex is embedded in the cell membrane and functions as a proton channel. By binding to the c-subunit, this compound obstructs the flow of protons, thereby disrupting the proton motive force and inhibiting ATP synthesis.[11][14] This ultimately leads to cell lysis, which is observed as a zone of inhibition in susceptibility tests.[15][16]

Resistance to this compound in S. pneumoniae has been linked to point mutations in the atpC and atpA genes, which encode the c and a subunits of the F0 complex, respectively.[12][13][17] These mutations alter the binding site of the drug, reducing its inhibitory effect.[14]

G Mechanism of this compound Inhibition cluster_membrane Pneumococcal Cell Membrane F0F1_ATPase F0F1 H+-ATPase (ATP Synthase) F0 F0 (Proton Channel) F1 F1 (Catalytic Subunit) F0->F1 Drives rotation of Proton_Influx Proton Influx (H+) F0->Proton_Influx Blocks ATP_Synthesis ATP Synthesis F1->ATP_Synthesis Catalyzes This compound This compound (Optochin) This compound->F0 Binds to c-subunit Proton_Influx->F0 Translocates through Cell_Lysis Cell Lysis / Inhibition ATP_Synthesis->Cell_Lysis Leads to

Figure 1: Signaling pathway of this compound inhibition.

Quantitative Data on Pneumococcal Inhibition

The efficacy of this compound is quantified through two primary measures: the zone of inhibition in disk diffusion assays and the Minimum Inhibitory Concentration (MIC) in broth microdilution assays.

Zone of Inhibition Data

The optochin susceptibility test is a standard diagnostic procedure for the presumptive identification of S. pneumoniae. A filter paper disk impregnated with 5 µg of this compound is placed on a blood agar plate inoculated with the suspect organism. The diameter of the resulting zone of inhibition is measured after incubation.

ParameterValueInterpretationReference
Disk Content5 µgStandard concentration for susceptibility testing.[1][16]
Zone of Inhibition (Sensitive)≥ 14 mmPresumptive identification of S. pneumoniae.[1][15][18]
Zone of Inhibition (Intermediate)< 14 mmFurther testing (e.g., bile solubility) is recommended.[15]
Zone of Inhibition (Resistant)No zone of inhibitionIndicates the organism is not S. pneumoniae.[1][15]

Note: Some viridans streptococci may produce small zones of inhibition (<14mm).[18][19] Occasional optochin-resistant strains of S. pneumoniae have been reported.[19]

Minimum Inhibitory Concentration (MIC) Data

MIC values provide a more quantitative measure of a compound's antimicrobial activity. For this compound, there is a clear distinction in MICs between susceptible S. pneumoniae and other streptococcal species.

OrganismMIC Range (µg/mL)InterpretationReference
Streptococcus pneumoniae (susceptible)0.25 - 0.5Highly susceptible to this compound.[20]
Other Mitis Group Streptococci8 - 128Significantly higher resistance compared to S. pneumoniae.[20]
Optochin-Resistant S. pneumoniae4-30 fold higher than susceptible strainsDemonstrates a clear shift in susceptibility due to resistance mechanisms.[12]

In vitro, a minimum inhibitory concentration (MIC) of 1:10,000,000 will inhibit the growth of pneumococci, and 1:500,000 is bactericidal.[2]

Experimental Protocols

Optochin Disk Diffusion Susceptibility Test

This protocol is widely used for the presumptive identification of Streptococcus pneumoniae.

Materials:

  • 5% sheep blood agar plates

  • Optochin disks (5 µg)

  • Sterile inoculating loop or swab

  • Forceps

  • CO2 incubator (35-37°C)

  • Pure culture of an alpha-hemolytic streptococcus

Procedure:

  • Using a sterile inoculating loop or swab, select a few well-isolated colonies of the alpha-hemolytic organism to be tested.

  • Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.

  • Using sterile forceps, place a 5 µg optochin disk onto the inoculated surface of the agar.

  • Gently press the disk to ensure it adheres firmly to the agar.

  • Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2 atmosphere.

  • After incubation, observe the plate for a zone of inhibition around the disk.

  • Measure the diameter of the zone of inhibition in millimeters.

Interpretation of Results:

  • A zone of inhibition of ≥ 14 mm is considered sensitive and presumptive for S. pneumoniae.[1][15]

  • A zone of inhibition of < 14 mm is considered resistant, and the organism is unlikely to be S. pneumoniae. Further confirmatory tests like bile solubility are recommended for intermediate results.[15]

G Optochin Susceptibility Testing Workflow start Start: Isolate alpha-hemolytic streptococcus inoculate Inoculate 5% sheep blood agar plate start->inoculate place_disk Aseptically place 5 µg optochin disk inoculate->place_disk incubate Incubate at 35-37°C with 5-10% CO2 for 18-24h place_disk->incubate measure Measure zone of inhibition (mm) incubate->measure decision Zone ≥ 14 mm? measure->decision sensitive Result: Sensitive (Presumptive S. pneumoniae) decision->sensitive Yes resistant Result: Resistant (Not S. pneumoniae) decision->resistant No end End sensitive->end resistant->end

Figure 2: Experimental workflow for optochin susceptibility testing.
Broth Microdilution for MIC Determination

This method provides a quantitative measure of the minimum concentration of this compound required to inhibit the growth of the test organism.

Materials:

  • Cation-adjusted Mueller-Hinton broth with 2-5% lysed horse blood

  • This compound hydrochloride stock solution

  • 96-well microtiter plates

  • Standardized inoculum of the test organism (e.g., 0.5 McFarland standard)

  • Incubator (35°C)

Procedure:

  • Prepare serial twofold dilutions of the this compound stock solution in the broth within the microtiter plate. The final concentration range should typically span from 0.125 to 256 µg/mL.[20]

  • Prepare a standardized inoculum of the test organism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C for 20-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Conclusion and Future Directions

This compound remains an invaluable tool in the clinical microbiology laboratory for the presumptive identification of Streptococcus pneumoniae. Its highly specific mechanism of action, targeting the F0F1 H+-ATPase, provides a fascinating case study in selective antimicrobial activity. While its clinical use as a therapeutic has been limited, the unique interaction with its target presents opportunities for the design of novel narrow-spectrum antibiotics. Further research into the structure-activity relationships of quinine derivatives and their interaction with the pneumococcal ATPase could lead to the development of new agents to combat this persistent and significant human pathogen.[3]

References

In Vitro Antimicrobial Activity of Ethylhydrocupreine Against Various Bacterial Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhydrocupreine, also known as optochin, is a quinine derivative historically investigated for its therapeutic potential and now primarily utilized as a diagnostic tool for the presumptive identification of Streptococcus pneumoniae. Its potent and selective antimicrobial activity against pneumococci is a cornerstone of clinical microbiology. This technical guide provides an in-depth analysis of the in vitro antimicrobial activity of this compound, focusing on its mechanism of action, detailed experimental protocols for susceptibility testing, and a summary of its activity against various bacterial strains. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action: Targeting the F₀F₁ ATP Synthase

This compound exerts its antimicrobial effect by specifically targeting the F₀F₁ ATP synthase, a crucial enzyme complex located in the bacterial cell membrane.[1] This enzyme is responsible for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, by utilizing the proton motive force (PMF) generated by the electron transport chain.[2][3]

The F₀F₁ ATP synthase is composed of two main domains: the F₀ domain, which is embedded in the membrane and functions as a proton channel, and the F₁ domain, which protrudes into the cytoplasm and contains the catalytic sites for ATP synthesis.[1] this compound inhibits the activity of this enzyme, leading to a disruption of the PMF and a subsequent depletion of intracellular ATP.[4] This energy deficit ultimately results in the cessation of essential cellular processes and cell death.[3]

Resistance to this compound in S. pneumoniae has been linked to point mutations in the genes encoding the a-subunit and c-subunit of the F₀ domain of the ATP synthase.[5]

Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane ProtonMotiveForce Proton Motive Force (PMF) (H⁺ Gradient) F0F1_ATPase F₀F₁ ATP Synthase ProtonMotiveForce->F0F1_ATPase Drives ATP_Synthesis ATP Synthesis (ADP + Pi -> ATP) F0F1_ATPase->ATP_Synthesis Catalyzes CellDeath Cell Death F0F1_ATPase->CellDeath Leads to This compound This compound (Optochin) This compound->F0F1_ATPase Inhibits CellularProcesses Essential Cellular Processes (e.g., DNA replication, protein synthesis) ATP_Synthesis->CellularProcesses Powers ATP_Synthesis->CellDeath Depletion leads to

Figure 1: Mechanism of Action of this compound.

In Vitro Antimicrobial Activity Data

The antimicrobial activity of this compound is remarkably specific for Streptococcus pneumoniae.[6] Other alpha-hemolytic streptococci, often referred to as viridans streptococci, are typically resistant.[7] Data on its activity against a broader range of bacteria is limited, reflecting its primary use as a diagnostic agent rather than a broad-spectrum antibiotic.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Bacterial SpeciesStrainMIC (µg/mL)Reference
Streptococcus pneumoniaeMultiple Clinical Isolates0.005 - 0.1[8]
Streptococcus mitisATCC 49456Resistant[7]
Enterococcus faecalisATCC 29212Resistant[7]

Note: "Resistant" indicates that no inhibition was observed at standard testing concentrations.

Table 2: Zone of Inhibition Diameters for this compound (5 µg disk)
Bacterial SpeciesStrainZone of Inhibition (mm)InterpretationReference
Streptococcus pneumoniaeATCC 49619≥ 14Susceptible[7]
Streptococcus pneumoniaeMultiple Clinical Isolates≥ 14Susceptible[1][9]
Streptococcus mitisATCC 49456< 14 (often 0)Resistant[7]
Viridans StreptococciMultiple Clinical Isolates< 14 (often 0)Resistant[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro antimicrobial activity of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • This compound hydrochloride stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2-5% lysed horse blood

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35 ± 2°C) with 5% CO₂

Procedure:

  • Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubate the plates at 35 ± 2°C in a 5% CO₂ atmosphere for 20-24 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Broth Microdilution Workflow for MIC Determination Start Start PrepareDilutions Prepare serial dilutions of This compound in a 96-well plate Start->PrepareDilutions PrepareInoculum Prepare bacterial inoculum (0.5 McFarland standard) PrepareDilutions->PrepareInoculum InoculatePlate Inoculate the plate with the bacterial suspension PrepareInoculum->InoculatePlate Incubate Incubate at 35°C in 5% CO₂ for 20-24 hours InoculatePlate->Incubate ReadResults Read the plate and determine the lowest concentration with no visible growth (MIC) Incubate->ReadResults End End ReadResults->End

Figure 2: Broth Microdilution Workflow for MIC Determination.

Disk Diffusion for Zone of Inhibition Determination

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

  • 5% sheep blood agar plates

  • This compound disks (5 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C) with 5% CO₂

Procedure:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly inoculate the entire surface of a 5% sheep blood agar plate to obtain confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply a 5 µg this compound disk to the surface of the agar.

  • Gently press the disk to ensure complete contact with the agar surface.

  • Incubate the plate at 35 ± 2°C in a 5% CO₂ atmosphere for 18-24 hours.

  • Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Disk Diffusion Workflow for Zone of Inhibition Start Start PrepareInoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->PrepareInoculum InoculatePlate Inoculate a 5% sheep blood agar plate with a sterile swab PrepareInoculum->InoculatePlate ApplyDisk Aseptically apply a 5 µg This compound disk InoculatePlate->ApplyDisk Incubate Incubate at 35°C in 5% CO₂ for 18-24 hours ApplyDisk->Incubate MeasureZone Measure the diameter of the zone of inhibition in mm Incubate->MeasureZone End End MeasureZone->End

Figure 3: Disk Diffusion Workflow for Zone of Inhibition.

Discussion and Conclusion

This compound's potent and selective in vitro activity against Streptococcus pneumoniae makes it an indispensable tool in clinical microbiology for the presumptive identification of this important pathogen. Its mechanism of action, the inhibition of the F₀F₁ ATP synthase, highlights a critical vulnerability in bacterial energy metabolism that could be explored for the development of novel antimicrobial agents.

The lack of significant activity against other bacterial species, including other streptococci and Gram-negative bacteria, underscores its narrow spectrum. This specificity, while limiting its therapeutic potential as a broad-spectrum antibiotic, is the very property that makes it a valuable diagnostic reagent.

The experimental protocols detailed in this guide provide standardized methods for assessing the antimicrobial susceptibility to this compound. Adherence to these protocols is crucial for obtaining reliable and reproducible results in a research or clinical setting.

Future research could focus on exploring the potential of this compound derivatives with a broader spectrum of activity or investigating the F₀F₁ ATP synthase as a target for new antimicrobial drugs in a wider range of pathogenic bacteria. This technical guide serves as a foundational resource for such endeavors, providing a comprehensive overview of the in vitro antimicrobial properties of this compound.

References

Pioneering Pneumococcal Identification: A Technical Guide to the Early Research of Ethylhydrocupreine (Optochin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of Streptococcus pneumoniae (pneumococcus) is a cornerstone of clinical microbiology, essential for the diagnosis and management of respiratory and invasive bacterial infections. A key method in this identification process has been the optochin sensitivity test. This technical guide delves into the foundational early research on ethylhydrocupreine hydrochloride, commercially known as optochin, and its pivotal role in distinguishing pneumococci from other alpha-hemolytic streptococci. This document provides a detailed look at the original experimental protocols, quantitative data from seminal studies, and the logical workflows that established this durable diagnostic technique.

This compound, a derivative of quinine, was first investigated for its therapeutic potential in pneumococcal infections in the early 20th century.[1][2] While its clinical utility as a treatment was limited, its potent and specific inhibitory effect on pneumococcus in vitro was quickly recognized.[3] This guide revisits the seminal work of early researchers who laid the groundwork for the modern optochin sensitivity test, a method that remains a mainstay in clinical laboratories worldwide.

Early Experimental Protocols

The initial investigations into the antimicrobial properties of this compound against pneumococci were primarily conducted in liquid media. The transition to a more practical agar-based disc diffusion method occurred in the mid-20th century.

Moore's Broth-Based Inhibition Studies (1915)

Henry F. Moore's 1915 paper, "The Action of Ethylhydrocuprein (Optochin) on Type Strains of Pneumococci in Vitro and in Vivo, and on Some Other Microorganisms in Vitro," was a landmark study that systematically quantified the inhibitory and bactericidal concentrations of this compound against various bacteria.

Methodology for Determining Inhibitory and Bactericidal Action:

  • Preparation of this compound Hydrochloride Solutions: A stock solution of 1:1,000 was prepared by dissolving 0.1 grams of this compound hydrochloride in 100 cubic centimeters (cc) of sterile distilled water. A series of dilutions were then made in sterile broth to achieve final concentrations ranging from 1:400,000 to 1:12,800,000.

  • Culture Medium: The primary medium used was a meat infusion broth with a final pH of 7.6. For certain experiments, ascitic fluid broth (1 part sterile ascitic fluid to 2 parts broth) was also utilized.

  • Bacterial Inoculum: A standardized inoculum was prepared by diluting an 18-hour broth culture of the test organism 1:1,000 in sterile broth. One standard loopful (approximately 0.01 cc) of this diluted culture was added to each tube containing the this compound dilutions.

  • Incubation: The inoculated tubes, along with a control tube containing no this compound, were incubated at 37°C for 18 to 24 hours.

  • Determination of Inhibitory Action: The highest dilution of this compound that completely prevented visible growth after incubation was recorded as the inhibitory concentration.

  • Determination of Bactericidal Action: To determine the concentration at which the bacteria were killed, a standard loopful of the contents from each clear tube (showing no growth) was sub-cultured onto an agar plate. The plates were then incubated, and the highest dilution from which no growth occurred on the sub-culture was recorded as the bactericidal concentration.

Bowers and Jeffries' Introduction of the Disc Diffusion Method (1955)

In 1955, Bowers and Jeffries published "Optochin in the Identification of Str. pneumoniae," which described a more practical and rapid method for determining optochin sensitivity using impregnated paper discs on solid agar.[4] This innovation paved the way for the routine use of optochin in clinical laboratories.

Methodology for the Disc Diffusion Test:

  • Preparation of Optochin Discs: Filter paper discs were saturated with a 1:4,000 solution of this compound hydrochloride and then dried.

  • Culture Medium: The study utilized blood agar plates, with the specific type of blood not being the primary focus, though later studies would standardize this.

  • Bacterial Inoculum: A pure culture of the alpha-hemolytic streptococcus to be tested was streaked onto a blood agar plate to obtain confluent growth.

  • Application of Disc: A dried optochin-impregnated disc was placed onto the inoculated surface of the agar.

  • Incubation: The plates were incubated at 37°C for 18 to 24 hours.

  • Interpretation of Results: The presence of a zone of inhibition around the disc was indicative of sensitivity. The study established a strong correlation between optochin sensitivity and bile solubility for the identification of S. pneumoniae.[5]

Quantitative Data from Early Research

The following tables summarize the key quantitative findings from Moore's 1915 study, illustrating the potent and specific action of this compound against pneumococci compared to other streptococci and unrelated bacteria.

Table 1: Inhibitory and Bactericidal Action of this compound Hydrochloride on Pneumococcus Strains

Pneumococcus Strain (Type)Inhibitory DilutionBactericidal Dilution (in 18 hours)
Type I1:800,000 - 1:1,600,0001:400,000 - 1:800,000
Type II1:1,600,000 - 1:3,200,0001:800,000 - 1:1,600,000
Type III (Pneumococcus mucosus)1:3,200,000 - 1:6,400,0001:1,600,000 - 1:3,200,000
Type IV1:1,600,000 - 1:3,200,0001:800,000 - 1:1,600,000

Data extracted from Moore, H.F. (1915). J Exp Med, 22(3), 269-285.

Table 2: Inhibitory Action of this compound Hydrochloride on Other Microorganisms

MicroorganismInhibitory Dilution
Streptococcus pyogenes1:20,000 - 1:40,000
Streptococcus (from saliva)1:10,000 - 1:20,000
Staphylococcus aureus< 1:10,000
Escherichia coli< 1:10,000
Klebsiella pneumoniae< 1:10,000
Corynebacterium diphtheriae< 1:10,000

Data extracted from Moore, H.F. (1915). J Exp Med, 22(3), 269-285.

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows from the foundational studies.

Moore_1915_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation and Reading stock_solution Prepare 1:1,000 this compound HCl Stock serial_dilutions Create Serial Dilutions in Broth stock_solution->serial_dilutions Dilute inoculate Inoculate Dilution Tubes culture 18-hour Broth Culture diluted_culture Dilute Culture 1:1,000 culture->diluted_culture diluted_culture->inoculate incubate_tubes Incubate at 37°C for 18-24h inoculate->incubate_tubes read_inhibition Record Inhibitory Concentration incubate_tubes->read_inhibition subculture Subculture from Clear Tubes to Agar read_inhibition->subculture incubate_plates Incubate Agar Plates subculture->incubate_plates read_bactericidal Record Bactericidal Concentration incubate_plates->read_bactericidal

Moore's 1915 Broth-Based Inhibition Assay Workflow.

Bowers_Jeffries_1955_Workflow cluster_prep Preparation cluster_procedure Test Procedure cluster_interpretation Interpretation prepare_discs Saturate Filter Paper Discs with 1:4,000 Optochin dry_discs Dry Impregnated Discs prepare_discs->dry_discs place_disc Aseptically Place Disc on Agar Surface streak_plate Streak Blood Agar Plate with Test Organism streak_plate->place_disc incubate_plate Incubate at 37°C for 18-24h place_disc->incubate_plate measure_zone Observe for Zone of Inhibition incubate_plate->measure_zone interpret_result Sensitive = Zone Present Resistant = No Zone measure_zone->interpret_result

Bowers and Jeffries' 1955 Disc Diffusion Workflow.

Conclusion

The early research into the antimicrobial properties of this compound laid the essential groundwork for a simple yet powerful diagnostic tool for the identification of Streptococcus pneumoniae. The meticulous quantitative work of Moore in 1915 definitively established the specific inhibitory action of optochin on pneumococci.[3] Subsequently, the practical innovation of the disc diffusion method by Bowers and Jeffries in 1955 transformed this scientific observation into a routine laboratory test.[4] This technical guide has provided a detailed overview of these pioneering efforts, presenting the original experimental protocols and quantitative data that continue to underpin the presumptive identification of one of the most significant human bacterial pathogens. For researchers and professionals in drug development, this historical context not only illuminates the origins of a standard microbiological test but also serves as a case study in the translation of basic antimicrobial research into enduring clinical diagnostics.

References

Methodological & Application

Preparation of Ethylhydrocupreine (Optochin) Disks for Microbiology Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydrocupreine hydrochloride, commonly known as optochin, is a quinine derivative used in microbiology laboratories for the presumptive identification of Streptococcus pneumoniae.[1] This compound selectively inhibits the growth of S. pneumoniae at low concentrations, distinguishing it from other alpha-hemolytic streptococci, such as the viridans group, which are typically resistant.[1][2][3] The optochin susceptibility test is a simple, cost-effective, and reliable method, integral to clinical diagnostics and research involving streptococcal species.[2][4] While commercially prepared optochin disks are widely available, in-house preparation can be a viable alternative, offering customization and cost savings. This document provides detailed protocols for the preparation, quality control, and application of this compound disks for use in microbiological assays.

Materials and Equipment

Chemicals and Reagents:

  • This compound hydrochloride powder (CAS 3413-58-9)

  • Sterile distilled water or other appropriate solvent (e.g., ethanol, as this compound hydrochloride is soluble in ethanol)[5]

  • Whatman filter paper No. 3 or equivalent

  • Quality control bacterial strains:

    • Streptococcus pneumoniae (e.g., ATCC 49619) - Positive Control[3][6]

    • Streptococcus mitis (e.g., ATCC 49456) or Enterococcus faecalis (e.g., ATCC 29212) - Negative Control[3][6]

  • 5% Sheep Blood Agar plates

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth

  • 0.5 McFarland turbidity standard

Equipment:

  • Analytical balance

  • Sterile glassware (volumetric flasks, beakers)

  • Micropipettes and sterile tips

  • Hole punch (6 mm diameter)

  • Autoclave or hot air oven

  • Sterile petri dishes

  • Sterile forceps

  • Incubator (35-37°C with 5% CO2)

  • Fume hood

  • Personal Protective Equipment (PPE): lab coat, gloves, safety goggles

Safety Precautions

This compound hydrochloride powder should be handled with care in a fume hood.[2] Wear appropriate PPE, including a lab coat, gloves, and safety glasses, to avoid inhalation and contact with skin and eyes.[2][6] In case of contact, rinse the affected area thoroughly with water.[2][6] Refer to the Safety Data Sheet (SDS) for complete safety information before handling the chemical. Store the powder in a cool, dry, and dark place as it is light-sensitive.[3][7]

Experimental Protocols

Protocol 1: Preparation of 6 mm Filter Paper Disks
  • Punching Disks: Use a standard 6 mm hole punch to create disks from Whatman No. 3 filter paper.[4][8] Ensure the paper is clean and free of contaminants.

  • Sterilization: Place the punched disks in a sterile petri dish. Sterilize the disks by either:

    • Autoclaving: Autoclave at 121°C for 15-30 minutes.[4][8]

    • Hot Air Oven: Heat in a hot air oven.

  • Drying: If autoclaved, ensure the disks are completely dry before impregnation. This can be achieved by placing the open petri dish in a sterile laminar flow hood or a clean incubator at 37°C until dry.

Protocol 2: Preparation of 5 µg this compound Disks
  • Preparation of Stock Solution (1:4000):

    • A 1:4000 solution corresponds to 1 gram of this compound hydrochloride in 4000 mL of solvent. This is equivalent to 0.25 mg/mL or 250 µg/mL.

    • To prepare a smaller volume, for example 10 mL, weigh out 2.5 mg of this compound hydrochloride powder.

    • In a sterile volumetric flask, dissolve the powder in 10 mL of sterile distilled water. Mix thoroughly until completely dissolved. This compound hydrochloride is water-soluble.[1][2][3][4]

  • Impregnation of Disks:

    • To achieve a final concentration of 5 µg per disk, each disk must be impregnated with 20 µL of the 250 µg/mL stock solution (250 µg/mL * 0.020 mL = 5 µg).

    • Aseptically arrange the sterile, dry filter paper disks in an empty sterile petri dish, ensuring they do not overlap.

    • Using a calibrated micropipette with a sterile tip, carefully apply 20 µL of the 1:4000 this compound hydrochloride solution to the center of each disk.[4]

  • Drying and Storage:

    • Allow the impregnated disks to dry completely in a sterile environment, such as a laminar flow hood or an incubator at 37°C, with the petri dish lid slightly ajar.[4]

    • Once dry, store the disks in a sterile, airtight container with a desiccant.[4][7]

    • For long-term storage, keep the container at -20°C to 8°C, protected from light and moisture.[1][7] A small working supply can be kept refrigerated for up to a week.[7]

Protocol 3: Quality Control of Prepared Disks
  • Inoculum Preparation: Prepare a bacterial suspension of the positive control (S. pneumoniae ATCC 49619) and the negative control (S. mitis ATCC 49456 or E. faecalis ATCC 29212) in a suitable broth (e.g., TSB) to a turbidity equivalent to a 0.5 McFarland standard.[6]

  • Inoculation: Using a sterile cotton swab, streak the entire surface of a 5% sheep blood agar plate to obtain confluent growth.[3][6]

  • Disk Application: Aseptically place one of the prepared this compound disks onto the inoculated surface of the agar plate using sterile forceps. Gently press the disk to ensure complete contact with the agar.[3][6]

  • Incubation: Incubate the plates at 35-37°C in a 5-10% CO2-enriched atmosphere for 18-24 hours.[2][3][6]

  • Interpretation of Results: After incubation, measure the diameter of the zone of inhibition in millimeters. The expected results are summarized in the table below.

Data Presentation

Parameter Value Reference
Disk Diameter 6 mm[2][6]
This compound per Disk 5 µg[1][6]
Positive Control Organism Streptococcus pneumoniae ATCC 49619[3][6]
Expected Zone of Inhibition (Positive Control) ≥14 mm[2][3][6]
Negative Control Organism Streptococcus mitis ATCC 49456 or Enterococcus faecalis ATCC 29212[3][6]
Expected Zone of Inhibition (Negative Control) No zone of inhibition[3][6]
Interpretation for Test Isolate Zone of inhibition ≥14 mm: Susceptible (Presumptive S. pneumoniae)[2][3]
Interpretation for Test Isolate Zone of inhibition <14 mm: Resistant (Not S. pneumoniae)[2][3]

Visualizations

experimental_workflow cluster_prep Disk Preparation cluster_solution Solution Preparation cluster_impregnation Disk Impregnation & Storage cluster_qc Quality Control & Application punch Punch 6 mm disks from Whatman No. 3 paper sterilize Sterilize disks (Autoclave/Hot Air Oven) punch->sterilize impregnate Apply 20 µL of solution to each sterile disk (5 µg) sterilize->impregnate weigh Weigh this compound Hydrochloride Powder dissolve Dissolve in sterile water to make 1:4000 solution weigh->dissolve dissolve->impregnate dry Dry disks completely in a sterile environment impregnate->dry store Store at -20°C to 8°C with desiccant dry->store apply_disk Aseptically apply prepared disk store->apply_disk inoculate Inoculate 5% Sheep Blood Agar with control/test organism inoculate->apply_disk incubate Incubate at 35-37°C with 5% CO2 for 18-24h apply_disk->incubate measure Measure zone of inhibition incubate->measure interpret Interpret results measure->interpret optochin_test_logic start Start with α-hemolytic Streptococcus isolate test Perform Optochin Susceptibility Test start->test measure Measure Zone of Inhibition Diameter test->measure decision Diameter ≥ 14 mm? measure->decision susceptible Susceptible: Presumptive S. pneumoniae decision->susceptible Yes resistant Resistant: Not S. pneumoniae (e.g., Viridans Streptococci) decision->resistant No

References

Application Notes: Differentiation of Alpha-Hemolytic Streptococci Using Ethylhydrocupreine (Optochin)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-hemolytic streptococci are a diverse group of bacteria characterized by their ability to cause partial or "greening" hemolysis on blood agar.[1][2][3] This group includes the clinically significant pathogen Streptococcus pneumoniae (pneumococcus) and the viridans group streptococci, which are part of the normal human oral flora but can cause opportunistic infections.[3][4][5] Accurate differentiation between S. pneumoniae and other alpha-hemolytic streptococci is crucial for appropriate diagnosis and treatment of infections.[6] Ethylhydrocupreine hydrochloride, commonly known as optochin, is a chemical that provides a reliable and cost-effective method for the presumptive identification of S. pneumoniae.[7][8]

Principle of the Optochin Susceptibility Test

The optochin susceptibility test is based on the differential sensitivity of alpha-hemolytic streptococci to this compound. Streptococcus pneumoniae is uniquely susceptible to optochin, while other alpha-hemolytic streptococci, collectively known as viridans streptococci, are typically resistant.[5][9][10] Optochin, a quinine derivative, disrupts the cell membrane of S. pneumoniae, leading to changes in surface tension and the activation of autolytic enzymes that hydrolyze the peptidoglycan layer, resulting in cell lysis.[1][7][11] This susceptibility is observed as a zone of growth inhibition around an optochin-impregnated disk on a blood agar plate.[9][11]

Data Presentation

The following table summarizes the quantitative data used for the interpretation of the optochin susceptibility test results.

Test ParameterResult InterpretationPresumptive IdentificationFurther Action
Zone of Inhibition Diameter (6mm, 5 µg disk)≥ 14 mmStreptococcus pneumoniaeReport as presumptively identified.
Zone of Inhibition Diameter (6mm, 5 µg disk)< 14 mmQuestionable for S. pneumoniaePerform bile solubility test for confirmation.[7][9]
Zone of Inhibition Diameter (6mm, 5 µg disk)No zone of inhibitionViridans streptococciReport as viridans streptococci.

Experimental Protocols

Materials

  • 5% Sheep Blood Agar plates[12]

  • Optochin disks (6 mm, 5 µg)[8]

  • Sterile inoculating loops or swabs[8]

  • Sterile forceps[12]

  • Incubator with a 5-10% CO2 enriched environment[7][12]

  • Millimeter ruler or caliper[7]

  • Pure, 18-24 hour culture of an alpha-hemolytic streptococcus[7]

Protocol for Optochin Disk Diffusion Test

  • Using a sterile inoculating loop, select three to four well-isolated colonies of the alpha-hemolytic organism to be tested.[7]

  • Streak the selected colonies onto a 5% sheep blood agar plate to obtain confluent growth.[7]

  • Using sterile forceps, place an optochin disk onto the inoculated surface of the agar.[7][12]

  • Gently press the disk to ensure it adheres firmly to the agar surface.[7]

  • Incubate the plate at 35 ± 2°C for 18-24 hours in a 5-10% CO2 enriched environment.[7][12]

  • After incubation, observe the plate for a zone of inhibition around the optochin disk.

  • If a zone of inhibition is present, measure its diameter in millimeters using a ruler or caliper.[7]

Quality Control

  • Positive Control: Streptococcus pneumoniae (e.g., ATCC 49619) should show a zone of inhibition of ≥ 14 mm.

  • Negative Control: A viridans streptococcus species (e.g., Streptococcus mitis) should show no zone of inhibition.

Visualizations

experimental_workflow start Start: Isolate alpha-hemolytic streptococcus colonies inoculate Inoculate 5% sheep blood agar plate for confluent growth start->inoculate place_disk Aseptically place optochin disk on the inoculated plate inoculate->place_disk incubate Incubate at 35°C in 5-10% CO2 for 18-24 hours place_disk->incubate observe Observe for a zone of inhibition around the disk incubate->observe measure Measure the diameter of the zone of inhibition (if present) observe->measure interpret Interpret results based on zone diameter measure->interpret pneumoniae ≥ 14 mm: Presumptive S. pneumoniae interpret->pneumoniae ≥ 14 mm questionable < 14 mm: Questionable interpret->questionable < 14 mm viridans No zone: Viridans streptococci interpret->viridans No Zone end_pneumo End: Report presumptive S. pneumoniae pneumoniae->end_pneumo bile_solubility Perform bile solubility test for confirmation questionable->bile_solubility end_viridans End: Report viridans streptococci viridans->end_viridans bile_solubility->end_pneumo Positive bile_solubility->end_viridans Negative

Caption: Experimental workflow for optochin susceptibility testing.

logical_relationship cluster_pneumoniae Mechanism in S. pneumoniae optochin This compound (Optochin) spneumoniae Streptococcus pneumoniae optochin->spneumoniae viridans Viridans Streptococci optochin->viridans membrane_disruption Disruption of Cell Membrane Integrity spneumoniae->membrane_disruption Susceptible resistance Resistance (No Lysis) viridans->resistance Resistant autolysin_activation Activation of Autolytic Enzymes (e.g., LytA) membrane_disruption->autolysin_activation lysis Cell Lysis autolysin_activation->lysis

Caption: Mechanism of optochin on alpha-hemolytic streptococci.

References

Application Notes and Protocols: Ethylhydrocupreine Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylhydrocupreine, also known as optochin, is a quinine derivative historically used for its antimicrobial properties against Streptococcus pneumoniae.[1][2] While not used therapeutically today, it serves as a crucial diagnostic tool in clinical microbiology to differentiate S. pneumoniae from other alpha-hemolytic streptococci, such as those in the viridans group.[1][3] The vast majority of S. pneumoniae strains are susceptible to low concentrations of this compound, whereas other streptococci are typically resistant.[1][3]

The traditional method for assessing susceptibility is the disk diffusion test on blood agar.[1][3] However, the broth microdilution assay offers a quantitative determination of the minimal inhibitory concentration (MIC), providing more precise data on the susceptibility of a bacterial isolate. This is particularly valuable in research and drug development settings for comparative studies and high-throughput screening.

This document provides a detailed protocol for performing an this compound broth microdilution assay to determine the MIC for Streptococcus pneumoniae and other streptococcal species.

Principle of the Assay

The broth microdilution assay is a method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[4][5][6] The assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[7] Each well is then inoculated with a standardized suspension of the test bacterium.[5] Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[5] this compound selectively inhibits the growth of S. pneumoniae by testing the fragility of the bacterial cell membrane and causing lysis due to changes in surface tension.[3][8]

Materials and Reagents

  • This compound hydrochloride (Optochin) powder

  • 96-well, sterile, U-bottom or flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2-5% lysed horse blood

  • Streptococcus pneumoniae test isolate(s)

  • Quality control strains (e.g., S. pneumoniae ATCC® 49619)

  • Sterile 0.9% saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Blood agar plates (e.g., Trypticase Soy Agar with 5% sheep blood) for bacterial culture[9]

  • Sterile reagent reservoirs

  • Multichannel and single-channel micropipettes and sterile tips

  • Incubator capable of maintaining 35 ± 1°C in a 5% CO2 atmosphere[2][10]

  • Microplate reader (optional, for spectrophotometric reading)

Experimental Protocol

4.1. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested. For example, to test up to 256 µg/mL, prepare a stock solution of 2560 µg/mL.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C or below.

4.2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture on a blood agar plate, select several well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the standardized suspension in the appropriate test medium (CAMHB with lysed horse blood) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[10] A common approach is a 1:150 dilution of the 0.5 McFarland suspension, followed by a 1:2 dilution when added to the wells.[5]

4.3. Microtiter Plate Preparation and Inoculation

  • Dispense 50 µL of sterile CAMHB with lysed horse blood into all wells of a 96-well microtiter plate, except for the first column.

  • Prepare the serial dilutions of this compound directly in the plate. Add 100 µL of the highest concentration of this compound (at 2x the final desired concentration) to the wells in the first column.

  • Using a multichannel pipette, transfer 50 µL from the first column to the second column. Mix by pipetting up and down.

  • Repeat this two-fold serial dilution process across the plate to the desired final concentration. Discard the final 50 µL from the last dilution column. This will result in 50 µL per well of varying this compound concentrations.

  • The last one or two columns should serve as controls:

    • Growth Control: 50 µL of medium plus 50 µL of the bacterial inoculum (no drug).

    • Sterility Control: 100 µL of medium only (no bacteria, no drug).

  • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well), bringing the final volume to 100 µL.[10]

4.4. Incubation

  • Cover the microtiter plate with a lid or an adhesive seal.

  • Incubate the plate at 35 ± 1°C for 20-24 hours in a 5% CO2-enriched atmosphere.[2][10]

4.5. Reading and Interpreting Results

  • After incubation, place the microtiter plate on a viewing stand.

  • Visually inspect the wells for turbidity. The growth control well should be distinctly turbid. The sterility control well should be clear.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be compared to the growth in the control well.

  • While no standardized breakpoints for this compound broth microdilution are universally established, studies have shown a clear distinction between susceptible and resistant isolates. S. pneumoniae typically exhibits MICs in the range of 0.25–0.5 µg/mL, while other viridans group streptococci show much higher MICs, often in the range of 8–128 µg/mL.[10]

Data Presentation

The results of the this compound broth microdilution assay should be recorded in a clear and organized manner.

Parameter Condition Reference
Test Method Broth Microdilution[4][6][10]
Antimicrobial Agent This compound Hydrochloride[1][10]
Test Concentration Range 0.125–256 µg/mL (in two-fold dilutions)[10]
Growth Medium Cation-Adjusted Mueller-Hinton Broth + 2-5% Lysed Horse Blood[11]
Inoculum Preparation Suspension adjusted to 0.5 McFarland Standard[2]
Final Inoculum Density Approximately 5 x 10^5 CFU/mL[10]
Incubation Temperature 35 ± 1°C[10]
Incubation Atmosphere 5% CO2[2][10]
Incubation Time 20-24 hours[10]
Quality Control Strain Streptococcus pneumoniae ATCC® 49619
Endpoint (MIC) Lowest concentration with no visible growth[5]

Table 1: Summary of Key Experimental Parameters for this compound Broth Microdilution Assay.

Organism Expected MIC Range (µg/mL) Interpretation Reference
Streptococcus pneumoniae0.25 - 0.5Susceptible[10]
Streptococcus mitis group (non-pneumoniae)8 - 128Resistant[10]

Table 2: Typical MIC Ranges for Interpretation.

Visualization

Ethylhydrocupreine_Broth_Microdilution_Workflow start Start: Prepare Reagents prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Setup 96-Well Plate: - Add 50µL medium - Create 2x drug dilutions prep_stock->plate_setup dilute_inoculum Dilute Inoculum to ~1x10^6 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Plate: Add 50µL diluted inoculum (Final vol: 100µL) dilute_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate: 35°C, 5% CO2, 20-24h inoculate->incubate read_results Read Results: Visual inspection for turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the this compound Broth Microdilution Assay.

References

Application of Ethylhydrocupreine in Clinical Microbiology Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydrocupreine, commonly known as optochin, is a quinine derivative that has been a cornerstone in clinical microbiology laboratories for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci.[1][2] This application note provides detailed protocols for the use of this compound in diagnostics, quantitative data for interpretation, and an overview of its mechanism of action. The information is intended to guide researchers, scientists, and drug development professionals in the effective application of this important diagnostic agent.

Streptococcus pneumoniae is a significant human pathogen, and its accurate and rapid identification is crucial for appropriate antimicrobial therapy. The optochin susceptibility test is a simple, inexpensive, and reliable method for this purpose, with a sensitivity of over 95%.[1][3] The test relies on the unique sensitivity of S. pneumoniae to low concentrations of optochin, which causes cell lysis due to changes in surface tension.[4][5] Other alpha-hemolytic streptococci, often referred to as viridans group streptococci, are typically resistant to optochin.[6]

Principle of Optochin Susceptibility

This compound hydrochloride selectively inhibits the growth of Streptococcus pneumoniae at very low concentrations (≤ 5 µg/mL).[3] This selective inhibition is the basis for the differentiation of S. pneumoniae from other alpha-hemolytic streptococci. The mechanism of action involves the inhibition of the membrane-bound H+-ATPase (proton pump) in S. pneumoniae.[7] Inhibition of this enzyme disrupts the proton motive force, leading to cell lysis. Resistance to optochin in some pneumococcal strains has been linked to point mutations in the atpC and atpA genes, which encode subunits of the H+-ATPase.[4][8]

Data Presentation

The following tables summarize the quantitative data for the interpretation of optochin susceptibility tests.

Table 1: Interpretation of Optochin Disk Diffusion Test Results

Zone of Inhibition Diameter (6 mm, 5 µg disk)InterpretationPresumptive IdentificationFurther Action
≥ 14 mmSensitiveStreptococcus pneumoniaeNone
< 14 mmResistantNot S. pneumoniaeReport as viridans group streptococci
Equivocal (6-13 mm)Questionable-Perform bile solubility test for confirmation[6][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Optochin

OrganismOptochin SusceptibilityTypical MIC Range (µg/mL)
Streptococcus pneumoniaeSensitive0.1 - 2.0
Streptococcus pneumoniaeResistant4.0 - 32.0[4][5]
Viridans group streptococci (e.g., S. mitis, S. oralis)Resistant> 6.0[9]
Streptococcus mitis (some strains)Susceptible0.75[9][10]

Experimental Protocols

Protocol 1: Optochin Disk Diffusion Susceptibility Test

This protocol is the most common method used in clinical laboratories for the presumptive identification of S. pneumoniae.

Materials:

  • 5% sheep blood agar plates

  • Optochin disks (5 µg, 6 mm diameter)

  • Sterile inoculating loops or swabs

  • Forceps

  • CO2 incubator (35-37°C)

  • Pure, 18-24 hour culture of an alpha-hemolytic streptococcus

  • Quality control strains:

    • Streptococcus pneumoniae ATCC 49619 (susceptible control)

    • Enterococcus faecalis ATCC 29212 or a known viridans streptococcus (resistant control)

Procedure:

  • Using a sterile inoculating loop, select 3-4 well-isolated colonies of the alpha-hemolytic organism to be tested.

  • Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth in the primary inoculation area.

  • Using sterile forceps, aseptically place an optochin disk onto the inoculated surface of the agar.

  • Gently press the disk to ensure complete contact with the agar surface.

  • Incubate the plate at 35-37°C in a 5-10% CO2 atmosphere for 18-24 hours.[5]

  • After incubation, observe the plate for a zone of inhibition around the optochin disk.

  • Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.

Interpretation of Results:

  • Sensitive: A zone of inhibition of ≥ 14 mm in diameter is considered a presumptive identification of S. pneumoniae.[6]

  • Resistant: No zone of inhibition, or a zone of < 14 mm, indicates that the organism is not S. pneumoniae.

  • Equivocal: For zones between 6 and 13 mm, a bile solubility test should be performed to confirm the identification of S. pneumoniae.[8]

Protocol 2: Broth Microdilution for Optochin MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of optochin and is particularly useful in research and drug development settings.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood

  • 96-well microtiter plates

  • This compound hydrochloride (optochin) stock solution

  • Sterile diluent (e.g., sterile water or broth)

  • Bacterial suspension of the test organism standardized to 0.5 McFarland turbidity

  • Incubator (35-37°C)

  • Microplate reader or manual reading aid

Procedure:

  • Prepare serial two-fold dilutions of the optochin stock solution in CAMHB with lysed horse blood in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 64 µg/mL.

  • Include a growth control well (no optochin) and a sterility control well (no bacteria).

  • Prepare an inoculum of the test organism in CAMHB, adjusting the turbidity to a 0.5 McFarland standard. This suspension should be further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.

  • Seal the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of optochin that completely inhibits visible growth. A microplate reader can also be used to measure absorbance.

Interpretation of Results:

The MIC is recorded as the lowest concentration of optochin that inhibits the visible growth of the organism. The results can be interpreted based on the values provided in Table 2.

Visualizations

Signaling Pathways and Experimental Workflows

optochin_mechanism cluster_membrane S. pneumoniae Cell Membrane H_ATPase H+-ATPase (Proton Pump) Disruption Disruption of Proton Motive Force H_ATPase->Disruption Inhibited Optochin This compound (Optochin) Optochin->H_ATPase Binds to c-subunit Inhibition Inhibition Lysis Cell Lysis Disruption->Lysis

Caption: Mechanism of Optochin Action on S. pneumoniae.

optochin_disk_diffusion_workflow Start Start: Alpha-hemolytic colony on primary culture Inoculate Inoculate 5% Sheep Blood Agar Plate Start->Inoculate Place_Disk Place 5 µg Optochin Disk Inoculate->Place_Disk Incubate Incubate at 35-37°C in 5% CO2 for 18-24h Place_Disk->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone Decision Zone Diameter? Measure_Zone->Decision Sensitive ≥ 14 mm Presumptive S. pneumoniae Decision->Sensitive ≥ 14 mm Resistant < 14 mm Not S. pneumoniae Decision->Resistant < 14 mm Equivocal 6-13 mm Perform Bile Solubility Test Decision->Equivocal 6-13 mm

Caption: Optochin Disk Diffusion Experimental Workflow.

logical_differentiation Isolate Alpha-hemolytic Streptococcus Isolate Optochin_Test Perform Optochin Susceptibility Test Isolate->Optochin_Test Sensitive Sensitive (≥ 14mm zone) Optochin_Test->Sensitive Yes Resistant Resistant (< 14mm zone) Optochin_Test->Resistant No Bile_Solubility Equivocal Result (6-13mm zone) Perform Bile Solubility Test Optochin_Test->Bile_Solubility Equivocal Pneumoniae Presumptive S. pneumoniae Sensitive->Pneumoniae Viridans Viridans group streptococcus Resistant->Viridans Soluble Bile Soluble Bile_Solubility->Soluble Positive Insoluble Bile Insoluble Bile_Solubility->Insoluble Negative Soluble->Pneumoniae Insoluble->Viridans

Caption: Logical Relationship for Differentiating S. pneumoniae.

Conclusion

This compound (optochin) remains an indispensable tool in clinical microbiology for the presumptive identification of Streptococcus pneumoniae. The disk diffusion test is a straightforward and effective method for routine diagnostic use. For more quantitative analysis, particularly in research and drug development, the broth microdilution method provides valuable MIC data. Understanding the mechanism of action and the genetic basis of resistance is crucial for interpreting atypical results and for the ongoing surveillance of antimicrobial susceptibility patterns. Adherence to standardized protocols and quality control measures is essential for accurate and reliable results.

References

Application Notes and Protocols: Standard Operating Procedure for the Optochin Susceptibility Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The optochin susceptibility test is a critical differential test used in microbiology for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci, often referred to as viridans streptococci.[1][2][3] Optochin, chemically known as ethylhydrocupreine hydrochloride, is a quinine derivative that selectively inhibits the growth of S. pneumoniae at very low concentrations.[3][4][5] Other alpha-hemolytic streptococci are typically resistant to optochin.[2][3] This differential inhibition provides a reliable method for distinguishing S. pneumoniae, a significant human pathogen, from other closely related species that are part of the normal respiratory flora.[1][6] The test is performed on a 5% sheep blood agar plate and relies on the formation of a zone of inhibition around an optochin-impregnated disk.[1][4]

Principle of the Test

The optochin test is based on the differential susceptibility of alpha-hemolytic streptococci to the chemical optochin. Streptococcus pneumoniae possesses a unique sensitivity to optochin, which alters the surface tension of the bacterial cell membrane, leading to cell lysis and the formation of a visible zone of growth inhibition around the optochin disk.[4][7] In contrast, other alpha-hemolytic streptococci are resistant to the concentration of optochin present in the test disk and will grow up to the edge of the disk.[2][3] This distinct difference in growth patterns allows for the presumptive identification of S. pneumoniae.

Materials and Reagents

  • Culture Media: 5% Sheep Blood Agar plates[1]

  • Reagents: Optochin disks (5 µg, 6 mm diameter)[2][3]

  • Cultures:

    • Pure, isolated colonies of an alpha-hemolytic Streptococcus to be tested.

    • Quality control strains:

      • Positive Control: Streptococcus pneumoniae ATCC 49619 or ATCC 6305[1][8]

      • Negative Control: Streptococcus mitis ATCC 49456 or Enterococcus faecalis ATCC 29212[1]

  • Equipment:

    • Sterile inoculating loops or cotton swabs[1]

    • Sterile forceps[4]

    • Incubator with a 5-10% CO2 atmosphere, maintained at 35 ± 2°C[1][5]

    • Ruler or caliper for measuring zone diameters in millimeters[8]

    • Bunsen burner

    • Personal Protective Equipment (PPE)

Quality Control

Prior to or concurrent with testing unknown isolates, it is imperative to perform quality control testing to ensure the accuracy of the results.

  • Positive Control: Streak Streptococcus pneumoniae ATCC 49619 on a 5% sheep blood agar plate and apply an optochin disk. After incubation, a zone of inhibition of ≥14 mm should be observed.[1]

  • Negative Control: Streak Streptococcus mitis ATCC 49456 or Enterococcus faecalis ATCC 29212 on a 5% sheep blood agar plate and apply an optochin disk. After incubation, no zone of inhibition should be observed.[1]

These quality control procedures should be performed with each new lot of optochin disks and as required by laboratory protocols.

Experimental Protocol

The following protocol outlines the step-by-step procedure for performing the optochin susceptibility test.

Inoculum Preparation and Inoculation
  • Using a sterile inoculating loop or cotton swab, select 2-3 well-isolated colonies of the alpha-hemolytic streptococcus to be tested.[4]

  • Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth in the area of inoculation.[8][9]

Disk Application
  • Using sterile forceps, aseptically place a 5 µg optochin disk onto the inoculated surface of the agar.[4]

  • Gently press the disk with the forceps to ensure it adheres firmly to the agar surface.[4][8]

Incubation
  • Incubate the plate at 35 ± 2°C for 18-24 hours in an atmosphere containing 5-10% CO2.[1][5] A CO2-enriched environment is crucial as some strains of S. pneumoniae may not grow well in ambient air.[7][8]

Examination and Measurement
  • After the incubation period, examine the plate for a zone of inhibition around the optochin disk.

  • If a zone of inhibition is present, measure its diameter in millimeters (mm) using a ruler or caliper. The measurement should include the diameter of the disk.[3][8]

Data Presentation and Interpretation of Results

The diameter of the zone of inhibition is measured to determine the susceptibility of the organism to optochin. The results are interpreted as follows:

Zone of Inhibition Diameter (6 mm disk)InterpretationPresumptive IdentificationFurther Action
≥ 14 mmSusceptibleStreptococcus pneumoniaeReport as Streptococcus pneumoniae.
< 14 mmIntermediate/ResistantNot Streptococcus pneumoniaeIf the zone is between 7-13 mm, a bile solubility test is recommended for confirmation, as some S. pneumoniae strains can show smaller zones of inhibition.[2][3][4]
No zone of inhibitionResistantViridans group streptococcusReport as viridans group streptococcus.

Limitations of the Test

While the optochin test is a reliable presumptive test, there are some limitations to consider:

  • Some strains of S. pneumoniae have been reported to be optochin-resistant.[2][4]

  • Other alpha-hemolytic streptococci may occasionally show slight susceptibility to optochin, resulting in small zones of inhibition.[7][8]

  • For isolates with intermediate zone sizes (less than 14 mm), a confirmatory test such as the bile solubility test is necessary for definitive identification.[2][7]

  • The test requires a pure culture of the organism.

  • Proper incubation conditions, specifically a CO2-enriched atmosphere, are critical for the growth of some S. pneumoniae strains.[7][8]

Visualizations

Experimental Workflow

Optochin_Test_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis & Interpretation cluster_results Results start Start: Obtain pure alpha-hemolytic colonies inoculate Streak colonies onto 5% Sheep Blood Agar for confluent growth start->inoculate place_disk Aseptically place a 5 µg optochin disk on the inoculated agar inoculate->place_disk incubate Incubate at 35°C in 5-10% CO2 for 18-24 hours place_disk->incubate examine Examine for a zone of inhibition incubate->examine measure Measure the diameter of the inhibition zone in mm examine->measure decision Interpret Results measure->decision susceptible ≥ 14 mm: Susceptible (Presumptive S. pneumoniae) decision->susceptible Zone ≥ 14 mm resistant < 14 mm or No Zone: Resistant (Viridans streptococcus) decision->resistant No Zone bile_solubility Perform Bile Solubility Test for confirmation if zone is < 14 mm decision->bile_solubility Zone < 14 mm

Caption: Workflow diagram of the optochin susceptibility test.

References

Application Notes and Protocols: Ethylhydrocupreine (Optochin) Disk Diffusion Method for Streptococcus pneumoniae Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the ethylhydrocupreine (optochin) disk diffusion test, a critical and cost-effective method for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci.

Principle of the Test

This compound hydrochloride, known as optochin, is a quinine derivative that selectively inhibits the growth of Streptococcus pneumoniae at low concentrations (5 µg/mL or less).[1][2] This selective inhibition is due to the chemical's effect on the bacterial cell membrane, causing changes in surface tension that lead to the lysis of pneumococcal cells.[3][4][5] Other alpha-hemolytic streptococci, often referred to as viridans group streptococci, are typically resistant to optochin at this concentration.[2][4] When an optochin-impregnated disk is placed on an inoculated blood agar plate, a susceptible S. pneumoniae isolate will exhibit a distinct zone of growth inhibition around the disk.[1][4] This test boasts a high sensitivity of over 95% for identifying S. pneumoniae.[1][2]

Materials and Reagents

Material/ReagentSpecifications
Optochin Disks6 mm paper disks impregnated with 5 µg of this compound hydrochloride.
Culture Medium5% sheep blood agar plates.
Quality Control StrainsStreptococcus pneumoniae ATCC 49619 (Positive Control) Streptococcus mitis ATCC 49456 (Negative Control)
OtherSterile inoculating loops or swabs, sterile forceps, 35-37°C incubator with 5-10% CO₂.

Experimental Protocol

This protocol outlines the standardized procedure for performing the optochin disk diffusion test.

Quality Control

Prior to testing unknown isolates, and with each new lot of optochin disks, it is imperative to perform quality control testing to ensure the accuracy of the results.

StrainATCC NumberExpected Result (Zone of Inhibition)
Streptococcus pneumoniae49619≥ 14 mm
Streptococcus mitis49456No zone of inhibition
Inoculum Preparation and Plating
  • From a primary culture plate, select three to four well-isolated colonies of the alpha-hemolytic streptococcus to be identified.

  • Streak the selected colonies onto a 5% sheep blood agar plate to obtain confluent growth. The streaking should cover a significant portion of the plate to allow for clear measurement of the inhibition zone.

  • For direct testing from primary specimens like sputum, an optochin disk can be placed in the second quadrant of the initial streak on the blood agar plate.[2]

Disk Application and Incubation
  • Using sterile forceps, aseptically place a 5 µg optochin disk onto the inoculated surface of the blood agar plate.

  • Gently press the disk to ensure it adheres firmly to the agar surface.

  • Incubate the plate at 35-37°C for 18-24 hours in a CO₂-enriched atmosphere (5-10% CO₂).[1][6] Some S. pneumoniae isolates require elevated CO₂ for growth.[3]

Interpretation of Results
  • Following incubation, observe the plate for a zone of growth inhibition around the optochin disk.

  • Measure the diameter of the zone of inhibition in millimeters (mm), including the 6 mm diameter of the disk.

Zone of Inhibition Diameter (6 mm disk)InterpretationPresumptive IdentificationFurther Action
≥ 14 mmSensitiveStreptococcus pneumoniaeReport as S. pneumoniae.
< 14 mmResistantNot S. pneumoniaeReport as viridans group streptococcus.
7-13 mmIntermediate/EquivocalQuestionable for S. pneumoniaePerform Bile Solubility Test for confirmation.[2][4]

Workflow and Interpretation Diagrams

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Select 3-4 alpha-hemolytic colonies inoculate Streak colonies onto 5% sheep blood agar for confluent growth start->inoculate place_disk Aseptically place a 5 µg optochin disk on the agar surface inoculate->place_disk incubate Incubate at 35-37°C in 5-10% CO₂ for 18-24 hours place_disk->incubate measure Measure the diameter of the zone of inhibition incubate->measure

Experimental workflow for the optochin disk diffusion test.

result_interpretation cluster_results Result Interpretation start Measure Zone of Inhibition is_greater_14 Diameter ≥ 14 mm? start->is_greater_14 is_less_14 Diameter < 14 mm? is_greater_14->is_less_14 No sensitive Sensitive: Presumptively S. pneumoniae is_greater_14->sensitive Yes resistant Resistant: Not S. pneumoniae is_less_14->resistant Yes (No Zone) equivocal Equivocal Result is_less_14->equivocal No (7-13mm Zone) bile_solubility Perform Bile Solubility Test equivocal->bile_solubility

Logical flow for interpreting optochin disk diffusion results.

Limitations

  • While highly specific, occasional optochin-resistant strains of S. pneumoniae have been reported.[2][7]

  • Some viridans streptococci may show a small zone of inhibition (<14 mm), necessitating further testing for isolates with intermediate zone sizes.[7]

  • The use of media other than 5% sheep blood agar may lead to smaller zone sizes and potential misidentification.[3]

  • For a definitive identification, especially in critical clinical cases or for isolates with equivocal results, supplementary tests such as the bile solubility test are recommended.[2][3]

Conclusion

The this compound (optochin) disk diffusion test is a reliable, simple, and widely used method for the presumptive identification of Streptococcus pneumoniae. Adherence to standardized protocols, including appropriate quality control measures, is essential for accurate and reproducible results in research and clinical settings. For isolates yielding intermediate results, confirmatory testing is crucial to avoid misidentification.

References

Application Notes and Protocols: Ethylhydrocupreine as a Selective Agent in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydrocupreine hydrochloride, commonly known as optochin, is a quinine derivative initially developed for the treatment of pneumococcal infections.[1][2] While its therapeutic use was abandoned, it has become an invaluable tool in microbiology and molecular biology for its potent and highly specific inhibitory activity against Streptococcus pneumoniae.[2] This specificity allows for its use as a selective agent to differentiate S. pneumoniae from other alpha-hemolytic streptococci, which are typically resistant.[2][3][4]

The primary mechanism of action of this compound is the inhibition of the membrane-bound F0 complex of H+-ATPase (ATP synthase) in susceptible bacteria.[5][6] This disruption of ATP synthesis and proton translocation leads to cell lysis.[3][7] Resistance to this compound is primarily conferred by point mutations in the atpC and atpA genes, which encode subunits of the H+-ATPase.[5][6][8]

These application notes provide detailed protocols for the use of this compound as a selective agent in various molecular biology contexts, including bacterial identification, creation of selective growth media, and the in vitro selection of resistant mutants.

Data Presentation

Chemical and Physical Properties
PropertyValueReference
Chemical NameThis compound hydrochloride[9][10]
Alternate NameOptochin hydrochloride[9][10]
CAS Number3413-58-9[9][11][12]
Molecular FormulaC₂₁H₂₉ClN₂O₂[10][11][13]
Molecular Weight376.92 g/mol [9][10][11]
Purity≥97% to >98% (HPLC)[9][11][12]
SolubilitySoluble in water and DMSO (125 mg/mL)[3][11]
Quantitative Susceptibility Data
Organism/GroupApplicationThis compound Concentration/DoseExpected ResultReference
Streptococcus pneumoniaeDisk Diffusion Susceptibility Testing5 µg diskZone of inhibition ≥ 14 mm[7][14]
Other α-hemolytic streptococci (e.g., S. mitis, S. oralis)Disk Diffusion Susceptibility Testing5 µg diskNo zone of inhibition or < 14 mm[3][7]
Streptococcus pneumoniaeBroth Microdilution (MIC)0.25–0.5 µg/mLInhibition of growth[15]
Non-S. pneumoniae (S. mitis group)Broth Microdilution (MIC)8–128 µg/mLGrowth[15]
Plasmodium falciparumAntimalarial Activity (IC₅₀)25.75 nM50% inhibition[10]

Signaling Pathways and Mechanisms

The primary molecular target of this compound is the H+-ATPase (ATP synthase), a crucial enzyme for cellular energy metabolism. The diagram below illustrates its mechanism of action and the development of resistance.

G Mechanism of this compound Action and Resistance cluster_membrane Bacterial Cell Membrane H_ATPase H+-ATPase (ATP Synthase) (F0 and F1 complexes) ATP_synthesis ATP Synthesis & Proton Motive Force H_ATPase->ATP_synthesis Catalyzes This compound This compound (Optochin) This compound->H_ATPase Inhibits F0 complex Cell_Lysis Cell Lysis ATP_synthesis->Cell_Lysis Disruption leads to Resistance Resistance (Point mutations in atpC/atpA genes) Resistance->H_ATPase Alters structure

Caption: this compound inhibits H+-ATPase, leading to cell lysis. Resistance arises from mutations in the enzyme.

Experimental Protocols

Protocol 1: Presumptive Identification of Streptococcus pneumoniae using the Optochin Disk Diffusion Test

This protocol is a standard method for differentiating S. pneumoniae from other α-hemolytic streptococci.

Materials:

  • This compound (Optochin) disks (5 µg)

  • Tryptic Soy Agar (TSA) with 5% defibrinated sheep blood

  • Sterile inoculating loops or cotton swabs

  • Pure, 18-24 hour culture of an α-hemolytic streptococcus

  • CO₂ incubator (35 ± 2°C, 5-10% CO₂)

  • Sterile forceps

  • Millimeter ruler or caliper

Procedure:

  • Using a sterile inoculating loop or swab, pick several well-isolated colonies of the test organism.

  • Streak the colonies onto a TSA plate with 5% sheep blood to obtain confluent growth.

  • Using sterile forceps, place a 5 µg optochin disk onto the inoculated surface of the agar.[3]

  • Gently press the disk to ensure it adheres firmly to the agar surface.[3]

  • Incubate the plate at 35 ± 2°C in a 5-10% CO₂ enriched environment for 18-24 hours.[1][3]

  • After incubation, observe the plate for a zone of inhibition around the disk.

  • Measure the diameter of the zone of inhibition in millimeters.[3]

Interpretation of Results:

  • Susceptible (S. pneumoniae): A zone of inhibition of 14 mm or greater.[3][14]

  • Resistant (non-pneumococcal α-hemolytic streptococci): No zone of inhibition, or a zone less than 14 mm.[3][7]

  • Equivocal: A zone of inhibition between 6-14 mm requires further confirmatory tests like bile solubility.[3]

G Workflow for Optochin Susceptibility Testing Start Start: Pure α-hemolytic culture Inoculate Inoculate on TSA + 5% Sheep Blood Agar Start->Inoculate Place_Disk Place 5 µg Optochin Disk Inoculate->Place_Disk Incubate Incubate 18-24h at 35°C, 5% CO₂ Place_Disk->Incubate Measure Measure Zone of Inhibition Incubate->Measure Decision Zone Diameter? Measure->Decision Susceptible ≥ 14 mm: Susceptible (S. pneumoniae) Decision->Susceptible ≥ 14 mm Resistant < 14 mm: Resistant (Viridans Streptococci) Decision->Resistant < 14 mm

Caption: A streamlined workflow for the presumptive identification of S. pneumoniae using optochin.

Protocol 2: Preparation of this compound-Containing Selective Agar

This protocol describes how to prepare an agar medium for the selective growth of optochin-resistant bacteria, while inhibiting the growth of susceptible S. pneumoniae.

Materials:

  • This compound hydrochloride

  • Tryptic Soy Agar (TSA) or other suitable base medium

  • Sterile, purified water or appropriate solvent

  • Sterile defibrinated sheep blood (optional, for fastidious organisms)

  • Autoclave

  • Sterile petri dishes

  • Stir plate and sterile stir bar

Procedure:

  • Prepare the agar base medium according to the manufacturer's instructions and autoclave.

  • Allow the autoclaved medium to cool to 45-50°C in a water bath.

  • If required, add 5% sterile defibrinated sheep blood to the cooled agar.

  • Prepare a stock solution of this compound hydrochloride. For example, dissolve 10 mg in 1 mL of sterile water to make a 10 mg/mL stock.

  • Add the this compound stock solution to the molten agar to achieve the desired final concentration. For selecting against S. pneumoniae, a final concentration of 1-2 µg/mL is recommended, based on MIC data.

  • Mix the agar thoroughly but gently to avoid introducing air bubbles.

  • Pour the agar into sterile petri dishes and allow them to solidify at room temperature.

  • Store the plates at 2-8°C, protected from light.

Protocol 3: In Vitro Selection of Optochin-Resistant Mutants

This protocol outlines a method for selecting for spontaneous optochin-resistant mutants of S. pneumoniae in a laboratory setting. This can be useful for studying the mechanisms of resistance.

Materials:

  • A pure culture of a susceptible strain of S. pneumoniae

  • Brain Heart Infusion (BHI) broth or other suitable liquid medium

  • This compound hydrochloride

  • TSA plates with 5% sheep blood

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of the susceptible S. pneumoniae strain in BHI broth.

  • Determine the Minimum Inhibitory Concentration (MIC) of this compound for the parent strain using a broth microdilution method.

  • Inoculate a fresh tube of BHI broth with the overnight culture.

  • Add a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) to the culture.

  • Incubate the culture at 37°C in a 5% CO₂ environment.

  • Monitor the culture for growth. Once the culture reaches late log phase, dilute it into fresh BHI broth containing the same sub-inhibitory concentration of this compound.

  • Repeat this passaging for several days to enrich for resistant mutants.

  • Periodically, plate dilutions of the culture onto TSA plates containing an inhibitory concentration of this compound (e.g., 2x or 4x the MIC of the parent strain) to select for resistant colonies.

  • Isolate and purify any colonies that grow on the selective plates.

  • Confirm the resistance of the purified isolates by re-determining the MIC of this compound.

G Logical Flow for In Vitro Selection of Resistant Mutants Start Start: Susceptible S. pneumoniae strain Determine_MIC Determine MIC of this compound Start->Determine_MIC Culture Culture in broth with sub-inhibitory concentration (0.5x MIC) Determine_MIC->Culture Passage Serial Passaging (enrichment for resistant mutants) Culture->Passage Plate Plate on agar with inhibitory concentration (>MIC) Passage->Plate Isolate Isolate growing colonies Plate->Isolate Confirm Confirm resistance by re-determining MIC Isolate->Confirm End End: Confirmed resistant mutant Confirm->End

Caption: A logical progression for the in vitro selection and confirmation of this compound-resistant mutants.

Limitations and Considerations

  • Emergence of Resistance: Optochin-resistant strains of S. pneumoniae have been reported, which can lead to misidentification.[1][2] Confirmatory tests such as bile solubility or molecular methods may be necessary for definitive identification.[1][3]

  • Media Composition: The type of agar and blood used can influence the size of the inhibition zone.[16][17] Trypticase soy agar with 5% sheep blood is recommended for consistent results.[16]

  • Incubation Conditions: Incubation in a CO₂-enriched atmosphere is crucial as some S. pneumoniae isolates grow poorly in ambient air.[3]

  • Selectivity: While highly specific for S. pneumoniae, other streptococci may show slight susceptibility at higher concentrations.[3][7] The concentrations used in selective media should be carefully optimized.

References

Application Notes and Protocols for the Quantitative Analysis of Ethylhydrocupreine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydrocupreine, also known as optochin, is a derivative of quinine historically used as an antimicrobial agent, particularly for the presumptive identification of Streptococcus pneumoniae.[1] With renewed interest in the pharmacological and toxicological properties of various chemical entities, robust and reliable methods for the quantitative analysis of this compound in biological matrices are essential for pharmacokinetic, toxicokinetic, and drug metabolism studies.

These application notes provide detailed protocols for the quantitative determination of this compound in biological samples such as plasma and urine, utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The presented methods are designed to offer high sensitivity, specificity, and reproducibility.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantitative analysis of this compound using the described methods. These values are representative and may vary based on instrumentation and laboratory conditions.

Table 1: Representative Quantitative Performance Data for LC-MS/MS Method

ParameterPlasmaUrine
Linearity Range 0.1 - 100 ng/mL1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 ng/mL
Accuracy at LLOQ 85% - 115%80% - 120%
Precision at LLOQ (%CV) < 20%< 20%
Accuracy (Low, Mid, High QC) 90% - 110%85% - 115%
Precision (Low, Mid, High QC) (%CV) < 15%< 15%
Matrix Effect MinimalModerate
Recovery > 85%> 80%

Table 2: Representative Quantitative Performance Data for HPLC-UV Method

ParameterPlasmaUrine
Linearity Range 10 - 1000 ng/mL50 - 2500 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL50 ng/mL
Accuracy at LLOQ 80% - 120%80% - 120%
Precision at LLOQ (%CV) < 20%< 20%
Accuracy (Low, Mid, High QC) 85% - 115%85% - 115%
Precision (Low, Mid, High QC) (%CV) < 15%< 15%
Recovery > 80%> 75%

Experimental Workflows

The following diagrams illustrate the general workflows for sample preparation and analysis.

Sample Preparation Workflow cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Analysis Collect Collect Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Collect->Spike Pretreat Pre-treatment (e.g., pH adjustment) Spike->Pretreat LLE Liquid-Liquid Extraction (LLE) Pretreat->LLE Option 1 SPE Solid-Phase Extraction (SPE) Pretreat->SPE Option 2 Evaporate Evaporate Solvent LLE->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or HPLC-UV Analysis Reconstitute->Analysis

Figure 1. General workflow for biological sample preparation and analysis.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a highly sensitive and specific method for the determination of this compound in plasma and urine.

1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma or urine in a polypropylene tube, add 25 µL of internal standard (IS) working solution (e.g., a structurally similar quinine analog).

  • Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.

  • Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for injection.

1.2. LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or Sciex 4000 QTRAP)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Proposed):

    • This compound: Precursor ion (Q1): m/z 341.2 -> Product ion (Q3): m/z 136.1 (based on the quinuclidine moiety)

    • Internal Standard: To be determined based on the selected IS.

LC-MSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Inject Inject Reconstituted Sample Column C18 Reverse-Phase Column Inject->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

Figure 2. LC-MS/MS analytical workflow.
Protocol 2: Quantitative Analysis of this compound by HPLC-UV

This protocol is suitable for applications where high sensitivity is not a primary requirement and provides a cost-effective alternative to LC-MS/MS.

2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 500 µL of plasma or urine, add 50 µL of internal standard (IS) working solution.

  • Pre-treat the sample as required (e.g., for urine, adjust pH with a buffer).

  • Condition a mixed-mode or C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute the analyte and IS with 1 mL of methanol or a suitable elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

2.2. HPLC-UV Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a phosphate or formate buffer (e.g., 30:70 v/v), pH adjusted to 3.0.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

  • Run Time: Approximately 10 minutes

Signaling Pathways

Currently, there is no established signaling pathway in mammalian systems directly involving this compound, as its primary mechanism of action is related to its antimicrobial properties in bacteria. Therefore, a signaling pathway diagram is not applicable. The provided workflow diagrams illustrate the analytical processes.

Disclaimer

These protocols and application notes are intended for research use only and should be adapted and validated by the end-user for their specific application and instrumentation. The proposed MRM transitions for LC-MS/MS are based on the chemical structure of this compound and fragmentation patterns of similar compounds and should be confirmed experimentally.

References

Troubleshooting & Optimization

Technical Support Center: Optochin (Ethylhydrocupreine) Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the optochin susceptibility test, a key method for the presumptive identification of Streptococcus pneumoniae.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the optochin test?

The optochin test differentiates Streptococcus pneumoniae from other alpha-hemolytic streptococci.[1][2] Optochin, also known as ethylhydrocupreine hydrochloride, is a quinine derivative that selectively inhibits the growth of S. pneumoniae at low concentrations.[3][4][5] It disrupts the bacterial cell membrane, causing changes in surface tension and leading to cell lysis.[6] This results in a measurable zone of inhibition around an optochin-impregnated disk on an agar plate.[4][7] Other alpha-hemolytic streptococci, often referred to as viridans streptococci, are typically resistant to optochin and will grow up to the edge of the disk.[2][8]

Q2: I have a zone of inhibition, but it is smaller than 14mm. What does this mean?

A zone of inhibition less than 14mm is considered an equivocal or intermediate result and requires further confirmatory testing.[2][3][9][10] While a zone of ≥14mm is a strong presumptive indicator for S. pneumoniae, some strains may show smaller zones. Additionally, some viridans streptococci can produce small zones of inhibition, potentially leading to a false-positive result.[6] In such cases, a bile solubility test should be performed to confirm the identification of S. pneumoniae.[2][3][9]

Q3: I expected a zone of inhibition, but there is none (a resistant result). What could have gone wrong?

Several factors can lead to a false-negative (resistant) result where an S. pneumoniae isolate fails to show a zone of inhibition:

  • Incorrect Incubation Conditions: Incubation in high concentrations of CO2 can lead to smaller or absent zones of inhibition.[6] While a CO2-enriched environment is necessary for the growth of some S. pneumoniae isolates, excessive levels can interfere with the test.[6][9]

  • Choice of Agar: The type and manufacturer of the blood agar can influence the size of the inhibition zone by up to 2mm.[11][12] Using media other than 5% sheep blood agar is not recommended as it can result in smaller zones and ambiguous results.[9][13]

  • Incubation Time: Shortening the incubation time can lead to false-negative results.[11][12] An incubation period of 18-24 hours is recommended.[3][6]

  • Optochin-Resistant S. pneumoniae : Although uncommon, optochin-resistant strains of S. pneumoniae have been reported.[3][4][6] If you suspect the isolate is S. pneumoniae despite a resistant result, a confirmatory test like bile solubility is necessary.[6]

  • Scanty Growth: Poor or scanty growth of the organism on the plate can make the interpretation of the zone of inhibition difficult.[6]

Q4: Can I use any type of blood agar for the optochin test?

No, the use of 5% sheep blood agar is strongly recommended for reliable results.[9][13] Different formulations of agar can affect the diffusion of optochin and the growth of the bacteria, potentially leading to inaccurate zone sizes and false-negative results.[11][12]

Data Presentation

Table 1: Interpretation of Optochin Test Results

Zone of Inhibition Diameter (6mm, 5µg disk)InterpretationRecommended Action
≥ 14 mmSensitivePresumptively identify as Streptococcus pneumoniae.[3][6][7]
< 14 mmIntermediate/EquivocalPerform a confirmatory test, such as the bile solubility test.[2][3][9]
No zone of inhibitionResistantReport as not S. pneumoniae. If morphology is highly suggestive of S. pneumoniae, consider confirmatory testing for rare optochin-resistant strains.[3][6]

Table 2: Key Experimental Parameters

ParameterRecommendationRationale
Culture Medium 5% Sheep Blood AgarEnsures proper growth and reliable zone sizes.[9][13]
Inoculum Confluent lawn from 3-4 well-isolated coloniesEnsures uniform growth for accurate zone measurement.[7][13]
Optochin Disk 5µg this compound hydrochlorideStandard concentration for susceptibility testing.[4][6]
Incubation Temperature 35-37°COptimal temperature for the growth of S. pneumoniae.[4][6]
Incubation Atmosphere 5% CO2Supports the growth of capnophilic S. pneumoniae strains.[6][7]
Incubation Time 18-24 hoursAllows for sufficient growth and diffusion of optochin.[3][6]

Experimental Protocols

Detailed Methodology for Optochin Susceptibility Testing
  • Isolate Preparation: Select three to four well-isolated colonies of the alpha-hemolytic organism to be tested from a fresh (18-24 hour) culture.[13]

  • Inoculation: Using a sterile cotton swab or inoculating loop, streak the selected colonies onto a 5% sheep blood agar plate to obtain a confluent lawn of growth.[7][13]

  • Disk Placement: Aseptically, using sterile forceps, place a 5µg optochin disk onto the inoculated surface of the agar.[4][7] Gently tap the disk to ensure it adheres firmly to the agar surface.[7]

  • Incubation: Invert the plate and incubate at 35-37°C for 18-24 hours in an environment with 5% CO2.[4][6]

  • Result Interpretation: After incubation, examine the plate for a zone of inhibition around the optochin disk. Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[6][7] Refer to Table 1 for interpretation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis cluster_results Results start Start select_colonies Select 3-4 alpha-hemolytic colonies start->select_colonies prepare_lawn Streak for confluent growth on 5% sheep blood agar select_colonies->prepare_lawn place_disk Aseptically place 5µg optochin disk prepare_lawn->place_disk incubate Incubate at 35-37°C in 5% CO2 for 18-24h place_disk->incubate measure_zone Measure zone of inhibition (mm) incubate->measure_zone interpret Interpret Result measure_zone->interpret sensitive ≥ 14mm (Sensitive) interpret->sensitive Clear Zone resistant < 14mm or No Zone (Resistant/Equivocal) interpret->resistant No/Small Zone G cluster_false_negative Issue: Expected Sensitivity, Observed Resistance cluster_equivocal Issue: Zone of Inhibition < 14mm cluster_solution Solution start Unexpected Optochin Test Result check_incubation Verify Incubation: - 18-24 hours? - 5% CO2? start->check_incubation check_media Verify Media: - 5% Sheep Blood Agar? start->check_media check_growth Assess Growth: - Is growth confluent? start->check_growth confirm_test Perform Confirmatory Test (e.g., Bile Solubility) start->confirm_test Equivocal Result consider_resistance Consider Optochin-Resistant S. pneumoniae check_incubation->consider_resistance Correct repeat_test Repeat test with corrected parameters check_incubation->repeat_test Incorrect check_media->consider_resistance Correct check_media->repeat_test Incorrect check_growth->consider_resistance Confluent check_growth->repeat_test Scanty consider_resistance->confirm_test report_equivocal Report based on confirmatory test result confirm_test->report_equivocal

References

Technical Support Center: Optimizing Ethylhydrocupreine (Optochin) Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing ethylhydrocupreine (optochin) concentration for improved susceptibility testing of Streptococcus pneumoniae.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the optochin susceptibility test?

A1: The optochin susceptibility test is a laboratory method used to differentiate Streptococcus pneumoniae from other alpha-hemolytic streptococci.[1][2][3] The test relies on the differential susceptibility of these bacteria to this compound hydrochloride (optochin), a quinine derivative. S. pneumoniae is uniquely susceptible to low concentrations of optochin, which disrupts the integrity of the bacterial cell membrane by acting on the membrane-bound ATP synthase, leading to cell lysis and the formation of a zone of inhibition around an optochin-impregnated disk.[4][5][6] In contrast, other viridans group streptococci are typically resistant to this low concentration and will grow up to the edge of the disk.[2][4]

Q2: Why is the standard optochin disk concentration 5 µg?

A2: The 5 µg concentration for optochin disks is the established standard because it effectively and selectively inhibits the growth of S. pneumoniae while not affecting most other viridans streptococci.[4][5][7] This specific concentration provides a clear distinction between susceptible S. pneumoniae and resistant streptococci, making it a reliable diagnostic tool for presumptive identification.[8] While other viridans streptococci can be inhibited by optochin, it is only at much higher concentrations.[4][5]

Q3: Can I use a different concentration of this compound?

A3: While the 5 µg disk is the standard for diagnostic purposes, research applications may explore different concentrations to understand resistance mechanisms or for novel assay development. The minimum inhibitory concentration (MIC) of this compound for S. pneumoniae is generally low. For instance, one study noted an MIC of 0.75 μg/ml for a susceptible viridans streptococci strain. It's crucial to validate any non-standard concentration with appropriate quality control strains to ensure accurate and reproducible results.

Q4: What are the critical quality control (QC) steps for this assay?

A4: Robust quality control is essential for accurate optochin susceptibility testing. Each new lot of optochin disks should be tested with known positive and negative control strains.[4]

  • Positive Control: Streptococcus pneumoniae ATCC 49619 should demonstrate a clear zone of inhibition (≥14 mm).[4]

  • Negative Control: Streptococcus mitis ATCC 49456 or Enterococcus faecalis ATCC 29212 should show no zone of inhibition.[4]

These QC measures verify the potency of the optochin disks and the appropriateness of the test conditions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound susceptibility testing.

Problem Possible Cause(s) Recommended Solution(s)
No zone of inhibition with a known S. pneumoniae strain (False Negative) 1. Inactive Optochin Disks: Disks may be expired or improperly stored. 2. Incorrect Incubation: Incubation in high CO2 concentrations can reduce the zone size.[9] 3. Inappropriate Medium: Use of media other than 5% sheep blood agar can lead to smaller or absent zones.[9][10] 4. Too Heavy Inoculum: An overly dense bacterial lawn can obscure the zone of inhibition.1. Check the expiration date of the disks and ensure they have been stored at 2-8°C, protected from light and moisture.[4] 2. Incubate plates in a 5-10% CO2 environment.[5] Avoid excessively high CO2 levels. 3. Use 5% sheep blood agar (e.g., Trypticase Soy Agar with 5% sheep blood) for optimal results.[9][11] 4. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard for inoculation.[2]
Zone of inhibition with a non-pneumococcal streptococcus (False Positive) 1. High Optochin Concentration: Non-standard, high-concentration disks may inhibit some viridans streptococci. 2. Misinterpretation of Zone Size: A small zone of inhibition (<14 mm) may be observed with some viridans streptococci.[8]1. Use commercially available, standardized 5 µg optochin disks.[4] 2. A zone of inhibition ≥14 mm is considered susceptible for S. pneumoniae.[4] For zones between 7-13 mm, perform a confirmatory test like the bile solubility test.[3]
Variable or Inconsistent Zone Sizes 1. Inconsistent Inoculum: Variation in the density of the bacterial lawn. 2. Uneven Disk Placement: Poor contact between the disk and the agar surface. 3. Variation in Agar Depth: Inconsistent agar depth can affect antibiotic diffusion. 4. Agar Type: Different brands or types of blood agar can influence zone sizes.[11][12]1. Standardize the inoculum to a 0.5 McFarland turbidity standard.[2] 2. Ensure the optochin disk is pressed gently but firmly onto the agar to ensure complete contact. 3. Pour agar plates to a uniform depth (approximately 4 mm). 4. Use a consistent and validated brand of 5% sheep blood agar for all tests. Trypticase Soy Agar with 5% sheep blood is often recommended.[9][11]

Quantitative Data Summary

The following table summarizes key quantitative parameters for standard optochin susceptibility testing.

Parameter Value Reference
Optochin Disk Concentration 5 µg[4][5]
Disk Diameter 6 mm[4]
Incubation Temperature 35-37°C[4][5]
Incubation Atmosphere 5-10% CO2[5]
Incubation Time 18-24 hours[4][5]
Interpretation: Susceptible Zone of inhibition ≥ 14 mm[4]
Interpretation: Resistant No zone of inhibition (< 7 mm)
Interpretation: Intermediate/Equivocal Zone of inhibition 7-13 mm

Experimental Protocol: Optochin Disk Diffusion Susceptibility Test

This protocol details the standardized method for performing the optochin susceptibility test.

Materials:

  • 5% Sheep Blood Agar plates

  • Optochin disks (5 µg, 6 mm)

  • Pure, 18-24 hour culture of an alpha-hemolytic streptococcus

  • Sterile inoculating loops or swabs

  • Sterile forceps

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C with 5-10% CO2)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Select 3-4 well-isolated colonies of the test organism from a fresh culture.

    • Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[2]

  • Inoculation:

    • Using a sterile cotton swab, streak the bacterial suspension evenly over the entire surface of a 5% sheep blood agar plate to obtain confluent growth.

  • Disk Application:

    • Using sterile forceps, aseptically place a 5 µg optochin disk onto the inoculated agar surface.[4]

    • Gently press the disk to ensure it adheres firmly to the agar.

  • Incubation:

    • Incubate the plate at 35-37°C in a 5-10% CO2-enriched atmosphere for 18-24 hours.[4][5]

  • Result Interpretation:

    • After incubation, observe the plate for a zone of inhibition around the optochin disk.

    • Measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.[4]

    • Susceptible: A zone of inhibition ≥ 14 mm is presumptive identification for S. pneumoniae.[4]

    • Resistant: No zone of inhibition indicates the organism is not S. pneumoniae.

    • Equivocal: A zone of inhibition between 7-13 mm requires a confirmatory test, such as the bile solubility test.[3]

Visualizations

Optochin_Troubleshooting_Workflow start Start: Equivocal or Unexpected Optochin Test Result check_qc 1. Verify QC Strains (S. pneumoniae & S. mitis) start->check_qc qc_pass QC Passed? check_qc->qc_pass troubleshoot_qc Troubleshoot QC: - New disk lot - Check control strain purity qc_pass->troubleshoot_qc No check_protocol 2. Review Experimental Protocol qc_pass->check_protocol Yes troubleshoot_qc->check_qc protocol_adherence Protocol Followed? check_protocol->protocol_adherence review_steps Identify and Correct Deviations: - Inoculum density (0.5 McFarland) - Agar type (5% Sheep Blood) - Incubation (CO2, Temp, Time) protocol_adherence->review_steps No check_interpretation 3. Re-evaluate Zone Interpretation protocol_adherence->check_interpretation Yes review_steps->check_protocol zone_criteria Zone ≥ 14mm? check_interpretation->zone_criteria susceptible Result: Susceptible (Presumptive S. pneumoniae) zone_criteria->susceptible Yes intermediate Zone 7-13mm? zone_criteria->intermediate No end End: Validated Result susceptible->end resistant Result: Resistant (Not S. pneumoniae) resistant->end intermediate->resistant No (<7mm) perform_confirmatory Perform Confirmatory Test (e.g., Bile Solubility) intermediate->perform_confirmatory Yes perform_confirmatory->end

Caption: Troubleshooting workflow for optochin susceptibility testing.

References

Technical Support Center: Ethylhydrocupreine (Optochin) Susceptibility Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylhydrocupreine (optochin) susceptibility assays. Our aim is to help you identify and resolve potential false positive results and ensure the accuracy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (optochin) susceptibility test?

The optochin susceptibility test is a presumptive identification method for Streptococcus pneumoniae.[1] this compound hydrochloride (optochin), a quinine derivative, selectively inhibits the growth of S. pneumoniae at low concentrations (≤ 5 µg/mL).[1][2] This is due to the chemical's lytic effect on the pneumococcal cell membrane, causing changes in surface tension.[3][4][5] Other alpha-hemolytic streptococci, often referred to as viridans group streptococci, are typically resistant to optochin at these concentrations.[1][3][4] When an optochin-impregnated disk is placed on an inoculated blood agar plate, a zone of inhibition will form around the disk if the organism is susceptible.[1]

Q2: What constitutes a positive, negative, or equivocal result?

For a standard 6 mm disk containing 5 µg of optochin, the interpretation of the zone of inhibition is as follows:

Result CategoryZone of Inhibition DiameterInterpretation
Susceptible (Positive) ≥ 14 mmPresumptively Streptococcus pneumoniae
Resistant (Negative) < 14 mm or no zoneNot Streptococcus pneumoniae
Equivocal 7-13 mmFurther testing, such as the bile solubility test, is required for confirmation.[1][4]

Q3: What are the recommended quality control (QC) organisms for this assay?

Regular use of QC strains is crucial for ensuring the accuracy of the optochin susceptibility test. The following ATCC strains are recommended:

QC StrainExpected Result
Streptococcus pneumoniae ATCC 49619 Susceptible (zone of inhibition ≥ 14 mm)
Streptococcus mitis ATCC 49456 Resistant (no zone of inhibition)
Enterococcus faecalis ATCC 29212 Resistant (no zone of inhibition)[2][4]

Troubleshooting Guide: False Positives

Problem 1: A zone of inhibition is observed, but it is less than 14 mm.

  • Possible Cause: Some viridans group streptococci, such as certain strains of Streptococcus mitis or Streptococcus pseudopneumoniae, can exhibit slight susceptibility to optochin, producing small zones of inhibition.[3][4][5] This is a common reason for equivocal results that can be misinterpreted as positive.

  • Solution: Any alpha-hemolytic streptococcus with a zone of inhibition less than 14 mm should not be definitively identified as S. pneumoniae based on the optochin test alone.[1][4] A confirmatory bile solubility test is necessary. S. pneumoniae is soluble in bile, while other viridans streptococci are not.

Problem 2: The test strain is confirmed to be a viridans streptococcus, but consistently shows a small zone of inhibition.

  • Possible Cause 1: Inappropriate Incubation Conditions. Incubation in ambient air (without CO2) can lead to larger zones of inhibition.[6] While a CO2-enriched atmosphere is recommended for the growth of many S. pneumoniae isolates, altered atmospheric conditions can affect the growth and susceptibility of other streptococci.[3][4]

  • Solution 1: Ensure that plates are incubated at 35-37°C for 18-24 hours in a 5% CO2-enriched atmosphere.[1][2] Adherence to standardized incubation protocols is critical for accurate and reproducible results.

  • Possible Cause 2: Incorrect Agar Medium. The type of blood agar used can significantly impact the size of the inhibition zone.[7][8] Using media other than 5% sheep blood agar may result in smaller, indeterminate zones for S. pneumoniae or potentially inhibitory effects on other streptococci.[3][6] A study has shown that Trypticase Soy Agar with 5% sheep blood (TSA-SB) yields more reliable results compared to Columbia or Mueller-Hinton blood agars.[6][9]

  • Solution 2: Consistently use 5% sheep blood agar for optochin susceptibility testing. If inconsistent results are observed, consider evaluating the performance of different formulations of blood agar from various suppliers.

Problem 3: Inconsistent or difficult-to-interpret results are obtained across different experiments.

  • Possible Cause: Mixed Culture. The presence of more than one bacterial species in the inoculum can lead to confusing results, such as a hazy zone of inhibition or colonies growing within the zone.

  • Solution: Always perform the optochin susceptibility test on a well-isolated, pure culture of the alpha-hemolytic organism.[10] If there is any doubt about the purity of the culture, re-streak to obtain isolated colonies and repeat the test.

Experimental Protocols

This compound (Optochin) Disk Diffusion Assay

  • Inoculum Preparation: From a pure 18-24 hour culture of an alpha-hemolytic streptococcus grown on a blood agar plate, select 3-4 well-isolated colonies.

  • Inoculation: Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.

  • Disk Placement: Using sterile forceps, place a 5 µg optochin disk onto the inoculated surface of the agar. Gently press the disk to ensure it adheres firmly.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in an atmosphere enriched with 5% CO2.[1][2]

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters. A zone of ≥ 14 mm is considered susceptible (presumptive S. pneumoniae). A zone of < 14 mm is considered resistant, and for zones between 7-13 mm, a confirmatory test is required.

Bile Solubility Test (Confirmatory for Equivocal Results)

  • Inoculum Preparation: Prepare a saline or broth suspension of the organism to be tested from a pure culture.

  • Test Procedure: Add a few drops of 2% sodium deoxycholate (bile salt) solution to the bacterial suspension.

  • Incubation: Incubate the mixture at 35-37°C for up to 2 hours.

  • Result Interpretation: Observe for clearing of the turbidity. Lysis of the bacterial cells (clearing of turbidity) indicates a positive result (S. pneumoniae). No change in turbidity indicates a negative result (not S. pneumoniae).

Data Presentation

The following table summarizes the impact of different agar media on the mean zone of inhibition for S. pneumoniae when incubated in a 5% CO2 atmosphere.

Agar MediumMean Zone of Inhibition (mm)Standard DeviationPercentage of Isolates with Zone < 14 mm
Columbia Agar with Sheep Blood15.41.7715%
Trypticase Soy Agar with Sheep Blood17.41.680%
Mueller-Hinton Agar with Sheep Blood15.92.5022%

Data adapted from a study on the optimization of optochin susceptibility testing.[6]

Visualizations

False_Positive_Troubleshooting start Equivocal or Suspected False Positive Result (Zone of Inhibition < 14mm or atypical) check_purity Is the culture pure? start->check_purity re_isolate Re-isolate to obtain a pure culture and repeat the test check_purity->re_isolate No check_protocol Are standard protocols being followed? check_purity->check_protocol Yes re_isolate->start review_protocol Review and adhere to: - 5% Sheep Blood Agar - 5% CO2 Incubation - 18-24h at 35-37°C check_protocol->review_protocol No bile_solubility Perform Bile Solubility Test check_protocol->bile_solubility Yes review_protocol->start positive_bile Bile Soluble: Confirmed S. pneumoniae bile_solubility->positive_bile negative_bile Bile Insoluble: Not S. pneumoniae (e.g., Viridans Streptococcus) bile_solubility->negative_bile

Caption: Troubleshooting workflow for suspected false positive optochin susceptibility results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_interpretation Interpretation pure_culture Start with a pure culture of alpha-hemolytic streptococcus inoculum Prepare inoculum from 18-24h growth pure_culture->inoculum streak_plate Streak for confluent growth on 5% sheep blood agar inoculum->streak_plate place_disk Aseptically place 5 µg optochin disk streak_plate->place_disk incubate Incubate at 35-37°C with 5% CO2 for 18-24h place_disk->incubate measure_zone Measure zone of inhibition incubate->measure_zone interpret_result Interpret Result: ≥ 14mm = Susceptible < 14mm = Resistant measure_zone->interpret_result confirm_equivocal Confirm equivocal results (<14mm) with bile solubility test interpret_result->confirm_equivocal

Caption: Standard workflow for the this compound (optochin) disk diffusion assay.

References

Technical Support Center: Ethylhydrocupreine (Optochin) Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the ethylhydrocupreine (optochin) susceptibility test for the presumptive identification of Streptococcus pneumoniae.

Troubleshooting Guide: Interpreting Ambiguous Inhibition Zones

This guide addresses specific issues that may arise during the interpretation of optochin test results.

1. Q: The inhibition zone is present but smaller than the susceptibility breakpoint (<14 mm for a 6 mm disk). How should I interpret this result?

A: An inhibition zone that is present but does not meet the criteria for susceptibility (≥14 mm) is considered an intermediate or equivocal result.[1][2] This can occur for several reasons:

  • Organism-related factors:

    • Some viridans group streptococci, such as Streptococcus mitis, can exhibit slight susceptibility to optochin, producing small zones of inhibition.[3][4]

    • Rare strains of Streptococcus pneumoniae can be resistant to optochin.[1][2][5][6][7] These strains may produce smaller, less distinct zones.

  • Technical factors:

    • Inoculum density: An inoculum that is too heavy can lead to smaller zone sizes. Conversely, scanty growth can make accurate interpretation difficult.[3]

    • Incubation conditions: Incubation in a high CO2 environment (above 5-10%) can reduce the size of the inhibition zone.[3]

    • Media composition: The type of blood agar used can influence the size of the inhibition zone.[8]

Recommended Action:

Any alpha-hemolytic streptococcus producing an intermediate zone of inhibition should be further tested for bile solubility.[1][2][6][7] S. pneumoniae is bile soluble, while other viridans streptococci are not.

2. Q: I see isolated colonies growing within a clear zone of inhibition. What does this indicate?

A: The presence of colonies within an otherwise clear inhibition zone can suggest a few possibilities:

  • Mixed culture: The original inoculum may have been a mix of a susceptible organism (S. pneumoniae) and a resistant organism (e.g., a viridans streptococcus). The resistant organism would be able to grow within the zone of inhibition.

  • Resistant mutants: The isolate may be a strain of S. pneumoniae that has developed resistant mutants.

  • Contamination: The plate may have been contaminated with a resistant organism after the initial inoculation.

Recommended Action:

  • Carefully examine the colonial morphology of the colonies growing within the zone. If they appear different from the colonies outside the zone, a mixed culture is likely.

  • Subculture the colonies from within the zone of inhibition onto a fresh blood agar plate.

  • Perform a Gram stain, catalase test, and a repeat optochin susceptibility test on the pure culture grown from the subcultured colonies.

  • If the colonies are confirmed to be Gram-positive cocci, catalase-negative, and still show resistance to optochin, a bile solubility test is recommended for definitive identification.

3. Q: The edge of the inhibition zone is fuzzy and indistinct, making it difficult to measure the diameter accurately. What should I do?

A: A fuzzy or indistinct zone edge can be caused by several factors:

  • Swarming motility: Some bacteria can exhibit swarming motility, which can obscure the edge of the inhibition zone. However, this is not characteristic of streptococci.

  • Inoculum spread: If the inoculum was not spread evenly, it could result in uneven growth and an unclear zone edge.

  • Moisture on the agar surface: Excess moisture can cause the optochin to diffuse unevenly, leading to an irregular zone.

Recommended Action:

  • Ensure the agar surface is dry before inoculation.

  • Use a standardized inoculum preparation (e.g., 0.5 McFarland standard) and streak for confluent growth.[6]

  • If the zone remains difficult to interpret, repeat the test, paying close attention to the inoculum preparation and spreading technique.

  • If the result is still ambiguous, perform a bile solubility test.

4. Q: I am seeing a "double zone" of inhibition, with a clear inner zone and a hazy outer zone. How do I interpret this?

A: A double zone of inhibition is an uncommon phenomenon and can be challenging to interpret. It may be due to:

  • Complex interactions: It could represent a complex interaction between the organism, the media, and the optochin, potentially related to different growth phases or subpopulations with varying susceptibility.

  • Disk quality: An issue with the optochin disk itself, such as uneven distribution of the chemical, could potentially cause this.

Recommended Action:

  • Measure the diameter of the clear, inner zone of inhibition.

  • Given the ambiguity, it is highly recommended to perform a confirmatory bile solubility test.

  • It may also be prudent to use a new lot of optochin disks and repeat the test to rule out any issues with the disk quality.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (optochin) test?

A1: The optochin test is based on the differential susceptibility of Streptococcus pneumoniae and other alpha-hemolytic streptococci to the chemical this compound hydrochloride (optochin).[6] S. pneumoniae possesses an autolytic enzyme that is activated by optochin, leading to cell lysis and the formation of a zone of inhibition around an optochin-impregnated disk on a blood agar plate.[1] Other alpha-hemolytic streptococci are typically resistant to the concentration of optochin in the disk and will grow up to the edge of the disk.[6]

Q2: Why is a CO2-enriched environment required for incubation?

A2: Streptococcus pneumoniae is a capnophilic organism, meaning it grows best in an environment with increased carbon dioxide (typically 5-10%).[9] Incubation in a CO2-enriched atmosphere promotes the growth of pneumococci, which is necessary for accurate test results. However, excessively high concentrations of CO2 can lead to smaller zones of inhibition.[3]

Q3: Can I use a different type of agar instead of 5% sheep blood agar?

A3: It is not recommended to use media other than 5% sheep blood agar. The use of other media may result in indeterminate zones and potential misidentification.[1]

Q4: What are the appropriate quality control (QC) organisms for the optochin test?

A4: Standard QC practices involve testing a known susceptible and a known resistant strain.

  • Positive Control (Susceptible): Streptococcus pneumoniae ATCC 49619 should produce a zone of inhibition of ≥14 mm.[6]

  • Negative Control (Resistant): Enterococcus faecalis ATCC 29212 or Streptococcus mitis ATCC 49456 should show no zone of inhibition.[2][6]

Q5: Are there any known optochin-resistant strains of S. pneumoniae?

A5: Yes, although uncommon, optochin-resistant strains of S. pneumoniae have been reported.[1][2][5][6][7] Resistance is often due to point mutations in the genes encoding the F0F1 ATPase, the target of optochin.[5] Therefore, if an alpha-hemolytic streptococcus from a sterile site is identified as optochin-resistant, a confirmatory test such as the bile solubility test is crucial to rule out an optochin-resistant S. pneumoniae.[5]

Data Presentation

Zone of Inhibition Diameter (6 mm disk)InterpretationRecommended Follow-up
≥ 14 mmSusceptiblePresumptive identification as Streptococcus pneumoniae.
< 14 mmResistantPresumptive identification as a viridans group streptococcus.
7-13 mmIntermediate/EquivocalPerform bile solubility test for confirmation.
No ZoneResistantPresumptive identification as a viridans group streptococcus.

Experimental Protocols

This compound (Optochin) Susceptibility Test

Objective: To presumptively differentiate Streptococcus pneumoniae from other alpha-hemolytic streptococci.

Materials:

  • 5% Sheep Blood Agar plates

  • This compound (optochin) disks (5 µg)

  • Sterile inoculating loops or swabs

  • Pure 18-24 hour culture of an alpha-hemolytic streptococcus

  • CO2 incubator (35-37°C)

  • Millimeter ruler or caliper

Procedure:

  • Using a sterile inoculating loop or swab, select 3-4 well-isolated colonies of the test organism.

  • Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.

  • Using sterile forceps, place a 5 µg optochin disk onto the inoculated surface of the agar.

  • Gently press the disk to ensure it adheres firmly to the agar.

  • Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2-enriched atmosphere.[9]

  • After incubation, observe the plate for a zone of inhibition around the disk.

  • Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.

Bile Solubility Test (Tube Method)

Objective: To definitively identify Streptococcus pneumoniae based on its solubility in bile salts.

Materials:

  • Pure 18-24 hour culture of the test organism

  • Sterile saline or nutrient broth

  • 2% or 10% sodium deoxycholate (bile salts) solution

  • Sterile test tubes

  • Incubator (35-37°C)

Procedure:

  • Prepare a heavy suspension of the organism in 0.5 mL of sterile saline or broth in a small test tube. The turbidity should be equivalent to a 0.5-1 McFarland standard.[10]

  • Divide the suspension into two tubes (0.25 mL each). Label one "Test" and the other "Control".

  • To the "Test" tube, add an equal volume (0.25 mL) of 2% sodium deoxycholate solution.

  • To the "Control" tube, add an equal volume (0.25 mL) of sterile saline.

  • Gently mix both tubes.

  • Incubate the tubes at 35-37°C for up to 2 hours.[2]

  • Observe for clearing of turbidity in the "Test" tube compared to the "Control" tube. A positive result is the complete clearing of the suspension. The control tube should remain turbid.[10]

Mandatory Visualizations

Troubleshooting_Ambiguous_Optochin_Zones cluster_zone_characteristics Zone Characteristics cluster_actions Recommended Actions cluster_outcomes Potential Outcomes start Ambiguous Inhibition Zone Observed zone_small Zone < 14 mm start->zone_small Evaluate zone_colonies Colonies within Zone start->zone_colonies Evaluate zone_fuzzy Fuzzy/Indistinct Edge start->zone_fuzzy Evaluate zone_double Double Zone start->zone_double Evaluate action_bile Perform Bile Solubility Test zone_small->action_bile action_subculture Subculture colonies from within zone zone_colonies->action_subculture action_repeat Repeat test with proper technique zone_fuzzy->action_repeat zone_double->action_bile outcome_pneumo S. pneumoniae action_bile->outcome_pneumo Positive (Soluble) outcome_viridans Viridans Streptococcus action_bile->outcome_viridans Negative (Insoluble) action_subculture->action_bile On pure culture outcome_mixed Mixed Culture action_subculture->outcome_mixed action_repeat->action_bile If still ambiguous

Caption: Troubleshooting workflow for ambiguous optochin inhibition zones.

Optochin_Mechanism_of_Action optochin Optochin (this compound) atpase F0F1 ATPase optochin->atpase Inhibits autolysin Autolytic Enzyme (Amidase) optochin->autolysin Activates cell_membrane S. pneumoniae Cell Membrane atpase->cell_membrane Located in lysis Cell Lysis cell_membrane->lysis Disrupted leading to autolysin->lysis Induces

Caption: Mechanism of action of optochin on Streptococcus pneumoniae.

References

Enhancing the stability of ethylhydrocupreine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of ethylhydrocupreine (optochin) stock solutions.

Frequently Asked Questions (FAQs)

What is this compound and what is its primary application?

This compound, commonly known as optochin, is a derivative of quinine.[1][2] It was initially investigated as a treatment for pneumococcal infections but is now primarily used in microbiology laboratories for the presumptive identification of Streptococcus pneumoniae. S. pneumoniae is uniquely susceptible to low concentrations of optochin, which distinguishes it from other alpha-hemolytic streptococci.[1][2][3][4]

What are the recommended solvents for preparing this compound stock solutions?

This compound hydrochloride is soluble in water.[3][5] For specific experimental applications, particularly in vivo studies, co-solvents may be used to enhance solubility and stability. Commonly used solvent systems include:

  • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • A mixture of 10% DMSO and 90% Corn Oil.

It is recommended to prepare fresh working solutions for in vivo experiments.

What are the optimal storage conditions for this compound stock solutions?

To ensure the stability and longevity of your this compound stock solutions, adhere to the following storage recommendations. Proper storage is critical to prevent degradation and maintain the potency of the compound.

Storage TemperatureDurationImportant Considerations
-80°CUp to 6 monthsIdeal for long-term storage.
-20°CUp to 1 monthSuitable for short to medium-term storage.[6]
2°C to 8°CShort-termRecommended for daily or frequent use.[5][7]

General Storage Guidelines:

  • Aliquot Solutions: To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.

  • Protect from Light and Moisture: Store all solutions in tightly sealed, light-resistant containers.[5][6][8]

  • Label Clearly: Ensure all aliquots are clearly labeled with the compound name, concentration, solvent, and date of preparation.

What are the known factors that can lead to the degradation of this compound?

This compound is susceptible to degradation from exposure to:

  • Light: As a quinine derivative, this compound is prone to photodegradation.[6][9][10] It is crucial to store stock solutions in amber vials or otherwise protected from light.

  • Heat: Elevated temperatures can accelerate chemical degradation.[5][7][8] Avoid leaving stock solutions at room temperature for extended periods.

  • Moisture: this compound hydrochloride is water-soluble; however, excessive moisture during storage of the powdered form can lead to hydrolysis and degradation.[5][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound stock solutions.

Problem 1: Precipitation or phase separation occurs during solution preparation.
  • Cause: This can happen if the compound's solubility limit is exceeded or if the solvents are not mixed properly.

  • Solution:

    • Gently warm the solution.

    • Use sonication to aid in dissolution.

    • When using a multi-solvent system, add each solvent sequentially and ensure complete mixing at each step.

Problem 2: Inconsistent or unexpected results in S. pneumoniae susceptibility testing.
  • Cause: This could be due to a degraded stock solution, improper disc preparation, or the use of inappropriate testing media. The type of blood agar used can significantly affect the size of the inhibition zone.

  • Solution:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution from a new batch of this compound powder.

    • Quality Control: Test the new solution with known optochin-sensitive (S. pneumoniae) and optochin-resistant (e.g., Streptococcus mitis) control strains.

    • Standardize Media: For optimal and consistent results, it is recommended to use Trypticase Soy Agar (TSA) with 5% sheep blood.

Problem 3: Emergence of optochin-resistant S. pneumoniae strains.
  • Cause: Spontaneous mutations in the atpA and atpC genes, which encode subunits of the F0F1-ATPase, can lead to optochin resistance in S. pneumoniae.

  • Solution:

    • Confirmatory Testing: If an isolate suspected to be S. pneumoniae appears optochin-resistant, perform a confirmatory test such as bile solubility.

    • Molecular Analysis: For research purposes, sequencing the atpA and atpC genes can confirm the genetic basis of resistance.

Experimental Protocols

Preparation of a 1 mg/mL this compound Hydrochloride Stock Solution in Water
  • Weighing: Accurately weigh 1 mg of this compound hydrochloride powder.

  • Dissolving: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile distilled or deionized water.

  • Mixing: Vortex the tube until the powder is completely dissolved.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the solution into smaller, light-protected, and tightly sealed tubes for storage at -20°C or -80°C.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Experimental Results

G A Inconsistent Results Observed B Prepare Fresh Stock Solution A->B C Perform Quality Control with Control Strains B->C D Sensitive Control Shows Inhibition? C->D E Resistant Control Shows No Inhibition? D->E Yes J Original Stock Solution Degraded D->J No F Standardize Agar Medium (TSA with 5% Sheep Blood) E->F Yes I Potential Contamination or Misidentification of Strains E->I No G Issue Resolved F->G H Investigate Other Experimental Parameters I->H J->G

Workflow for troubleshooting inconsistent results.

Mechanism of Action of this compound (Optochin)

This compound targets the F0F1-ATPase (ATP synthase) in the cell membrane of Streptococcus pneumoniae. This enzyme is crucial for ATP synthesis. By inhibiting this enzyme, this compound disrupts the proton motive force and cellular energy production, leading to bacterial cell death.

G cluster_membrane Bacterial Cell Membrane atp_synthase F0F1-ATPase (ATP Synthase) protons_in Protons (H+) (Intracellular) atp_synthase->protons_in atp ATP atp_synthase->atp Energy Production lysis Cell Lysis and Death atp_synthase->lysis Disruption of Energy Production protons_out Protons (H+) (Extracellular) protons_out->atp_synthase Proton Flow adp ADP + Pi adp->atp_synthase optochin This compound (Optochin) optochin->atp_synthase inhibition Inhibition G A This compound B Photodegradation (Exposure to Light) A->B C Hydrolysis (Exposure to Moisture) A->C D Oxidation of Quinoline Ring B->D E N-de-ethylation B->E F Other Structural Modifications C->F G Loss of Antimicrobial Activity D->G E->G F->G

References

Technical Support Center: Ethylhydrocupreine (Optochin) Disk Diffusion Test

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals performing the ethylhydrocupreine (optochin) disk diffusion test for the presumptive identification of Streptococcus pneumoniae.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the principle of the optochin susceptibility test?

A1: The optochin test is used to differentiate Streptococcus pneumoniae from other alpha-hemolytic streptococci.[1][2] The chemical optochin (this compound hydrochloride) selectively inhibits the growth of S. pneumoniae at low concentrations.[3] It interferes with the bacterial cell membrane, leading to cell lysis and the formation of a zone of inhibition around an optochin-impregnated disk on an agar plate.[2][4][5] Other alpha-hemolytic streptococci, often referred to as viridans streptococci, are typically resistant to optochin and will grow up to the edge of the disk.[3]

Q2: My S. pneumoniae control strain is showing a zone of inhibition smaller than 14 mm or no zone at all. What could be the cause?

A2: This is a critical issue that can point to several procedural errors:

  • Incorrect Incubation Conditions: Some S. pneumoniae isolates require an enriched CO2 environment to grow properly.[2] Incubation in ambient air can lead to poor growth and smaller zones of inhibition.[3] Conversely, high concentrations of CO2 can also lead to smaller zones and potentially false-resistant results.[5] Ensure incubation is at 35-37°C in 5-10% CO2 for 18-24 hours.[2][3]

  • Improper Medium: The recommended medium is 5% sheep blood agar.[1] Using other media, such as Mueller-Hinton agar with horse blood, can alter the size of the inhibition zones and may lead to false-negative results.

  • Expired or Improperly Stored Disks: Optochin disks can lose potency if not stored correctly (at 2-8°C, protected from light and moisture) or if used past their expiration date.[3] Always check the expiration date and perform quality control with known strains.[3][5]

  • Inoculum Too Heavy: While not the most common cause for a reduced zone, a very heavy inoculum could potentially diminish the zone size. Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard.[1]

Q3: I have an alpha-hemolytic streptococcus isolate with a zone of inhibition of 12 mm. How should I interpret this result?

A3: A zone of inhibition less than 14 mm with a 6 mm, 5 µg optochin disk is considered an equivocal or indeterminate result.[3][6] While a zone of ≥14 mm is a presumptive positive identification for S. pneumoniae, smaller zones require further testing for confirmation.[3][5] It has been noted that some viridans streptococci can show slight susceptibility to optochin, producing small zones of inhibition.[2][5] For any equivocal result, a confirmatory test such as the bile solubility test is recommended.[3][5][7]

Q4: Can S. pneumoniae be resistant to optochin?

A4: Yes, although uncommon, optochin-resistant strains of S. pneumoniae have been reported.[1][3][5] Therefore, if an alpha-hemolytic colony is suspected to be S. pneumoniae based on other characteristics (e.g., colony morphology) but is found to be optochin-resistant, a confirmatory test like the bile solubility test should be performed.[5] Relying solely on optochin susceptibility for identification can lead to misidentification in these rare cases.

Q5: Why is confluent growth of the bacteria on the plate important?

A5: Achieving confluent growth, where the bacterial colonies merge to form a uniform "lawn," is essential for the clear and accurate measurement of the zone of inhibition.[4] If the growth is too sparse, it can be difficult to determine the precise edge of the zone, leading to inaccurate measurements.[5] Streaking the inoculum evenly over the entire surface of the agar plate helps to ensure a uniform lawn of growth.[4]

Experimental Protocols

This compound (Optochin) Disk Diffusion Test Protocol
StepProcedureKey Considerations
1. Inoculum Preparation Select 3-4 well-isolated colonies of the alpha-hemolytic organism to be tested. Emulsify the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.Using a pure culture is critical to avoid mixed results. The inoculum density should be standardized for reproducibility.
2. Inoculation Using a sterile cotton swab, streak the standardized bacterial suspension evenly over the entire surface of a 5% sheep blood agar plate to obtain confluent growth.[1]Ensure the entire plate surface is covered. Allow the plate to dry for 5-10 minutes before applying the disk.
3. Disk Placement Aseptically apply a 5 µg optochin disk to the surface of the inoculated agar.[3] Gently press the disk with sterile forceps to ensure it adheres firmly to the agar.[1]Do not place the disk too close to the edge of the plate.[8]
4. Incubation Incubate the plate at 35 ± 2°C for 18-24 hours in an atmosphere enriched with 5-10% CO2.[2]A CO2-enriched environment is crucial as some S. pneumoniae isolates may not grow well in ambient air.[2][3]
5. Interpretation After incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the 6 mm disk diameter.[3]Use a ruler or caliper for accurate measurement. Interpret the results as shown in the table below.
Interpretation of Results
Zone of Inhibition DiameterInterpretationRecommended Action
≥ 14 mmSusceptible (Presumptive S. pneumoniae)Report as presumptive S. pneumoniae.
< 14 mmResistant (Not S. pneumoniae)Report as not S. pneumoniae.
Equivocal (e.g., 7-13 mm)Questionable for S. pneumoniaePerform a confirmatory test (e.g., bile solubility test).[3][6]

Troubleshooting Workflow

G Troubleshooting Workflow: Optochin Disk Diffusion Test start Start: Unexpected Result check_qc 1. Check QC Strains (S. pneumoniae ATCC 49619 & S. mitis ATCC 49456) start->check_qc qc_fail QC Failure check_qc->qc_fail Incorrect Zones qc_pass QC Pass check_qc->qc_pass Correct Zones check_reagents 2a. Verify Reagents: - Disk Lot & Expiry - Media Preparation qc_fail->check_reagents check_storage 2b. Check Storage: - Disk Refrigeration - Media Storage qc_fail->check_storage review_protocol 3. Review Test Protocol qc_pass->review_protocol replace_reagents Replace Reagents & Rerun QC check_reagents->replace_reagents check_storage->replace_reagents check_inoculum 4a. Inoculum Prep: - 0.5 McFarland? - Pure Culture? review_protocol->check_inoculum check_incubation 4b. Incubation: - 5-10% CO2? - 35-37°C? - 18-24 hours? review_protocol->check_incubation check_reading 4c. Zone Reading: - Correct Measurement? - Confluent Growth? review_protocol->check_reading protocol_error Protocol Deviation Identified check_inoculum->protocol_error no_error No Obvious Error check_inoculum->no_error check_incubation->protocol_error check_incubation->no_error check_reading->protocol_error check_reading->no_error correct_rerun Correct Deviation & Repeat Test protocol_error->correct_rerun confirmatory_test Perform Confirmatory Test (e.g., Bile Solubility) no_error->confirmatory_test Consider atypical strain (e.g., optochin-resistant S. pneumoniae)

Caption: Troubleshooting workflow for unexpected optochin test results.

References

Technical Support Center: Ethylhydrocupreine (Optochin) Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylhydrocupreine (optochin) susceptibility testing.

Troubleshooting Guides

This section addresses common issues encountered during optochin susceptibility testing.

ProblemPotential CausesRecommended Actions
No zone of inhibition with a known susceptible strain (e.g., S. pneumoniae ATCC 49619) Expired or improperly stored optochin discs: Discs lose potency if not stored correctly (refrigerated at 4°C or stored at room temperature at 25°C, protected from light and moisture).[1][2]Always check the expiration date on the disc container. Use a new lot of discs and re-test. Perform quality control with a known susceptible strain.[1]
Incorrect incubation conditions: Incubation in high concentrations of CO2 can lead to smaller or absent zones of inhibition.[1]Ensure incubation is carried out in a 5% CO2 enriched environment at 35-37°C for 18-24 hours.[3][4]
Heavy inoculum: A dense bacterial lawn can overwhelm the antibiotic, leading to a reduced or absent zone.[5]Standardize the inoculum to a 0.5 McFarland turbidity standard.[5]
Incorrect agar medium: The type of blood agar can significantly impact zone size.[5][6][7][8]Use 5% sheep blood agar for reliable results.[5][8][9] Trypticase soy agar (TSA) with sheep blood is recommended.[5][8]
Inconsistent zone sizes between replicates Non-uniform inoculum: Uneven streaking of the bacterial suspension can lead to variable growth density.Ensure the inoculum is spread evenly across the entire surface of the agar plate to achieve confluent growth.[10]
Variation in agar depth: Inconsistent agar depth in petri dishes can affect the diffusion of the antibiotic.Pour a consistent volume of molten agar into each petri dish to ensure a uniform depth.
Disc placement: Inconsistent pressure on the disc or placement too close to the edge of the plate can alter diffusion.Place the disc in the center of the inoculated area and press gently to ensure firm contact with the agar.[3] Discs should be placed about 25 mm from the edge.[9]
Zone of inhibition is present but smaller than the expected ≥14 mm for a susceptible strain Suboptimal incubation time: Shorter incubation times may not allow for full diffusion and bacterial lysis.Incubate for the full recommended 18-24 hours.[3][10] While reading may be possible at 12 hours, shorter times can lead to false-negative results.[6][7]
High CO2 concentration: As mentioned, elevated CO2 can reduce zone size.[1]Verify and maintain a 5% CO2 concentration in the incubator.
Bacterial strain characteristics: Some serotypes of S. pneumoniae may naturally exhibit smaller zones of inhibition.[6][7]For zones between 7-14 mm, a confirmatory test like the bile solubility test is recommended.[3][9]
Moisture on discs: Wet discs can lead to faster diffusion and larger zones, conversely, overly dry conditions may limit diffusion.[1]A drop of sterile distilled water may be placed on the disc after application to the plate to aid diffusion.[1]
Growth of colonies within the zone of inhibition Mixed culture: The original isolate may be contaminated with an optochin-resistant organism.Re-streak the original culture to obtain a pure, well-isolated colony and repeat the test.
Emergence of optochin-resistant S. pneumoniae: While uncommon, optochin-resistant strains of S. pneumoniae have been reported.[1][11][12][13]If a pure culture of alpha-hemolytic streptococci, suspected to be S. pneumoniae, is optochin-resistant, perform a bile solubility test for confirmation.[1]

Frequently Asked Questions (FAQs)

General Knowledge

What is the principle of the optochin test?

The optochin test is used for the presumptive identification of Streptococcus pneumoniae.[4][13] Optochin (this compound hydrochloride) is a chemical that selectively inhibits the growth of S. pneumoniae at low concentrations.[14] It interferes with the bacterial cell's H+-ATPase activity, which is crucial for ATP production.[4][11] This leads to cell lysis and the formation of a clear zone of inhibition around an optochin-impregnated disc on a blood agar plate.[1][3][4] Other alpha-hemolytic streptococci are typically resistant to optochin.[13]

What is the mechanism of action of this compound?

This compound, a derivative of quinine, targets the F0F1 ATPase (H+-ATPase) in the bacterial cell membrane.[11][15] By blocking this proton pump, it disrupts the synthesis of ATP, the primary energy currency of the cell, leading to cell death.[15][16] It is also suggested that it alters the surface tension of the cell membrane, causing the pneumococcal cells to lyse.[1][4][17]

What are the mechanisms of optochin resistance in Streptococcus pneumoniae?

Optochin resistance in S. pneumoniae primarily arises from point mutations in the atpA or atpC genes, which encode the a- and c-subunits of the H+-ATPase, respectively.[11][16][18] These mutations alter the structure of the ATPase enzyme, preventing optochin from binding effectively and inhibiting its function.[18]

Experimental Protocol

What is the standard protocol for performing an optochin susceptibility test?

A detailed protocol is provided in the "Experimental Protocols" section below.

What are the recommended quality control (QC) strains and their expected results?

Quality Control StrainATCC NumberExpected Result (Zone of Inhibition)
Streptococcus pneumoniae 49619≥14 mm
Enterococcus faecalis 29212No zone of inhibition
Streptococcus mitis 49456No zone of inhibition
Data sourced from Microbe Notes.[9]
Interpretation of Results

How are the results of an optochin test interpreted?

The interpretation is based on the diameter of the zone of inhibition around the optochin disc.[14]

Zone of Inhibition Diameter (with a 6 mm, 5 µg disc)Interpretation
≥14 mmSusceptible (Presumptive identification of S. pneumoniae)
<14 mmIntermediate/Resistant (Further testing, such as the bile solubility test, is required for definitive identification)[1][9]
No zone of inhibitionResistant
Data sourced from multiple sources.[1][9][14]

What should I do if I get an intermediate zone of inhibition (e.g., 9 mm)?

An intermediate zone of inhibition (<14 mm) is not definitive for identifying S. pneumoniae.[9][14] It is crucial to perform a confirmatory test, such as the bile solubility test.[1][3][9] Some viridans streptococci can show small zones of inhibition, and some S. pneumoniae strains can be resistant to optochin.[1][17]

Experimental Protocols

Optochin Disc Diffusion Susceptibility Test

This protocol outlines the standard method for determining the susceptibility of an alpha-hemolytic streptococcus to optochin.

Materials:

  • 5% Sheep Blood Agar plates (e.g., Trypticase Soy Agar base)

  • Optochin discs (5 µg, 6 mm diameter)

  • Sterile inoculating loops or swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator with 5% CO2 atmosphere

  • Ruler or caliper for measuring zone diameters

  • Quality control strains (S. pneumoniae ATCC 49619, E. faecalis ATCC 29212)

Procedure:

  • Inoculum Preparation: Select 3-4 well-isolated colonies of the alpha-hemolytic streptococcus to be tested. Emulsify the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: Using a sterile cotton swab, inoculate a 5% sheep blood agar plate by streaking the swab evenly across the entire surface in three directions to ensure confluent growth.[10]

  • Disc Placement: Using sterile forceps, place a 5 µg optochin disc onto the center of the inoculated agar surface.[3][4] Gently press the disc to ensure it adheres firmly to the agar.[3]

  • Incubation: Invert the plate and incubate at 35-37°C in a 5-10% CO2-enriched atmosphere for 18-24 hours.[3][4][10]

  • Result Measurement and Interpretation: After incubation, observe the plate for a zone of inhibition around the optochin disc. Measure the diameter of the zone of clearing in millimeters (mm), including the diameter of the disc.[14]

    • Susceptible: A zone of inhibition ≥14 mm.[1][9]

    • Resistant: No zone of inhibition.[9]

    • Intermediate: A zone of inhibition <14 mm requires a confirmatory bile solubility test.[1][9]

Visualizations

Experimental_Workflow Optochin Susceptibility Test Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis cluster_results Results prep_inoculum Prepare 0.5 McFarland Inoculum streak_plate Streak onto 5% Sheep Blood Agar Plate prep_inoculum->streak_plate place_disc Place Optochin Disc streak_plate->place_disc incubate Incubate at 35-37°C with 5% CO2 for 18-24h place_disc->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Zone ≥14 mm? measure_zone->interpret susceptible Susceptible (S. pneumoniae) interpret->susceptible Yes resistant Resistant/Intermediate interpret->resistant No confirm Perform Bile Solubility Test resistant->confirm

Caption: Workflow for Optochin Susceptibility Testing.

Factors_Influence Factors Influencing Zone of Inhibition Size cluster_microbial Microbial Factors cluster_environmental Environmental Factors cluster_technical Technical Factors center_node Zone of Inhibition Size strain Bacterial Strain/ Serotype strain->center_node resistance Genetic Resistance (atpA, atpC mutations) resistance->center_node inoculum_density Inoculum Density inoculum_density->center_node incubation_time Incubation Time incubation_time->center_node temperature Temperature temperature->center_node co2 CO2 Concentration co2->center_node agar_type Agar Type & Depth agar_type->center_node disc_potency Optochin Disc Potency & Storage disc_potency->center_node disc_placement Disc Placement disc_placement->center_node

Caption: Key Factors Affecting Optochin Zone of Inhibition.

Signaling_Pathway Simplified Mechanism of Optochin Action cluster_membrane Bacterial Cell Membrane optochin This compound (Optochin) atpase H+-ATPase (F0F1 ATPase) optochin->atpase Inhibits cell_lysis Cell Lysis & Growth Inhibition optochin->cell_lysis Leads to atp_synthesis ATP Synthesis atpase->atp_synthesis Catalyzes atp_synthesis->cell_lysis Energy for Cell Viability

Caption: Optochin's Inhibition of H+-ATPase and Cell Lysis.

References

Refining ethylhydrocupreine-based assays for higher accuracy and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of ethylhydrocupreine-based assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (optochin)?

A1: this compound, a derivative of quinine, selectively inhibits the F-type ATP synthase (F1Fo-ATPase) in susceptible bacteria like Streptococcus pneumoniae.[1][2] This enzyme is crucial for ATP synthesis.[2] By targeting the c-subunit of the F-ATPase, this compound disrupts the proton motive force, leading to cell lysis.[2]

Q2: Beyond qualitative identification of S. pneumoniae, how can this compound be used in a research and drug development context?

A2: this compound can serve as a reference compound in drug discovery programs targeting bacterial F-ATPases. Its well-defined activity makes it suitable for:

  • Validating new assays designed to screen for novel F-ATPase inhibitors.

  • Serving as a positive control in high-throughput screening (HTS) campaigns.

  • Studying the structure-activity relationship of quinine derivatives and their analogs.

Q3: What are the critical parameters that influence the reproducibility of this compound-based assays?

A3: Several factors can impact the reproducibility of these assays:

  • Media Composition: The type of agar or broth can significantly affect the growth of the test organism and the diffusion of this compound.[3] Trypticase soy agar (TSA) with 5% sheep blood is often recommended for disk diffusion assays.

  • Inoculum Density: The concentration of the bacterial suspension must be standardized, typically to a 0.5 McFarland standard, to ensure consistent results.[4]

  • Incubation Conditions: Temperature (35-37°C), CO2 levels (5-10%), and incubation time (18-24 hours) must be tightly controlled.[5] Variations in CO2 can alter the size of inhibition zones.[6]

  • Reagent Quality and Storage: The stability of this compound disks or solutions is critical. They should be stored at 2-8°C, protected from light and moisture, and their expiration dates monitored.[5]

Q4: Can I use a broth dilution method for more quantitative results?

A4: Yes, broth microdilution is an excellent method for determining the Minimum Inhibitory Concentration (MIC) of this compound, providing a quantitative measure of its potency.[7] This is particularly useful for comparing the activity of different compounds or for more detailed susceptibility studies.

Troubleshooting Guides

Issue 1: High Variability in Zone of Inhibition (Disk Diffusion Assay)
Potential Cause Recommended Solution
Inconsistent Inoculum Preparation Always standardize the inoculum to a 0.5 McFarland turbidity standard. Ensure a uniform, confluent lawn of growth on the agar plate.
Variation in Agar Depth Pour agar plates to a consistent depth (e.g., 4 mm) to ensure uniform diffusion of the compound.
Incorrect Incubation Conditions Strictly adhere to the recommended incubation temperature, time, and CO2 concentration.[6] Use a calibrated incubator.
Deterioration of this compound Disks Use disks from a reputable supplier, store them as recommended, and perform regular quality control with susceptible and resistant strains.[5]
Issue 2: No Zone of Inhibition with a Known Susceptible Strain
Potential Cause Recommended Solution
Inactive this compound Disks Verify the expiration date and proper storage of the disks. Test with a new lot of disks and a reliable quality control strain.
Bacterial Contamination Ensure the purity of the bacterial culture before performing the assay.
Incorrect Test Procedure Review the entire protocol, from inoculum preparation to plate incubation, to identify any deviations.
Emergence of Resistance While rare, optochin-resistant strains of S. pneumoniae have been reported.[8] Confirm the identity of the strain using an alternative method, such as bile solubility.[3]
Issue 3: Inconsistent MIC Values (Broth Dilution Assay)
Potential Cause Recommended Solution
Inaccurate Drug Concentration Carefully prepare serial dilutions of this compound. Use calibrated pipettes and perform quality control on stock solutions.
Incorrect Inoculum Size Standardize the final inoculum concentration in each well as per established protocols (e.g., CLSI, EUCAST).[9]
Skipped Wells or Cross-Contamination Use a systematic approach when adding reagents and inoculum to the microtiter plate to avoid errors.
Inadequate Mixing Ensure the contents of each well are thoroughly mixed after inoculation.
"Edge Effect" in Microtiter Plates To minimize evaporation from outer wells, which can concentrate the drug, consider not using the outermost wells for critical measurements or filling them with sterile media.
Issue 4: High Background or False Positives in a High-Throughput Screen (HTS) for F-ATPase Inhibitors
Potential Cause Recommended Solution
Compound Interference Some test compounds may autofluoresce or interfere with the detection method (e.g., colorimetric phosphate assay).[10] Run a counter-screen without the enzyme to identify such compounds.
Reagent Instability Prepare fresh reagents for each HTS run and monitor for any precipitation or degradation over time.
Assay Drift Gradual changes in signal during the screen can be caused by fluctuations in temperature or reagent degradation.[10] Randomize plate order and use robust data normalization methods.
Non-Specific Inhibition Some compounds may inhibit the enzyme through non-specific mechanisms like aggregation.[10] Perform secondary assays to confirm the mechanism of action of initial "hits".

Quantitative Data Summary

The following tables provide examples of quantitative data that can be generated in this compound-based assays.

Table 1: Example MIC Data for this compound and Analogs against S. pneumoniae

CompoundMIC50 (µg/mL)MIC90 (µg/mL)
This compound0.51.0
Analog A0.250.5
Analog B2.04.0
Analog C>16>16

MIC50/MIC90: The concentration of the compound that inhibits 50% and 90% of the tested isolates, respectively.

Table 2: Quality Control Ranges for S. pneumoniae ATCC 49619

Assay TypeParameterAcceptable Range
Disk Diffusion (5 µg disk)Zone of Inhibition16 - 25 mm
Broth MicrodilutionMIC0.25 - 1.0 µg/mL

Experimental Protocols

Protocol 1: this compound Disk Diffusion Assay
  • Inoculum Preparation: Select 3-4 well-isolated colonies of the test organism and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a 5% sheep blood agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

  • Disk Application: Using sterile forceps, place a 5 µg this compound disk onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35-37°C in a 5-10% CO2 atmosphere for 18-24 hours.[5]

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. A zone of ≥14 mm is typically considered susceptible for S. pneumoniae.[3]

Protocol 2: this compound Broth Microdilution MIC Assay
  • Drug Dilution: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth).[9]

  • Inoculum Preparation: Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]

  • Controls: Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7]

Visualizations

experimental_workflow Figure 1. Disk Diffusion Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate place_disk Place this compound Disk inoculate_plate->place_disk incubate Incubate (35-37°C, 5-10% CO2) place_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Interpret Results measure_zone->interpret

Caption: Figure 1. Disk Diffusion Assay Workflow

troubleshooting_logic Figure 2. Troubleshooting Inconsistent Results cluster_solutions Solutions start Inconsistent Results? check_inoculum Inoculum Standardized? start->check_inoculum check_media Media/Reagents OK? check_inoculum->check_media Yes sol_inoculum Re-standardize Inoculum check_inoculum->sol_inoculum No check_incubation Incubation Correct? check_media->check_incubation Yes sol_media Use New Reagents/Media check_media->sol_media No check_qc QC Strains in Range? check_incubation->check_qc Yes sol_incubation Calibrate Incubator check_incubation->sol_incubation No sol_qc Investigate QC Failure check_qc->sol_qc No

Caption: Figure 2. Troubleshooting Inconsistent Results

mechanism_of_action Figure 3. Mechanism of Action drug This compound target F-type ATP Synthase (c-subunit) drug->target binds to inhibition Inhibition of Proton Translocation target->inhibition atp_depletion ATP Synthesis Blocked inhibition->atp_depletion lysis Cell Lysis atp_depletion->lysis

Caption: Figure 3. Mechanism of Action

References

Technical Support Center: Addressing Ethylhydrocupreine (Optochin) Resistance in Streptococcal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with streptococcal isolates and encountering ethylhydrocupreine (optochin) resistance.

I. Troubleshooting Guide & FAQs

This section addresses common issues encountered during optochin susceptibility testing in a question-and-answer format.

Q1: My alpha-hemolytic streptococcus isolate is showing resistance to optochin. Does this automatically rule out Streptococcus pneumoniae?

A1: No, not necessarily. While the vast majority of Streptococcus pneumoniae isolates are susceptible to optochin, optochin-resistant strains have been reported.[1][2] Misidentification of these resistant strains as other viridans group streptococci can have significant clinical implications.[3] Therefore, an optochin-resistant result for an alpha-hemolytic streptococcus, especially from an invasive specimen, should be investigated further with a confirmatory test, such as the bile solubility test.[4]

Q2: I have an intermediate zone of inhibition (e.g., 7-13 mm) around the optochin disk. How should I interpret this result?

A2: An intermediate zone of inhibition is considered equivocal and requires confirmation with a bile solubility test.[5] If the isolate is bile soluble, it can be presumptively identified as S. pneumoniae.[5] Factors such as the type of culture medium and incubation conditions can influence the zone size.[6]

Q3: My positive control (S. pneumoniae ATCC 49619) is showing a smaller than expected zone of inhibition or no zone at all. What could be the issue?

A3: This indicates a potential issue with the testing procedure or materials. Here are some troubleshooting steps:

  • Check the optochin disks: Ensure the disks have been stored correctly (refrigerated at 4°C or stored at room temperature at 25°C, protected from light) and are within their expiration date.[7]

  • Verify incubation conditions: S. pneumoniae requires a 5-10% CO2-enriched environment for optimal growth. Incubation in high concentrations of CO2 can lead to smaller zones of inhibition.

  • Confirm the culture medium: Trypticase Soy Agar (TSA) with 5% sheep blood is recommended for optimal results. Using other media like Mueller-Hinton or Columbia agar can result in smaller, potentially false-negative zones.

  • Inoculum density: While less common to cause complete failure with a control strain, ensure a standardized inoculum (e.g., 0.5 McFarland standard) was used.

Q4: My negative control (e.g., Streptococcus mitis ATCC 49456) is showing a zone of inhibition. What should I do?

A4: This is an unusual result as viridans group streptococci are typically resistant to optochin.[5]

  • Confirm the identity of the control strain: Ensure the correct strain was used and that the culture is pure.

  • Check the optochin disks: In rare cases, a manufacturing defect could be the cause. Try a new lot of disks.

  • Review the procedure: Ensure there was no cross-contamination with the positive control.

Q5: I have isolated colonies growing within a clear zone of inhibition around the optochin disk. What does this signify?

A5: This may indicate a mixed population of optochin-susceptible and optochin-resistant variants within the same isolate.[4] It is recommended to subculture these resistant colonies and re-test their optochin susceptibility and perform a bile solubility test to confirm if they are indeed S. pneumoniae.

II. Data Presentation

Optochin Susceptibility Profiles
Organism GroupTypical Optochin MIC Range (µg/mL)Interpretation
Streptococcus pneumoniae (susceptible)0.25 - 2Susceptible
Streptococcus pneumoniae (resistant)≥ 4Resistant
Other Viridans Group Streptococci8 - 128Resistant

This data is compiled from multiple sources and represents typical ranges. Actual MICs may vary.

Reported Mutations Conferring Optochin Resistance in Streptococcus pneumoniae

Mutations in the atpA and atpC genes, which encode subunits of the F0F1 ATPase, are the primary mechanism of optochin resistance.

GeneCodon ChangeAmino Acid SubstitutionReported in Study/Studies
atpATGG -> TGT/TCGTrp206 -> Cys/Ser
ATG -> GTGMet23 -> Val
GTT -> ATTVal52 -> Ile
CTT -> ATTLeu99 -> Ile
atpCGGG -> TCGGly20 -> Ser
ATG -> ATAMet23 -> Ile
GGC -> AGCGly18 -> Ser[1]
GCT -> GTTAla31 -> Val[1]
TTT -> CTT/GTTPhe45 -> Leu/Val
GTT -> ATTVal48 -> Ile
GCT -> TCT/ACTAla49 -> Ser/Thr[1]
ATG -> ATAMet13 -> Ile[1]
GGT -> GCTGly20 -> Ala[1]
GCT -> GGTAla49 -> Gly[1]

This table lists mutations reported in the cited literature and is not exhaustive. The frequency of these mutations can vary by geographical location and strain lineage.

III. Experimental Protocols

A. Optochin Susceptibility Test

Objective: To presumptively differentiate Streptococcus pneumoniae from other alpha-hemolytic streptococci based on susceptibility to this compound (optochin).

Materials:

  • 5% Sheep Blood Agar plates (Trypticase Soy Agar base recommended)

  • Optochin disks (5 µg)

  • Sterile inoculating loops or swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator with 5-10% CO2 atmosphere

  • Quality control strains:

    • Positive control: Streptococcus pneumoniae ATCC 49619[5]

    • Negative control: Streptococcus mitis ATCC 49456[5]

Procedure:

  • From a pure 18-24 hour culture, select 3-4 well-isolated colonies of the alpha-hemolytic streptococcus to be tested.

  • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.[5]

  • Using a sterile swab, streak the bacterial suspension evenly over the entire surface of a 5% sheep blood agar plate to obtain confluent growth.

  • Allow the plate to dry for 5-10 minutes.

  • Using sterile forceps, aseptically place an optochin disk onto the inoculated surface of the agar. Gently press the disk to ensure it adheres firmly.

  • Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2-enriched atmosphere.

  • After incubation, observe the plate for a zone of inhibition around the optochin disk.

  • Measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.

Interpretation of Results:

  • Susceptible (Presumptive S. pneumoniae): A zone of inhibition of ≥ 14 mm.[5]

  • Resistant (Not S. pneumoniae): No zone of inhibition, or a zone of < 14 mm.

  • Equivocal: A zone of inhibition between 7-13 mm. These isolates require a confirmatory bile solubility test.[5]

B. Bile Solubility Test (Tube Method)

Objective: To definitively identify Streptococcus pneumoniae by demonstrating its lysis in the presence of bile salts.

Materials:

  • Sterile test tubes

  • Sterile saline or unbuffered broth

  • 2% or 10% sodium deoxycholate solution (bile reagent)

  • Sterile water or saline (for control)

  • Water bath or incubator at 35-37°C

  • Pure culture of the test organism

Procedure:

  • Prepare a heavy suspension of the organism from a pure culture in 0.5 mL of sterile saline in a test tube. The turbidity should be equivalent to a #1 McFarland standard.

  • Divide the suspension into two tubes (0.25 mL each). Label one "Test" and the other "Control".

  • To the "Test" tube, add 2-5 drops of the bile reagent.

  • To the "Control" tube, add an equal volume of sterile water or saline.

  • Gently mix both tubes.

  • Incubate both tubes at 35-37°C for up to 3 hours, checking for clearing every 15-30 minutes.

Interpretation of Results:

  • Positive (S. pneumoniae): The suspension in the "Test" tube becomes clear, while the "Control" tube remains turbid. This indicates lysis of the bacterial cells.

  • Negative (Not S. pneumoniae): The suspension in the "Test" tube remains turbid, similar to the "Control" tube.

IV. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Isolate alpha-hemolytic streptococcus prep_suspension Prepare 0.5 McFarland suspension start->prep_suspension inoculate Inoculate 5% sheep blood agar prep_suspension->inoculate place_disk Place optochin disk inoculate->place_disk incubate Incubate at 35-37°C with 5-10% CO2 place_disk->incubate measure_zone Measure zone of inhibition (mm) incubate->measure_zone interpret Interpret result measure_zone->interpret

Caption: Experimental workflow for the optochin susceptibility test.

Troubleshooting_Workflow start Optochin Test Result zone_gte_14 Zone >= 14mm start->zone_gte_14 Clear Zone zone_lt_14 Zone < 14mm start->zone_lt_14 Small/No Zone no_zone No Zone start->no_zone No Zone pneumo Presumptive S. pneumoniae zone_gte_14->pneumo bile_test Perform Bile Solubility Test zone_lt_14->bile_test Equivocal no_zone->bile_test Resistant but clinically suspicious bile_pos Bile Soluble bile_test->bile_pos bile_neg Bile Insoluble bile_test->bile_neg confirm_pneumo Confirmed S. pneumoniae bile_pos->confirm_pneumo not_pneumo Not S. pneumoniae bile_neg->not_pneumo

Caption: Troubleshooting decision tree for optochin test results.

Resistance_Mechanism cluster_susceptible Optochin Susceptible cluster_resistant Optochin Resistant optochin_s Optochin atpase_s F0F1 ATPase (Wild-type) optochin_s->atpase_s binds atp_synthesis_s ATP Synthesis Inhibited atpase_s->atp_synthesis_s leads to lysis_s Cell Lysis atp_synthesis_s->lysis_s optochin_r Optochin atpase_r F0F1 ATPase (Mutated atpA/atpC) optochin_r->atpase_r binding impaired atp_synthesis_r ATP Synthesis Continues atpase_r->atp_synthesis_r no inhibition survival_r Cell Survival atp_synthesis_r->survival_r

Caption: Mechanism of optochin action and resistance in S. pneumoniae.

References

Resolving inconsistent results with different batches of ethylhydrocupreine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethylhydrocupreine, commonly known as optochin. The information provided aims to resolve issues related to inconsistent results, particularly those that may arise from different batches of the compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound hydrochloride, or optochin, is a quinine derivative.[1][2][3] Its primary use in a laboratory setting is for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci.[2][3][4] S. pneumoniae is susceptible to optochin, while other viridans group streptococci are typically resistant.[2][4]

Q2: How does this compound (optochin) work?

Optochin interferes with the F0-F1 ATPase (ATP synthase) enzyme in bacteria, which is crucial for ATP production.[5] In susceptible bacteria like S. pneumoniae, this disruption of the cell membrane's proton motive force leads to cell lysis.[4][6]

Q3: We are observing smaller than expected zones of inhibition with a new batch of optochin disks. What could be the cause?

Several factors could lead to smaller zones of inhibition. These can be related to the experimental procedure, the bacterial strain, or the optochin disks themselves.

  • Procedural Factors:

    • Incubation Conditions: Incubation in a high concentration of CO2 can lead to smaller inhibition zones.[6] While a 5-10% CO2 environment is required for the growth of some S. pneumoniae strains, excessive levels can affect the test outcome.[4]

    • Agar Medium: The type of blood agar used can significantly impact the size of the inhibition zone.[7] Trypticase Soy Agar (TSA) with 5% sheep blood is recommended for reliable results.[4][7] Using other media like Columbia agar or Mueller-Hinton agar can result in a higher number of isolates with indeterminate zones.[7]

    • Inoculum Density: A heavier inoculum than the recommended 0.5 McFarland standard can result in smaller zones of inhibition.

  • Reagent (Optochin Disk) Factors:

    • Improper Storage: Optochin disks should be stored refrigerated (2-8°C) and protected from light and moisture.[3][8] Some manufacturers may recommend storage at -20°C.[8] Exposure to higher temperatures or humidity can degrade the this compound, reducing its potency.[9]

    • Expired Reagents: Always check the expiration date on the optochin disk container.[3]

    • Batch-to-Batch Variability: While manufacturers have quality control standards, slight variations in the concentration or purity of this compound on the disks could potentially occur. It is crucial to perform quality control testing on each new lot of disks.[3]

  • Bacterial Factors:

    • Optochin Resistance: Some strains of S. pneumoniae have developed resistance to optochin.[2][10] This resistance is often due to point mutations in the genes encoding for ATP synthase.[10]

Q4: Can other streptococci besides S. pneumoniae show susceptibility to optochin?

While optochin is highly specific for S. pneumoniae, some other viridans streptococci may show a small zone of inhibition.[4][11] However, these zones are typically smaller than the 14 mm cutoff used to presumptively identify S. pneumoniae.[4] Any alpha-hemolytic streptococcus showing a zone of inhibition between 6 mm and 14 mm should be further tested for bile solubility for confirmation.[4][8]

Q5: What are the recommended quality control (QC) organisms for optochin susceptibility testing?

Standard QC procedures involve testing a known optochin-susceptible and an optochin-resistant strain.[3]

QC OrganismATCC Strain NumberExpected Result
Streptococcus pneumoniae49619 or 6305Susceptible (Zone of inhibition ≥ 14 mm)[1][4][8]
Streptococcus mitis49456Resistant (No zone of inhibition)[3][4]
Enterococcus faecalis29212Resistant (No zone of inhibition)[1]

Troubleshooting Inconsistent Results

When faced with inconsistent results between different batches of this compound, a systematic approach is necessary to identify the root cause.

Initial Assessment and Immediate Checks
  • Verify Storage Conditions: Confirm that the new and old batches of optochin disks have been stored according to the manufacturer's recommendations (refrigerated, protected from light and moisture).[3][8]

  • Check Expiration Dates: Ensure that the disks are within their expiration date.[3]

  • Review Experimental Protocol: Double-check that the correct procedure was followed, including the type of agar, incubation time, temperature, and CO2 concentration.[3][4]

Experimental Plan for Troubleshooting

If the initial checks do not reveal the source of the inconsistency, the following experimental plan can be implemented:

G cluster_0 Phase 1: Quality Control Testing cluster_1 Phase 2: Analysis of Results cluster_2 Phase 3: Isolate the Variable cluster_3 Phase 4: Resolution QC_Test Perform QC Testing with Control Strains (S. pneumoniae ATCC 49619 & S. mitis ATCC 49456) Compare_Batches Test Old and New Batches of Optochin Disks in Parallel QC_Test->Compare_Batches Old_Batch_OK Old Batch Passes QC? Compare_Batches->Old_Batch_OK New_Batch_OK New Batch Passes QC? Old_Batch_OK->New_Batch_OK Yes Investigate_Procedure Problem is Likely with the Experimental Procedure or Bacterial Strains Old_Batch_OK->Investigate_Procedure No Isolate_Problem Problem is Likely with the New Batch of Optochin Disks New_Batch_OK->Isolate_Problem No New_Batch_OK->Investigate_Procedure Yes Contact_Manufacturer Contact Manufacturer of New Batch for Replacement/Support Isolate_Problem->Contact_Manufacturer Review_Protocol Review and Optimize Experimental Protocol Investigate_Procedure->Review_Protocol

Caption: Troubleshooting workflow for inconsistent optochin results.

Detailed Experimental Protocols

Optochin Susceptibility Testing Protocol

This protocol is for determining the susceptibility of alpha-hemolytic streptococci to optochin.

Materials:

  • 5% Sheep Blood Agar plates (Trypticase Soy Agar base recommended)[4][7]

  • Optochin disks (5 µg this compound hydrochloride)[3]

  • Pure, 18-24 hour culture of the alpha-hemolytic streptococcus to be tested

  • Sterile inoculating loop or cotton swab

  • Sterile forceps

  • Incubator (35-37°C with 5-10% CO2)[3][4]

  • Millimeter ruler or caliper

Procedure:

  • Using a sterile inoculating loop or cotton swab, select 3-4 well-isolated colonies of the test organism.[4]

  • Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.[4]

  • Using sterile forceps, aseptically place an optochin disk onto the inoculated surface of the agar.[4]

  • Gently press the disk to ensure it adheres firmly to the agar surface.[4]

  • Incubate the plate at 35-37°C in a 5-10% CO2-enriched environment for 18-24 hours.[3][4]

  • After incubation, observe the plate for a zone of inhibition around the optochin disk.

  • If a zone of inhibition is present, measure its diameter in millimeters.[4]

Interpretation of Results:

Zone of Inhibition DiameterInterpretation
≥ 14 mmSusceptible; presumptive identification of S. pneumoniae.[3][4]
< 14 mmResistant; not S. pneumoniae.[3][4]
6-13 mmEquivocal; perform a bile solubility test for confirmation. If bile soluble, it can be identified as S. pneumoniae.[4][8]

Signaling Pathways and Mechanisms

The mechanism of optochin resistance in Streptococcus pneumoniae involves mutations in the genes encoding subunits of the ATP synthase enzyme.

G cluster_0 Mechanism of Optochin Action cluster_1 Mechanism of Resistance Optochin This compound (Optochin) ATP_Synthase ATP Synthase (F0-F1 ATPase) Optochin->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Cell_Lysis Cell Lysis ATP_Production->Cell_Lysis Lack of Point_Mutation Point Mutation in atpA or atpC genes Altered_ATP_Synthase Altered ATP Synthase Point_Mutation->Altered_ATP_Synthase Optochin_Binding_Reduced Reduced Optochin Binding Altered_ATP_Synthase->Optochin_Binding_Reduced Normal_ATP_Production Normal ATP Production Optochin_Binding_Reduced->Normal_ATP_Production Cell_Survival Cell Survival Normal_ATP_Production->Cell_Survival

Caption: Optochin's mechanism of action and resistance.

References

Validation & Comparative

A Comparative Analysis of Ethylhydrocupreine (Optochin) and the Bile Solubility Test for Streptococcus pneumoniae Identification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of clinical microbiology, the accurate and timely identification of Streptococcus pneumoniae is paramount for appropriate patient management. Among the array of biochemical tests employed for this purpose, the ethylhydrocupreine (optochin) susceptibility test and the bile solubility test have long been mainstays. This guide provides a comprehensive comparison of these two methods, delving into their mechanisms, experimental protocols, and performance data to assist researchers, scientists, and drug development professionals in their understanding and application.

Principle of the Tests

This compound (Optochin) Susceptibility Test: This test leverages the unique sensitivity of S. pneumoniae to this compound hydrochloride, a quinine derivative.[1][2][3] Optochin selectively inhibits the growth of pneumococci, even at low concentrations, by targeting the membrane-bound ATP synthase.[4] This inhibition results in a visible zone of no growth around an optochin-impregnated disk on an agar plate.[2][5] Other alpha-hemolytic streptococci are typically resistant to optochin.[2][5]

Bile Solubility Test: This method relies on the presence of an autolytic enzyme, an amidase, within S. pneumoniae.[6][7] Bile salts, such as sodium deoxycholate, accelerate the natural autolytic process in pneumococci by lowering the surface tension of the cell membrane, which in turn activates the amidase and leads to rapid cell lysis.[6][7][8] This phenomenon is observed as the clearing of a turbid bacterial suspension or the dissolution of colonies on an agar plate.[8] Most other alpha-hemolytic streptococci lack this active autolytic enzyme and thus remain intact in the presence of bile salts.[7][9]

Comparative Performance Data

The performance of both tests is crucial for the presumptive identification of S. pneumoniae. Below is a summary of their key performance characteristics.

ParameterThis compound (Optochin) Susceptibility TestBile Solubility Test
Principle Inhibition of growth due to ATP synthase disruption.[4]Activation of autolytic enzymes (amidase) leading to cell lysis.[6][7]
Typical Result Zone of inhibition ≥14 mm around a 5 µg disk.[1][2]Clearing of turbidity in a cell suspension or disappearance of colonies on agar.[8][10]
Sensitivity Reported as ~88-95%.[2][11] However, optochin-resistant strains of S. pneumoniae have been documented.[1][12]Generally considered high, with some studies reporting sensitivities of up to 98.8%.[11] Bile-resistant strains of S. pneumoniae exist but are less common.[2]
Specificity Lower than bile solubility, with some viridans streptococci showing small zones of inhibition.[11][12]Higher than optochin, with a specificity of around 82.6% reported in one study.[11]
Incubation Time 18-24 hours.[1][2]Can be as rapid as 10-15 minutes for the tube method or up to 3 hours for a definitive negative result.[6][7] The plate method typically takes around 30 minutes.[8][10]
Key Limitations False-negative results with optochin-resistant pneumococci.[1] False-positive results can occur with some other alpha-hemolytic streptococci.[5] Results can be influenced by agar type and incubation conditions.[13]Subjectivity in interpreting partial clearing.[7] The test may not be reliable for older cultures where the autolytic enzyme may be inactive.

Experimental Protocols

This compound (Optochin) Susceptibility Test

Materials:

  • 5% Sheep Blood Agar plate[1]

  • Optochin disks (5 µg)[2]

  • Pure culture of a suspected alpha-hemolytic streptococcus (18-24 hour culture)

  • Inoculating loop or sterile swab

  • Sterile forceps

  • Incubator (35-37°C with 5-10% CO2)[2]

Procedure:

  • Using a sterile inoculating loop or swab, pick several well-isolated colonies of the test organism.

  • Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.[5]

  • Using sterile forceps, place an optochin disk onto the inoculated surface of the agar.[5]

  • Gently press the disk to ensure it adheres firmly to the agar surface.

  • Incubate the plate at 35-37°C in a 5-10% CO2-enriched environment for 18-24 hours.[2][5]

  • After incubation, observe for a zone of inhibition around the disk.

Interpretation:

  • Susceptible (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater in diameter.[1][5]

  • Resistant (Not S. pneumoniae): No zone of inhibition, or a zone of inhibition less than 14 mm.[1][5] Isolates with zone sizes between 6-14 mm should be confirmed with a bile solubility test.[5]

Bile Solubility Test (Tube Method)

Materials:

  • Pure culture of a suspected alpha-hemolytic streptococcus (18-24 hour culture)

  • Two sterile test tubes

  • Sterile saline or broth[6]

  • 2% or 10% sodium deoxycholate solution (bile salts)[6][7]

  • Sterile distilled water or saline (for control)

  • Incubator (35-37°C)[7]

Procedure:

  • Prepare a heavy suspension of the test organism in approximately 1.0 ml of sterile saline or broth to achieve a turbidity equivalent to a 0.5-1 McFarland standard.[7]

  • Divide the suspension equally into two test tubes (0.5 ml each). Label one "TEST" and the other "CONTROL".[8]

  • To the "TEST" tube, add 0.5 ml of 2% sodium deoxycholate solution.[8]

  • To the "CONTROL" tube, add 0.5 ml of sterile saline.[8]

  • Gently mix both tubes.

  • Incubate both tubes at 35-37°C for up to 3 hours.[14]

  • Observe for clearing of turbidity in the "TEST" tube as compared to the "CONTROL" tube at regular intervals (e.g., 15 minutes, 30 minutes, 1, 2, and 3 hours).

Interpretation:

  • Soluble (Positive for S. pneumoniae): Visible clearing of turbidity in the "TEST" tube, while the "CONTROL" tube remains turbid.[7]

  • Insoluble (Negative): The "TEST" tube remains turbid, similar to the "CONTROL" tube.[7]

Visualizing the Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for both the optochin susceptibility and bile solubility tests.

Optochin_Susceptibility_Test_Workflow cluster_prep Culture Preparation cluster_test Testing Procedure cluster_results Result Interpretation start Isolate alpha-hemolytic streptococcus colonies inoculate Streak onto 5% Sheep Blood Agar for confluent growth start->inoculate place_disk Place 5 µg Optochin disk on inoculated surface inoculate->place_disk incubate Incubate at 35-37°C in 5-10% CO2 for 18-24 hours place_disk->incubate measure Measure zone of inhibition incubate->measure decision Zone ≥ 14 mm? measure->decision susceptible Susceptible (Presumptive S. pneumoniae) decision->susceptible Yes resistant Resistant (Not S. pneumoniae) decision->resistant No (<14mm) confirm Confirm with Bile Solubility Test resistant->confirm

Caption: Workflow for the this compound (Optochin) Susceptibility Test.

Bile_Solubility_Test_Workflow cluster_prep Suspension Preparation cluster_reagents Reagent Addition cluster_incubation_results Incubation & Interpretation start Isolate colonies of test organism suspend Prepare heavy suspension in saline (0.5-1 McFarland) start->suspend divide Divide suspension into 'TEST' and 'CONTROL' tubes suspend->divide add_bile Add 2% Sodium Deoxycholate to 'TEST' tube divide->add_bile add_saline Add saline to 'CONTROL' tube divide->add_saline mix Mix both tubes add_saline->mix incubate Incubate at 35-37°C for up to 3 hours mix->incubate observe Observe for clearing of turbidity in 'TEST' tube incubate->observe positive Soluble (Positive) S. pneumoniae observe->positive Yes negative Insoluble (Negative) Not S. pneumoniae observe->negative No

Caption: Workflow for the Bile Solubility Test (Tube Method).

References

A Comparative Guide to the Identification of Streptococcus pneumoniae: Ethylhydrocupreine Susceptibility vs. Molecular Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and timely identification of Streptococcus pneumoniae is paramount in clinical diagnostics, epidemiological surveillance, and the development of new therapeutic agents. Historically, phenotypic methods, primarily the ethylhydrocupreine (optochin) susceptibility test, have been the cornerstone of pneumococcal identification in clinical microbiology laboratories.[1][2] However, the advent of molecular diagnostics has introduced a suite of powerful, nucleic acid-based techniques that offer enhanced sensitivity and specificity. This guide provides an objective comparison of the performance of traditional this compound susceptibility testing against modern molecular methods, supported by experimental data and detailed protocols.

Performance Characteristics: A Head-to-Head Comparison

The choice of identification method often involves a trade-off between cost, turnaround time, and accuracy. While the optochin test is inexpensive and straightforward to perform, its reliability can be compromised by the existence of optochin-resistant S. pneumoniae strains and the potential for misidentification of other alpha-hemolytic streptococci.[2][3][4] Molecular methods, on the other hand, offer higher accuracy but typically involve more complex procedures and higher costs.

Parameter This compound (Optochin) Susceptibility Test Molecular Methods (e.g., Real-Time PCR) 16S rRNA Gene Sequencing
Principle Tests for the inhibition of bacterial growth by this compound hydrochloride, a quinine derivative that selectively lyses S. pneumoniae.[1][2]Amplification and detection of specific pneumococcal genes, such as lytA (autolysin), ply (pneumolysin), or psaA (pneumococcal surface adhesin A).[5][6]Sequencing of the 16S ribosomal RNA gene, a highly conserved gene in bacteria with variable regions that allow for species identification.[7][8]
Sensitivity Generally high (>95%), but false negatives can occur with optochin-resistant strains.[2][4]Very high, with some real-time PCR assays detecting as few as <10 copies of target DNA.[6] Molecular methods have been shown to be significantly more sensitive than culture-based methods.[9]High, and can identify bacteria directly from clinical samples without the need for culture.[8][10]
Specificity Good, but some viridans group streptococci may show susceptibility, leading to false positives.[1][3] The specificity of real-time PCR targeting the lytA gene has been reported to be 100%.[5][6]High, particularly for targets like the lytA gene.[5][6] However, cross-reactivity with closely related species like Streptococcus mitis has been reported for some gene targets.[11]Can have limitations in differentiating closely related species within the Streptococcus mitis group, including S. pneumoniae.[12]
Turnaround Time 18-24 hours for incubation.[1]2-4 hours for the entire process from DNA extraction to result.[11]24-48 hours, including sequencing and data analysis.
Cost Low.[2]High (instrumentation and reagents).Moderate to high.
Major Limitations Relies on viable, culturable organisms.[13] Optochin-resistant strains can lead to misidentification.[2][14] Results can be influenced by the type of culture medium used.[15][16]Requires specialized equipment and trained personnel.[17] Potential for false positives due to detection of non-viable organisms or contamination.May not reliably differentiate between very closely related species.[12] Requires access to sequencing facilities and bioinformatics expertise.

Experimental Protocols

This compound (Optochin) Susceptibility Test

This protocol is adapted from standard clinical microbiology procedures.[1][18]

Materials:

  • 5% sheep blood agar plates

  • Optochin disks (5 µg)

  • Sterile inoculating loop or cotton swab

  • Bacterial culture of alpha-hemolytic colonies to be tested

  • Incubator (35-37°C with ~5% CO2)

Procedure:

  • Using a sterile inoculating loop, select three to four well-isolated colonies of the alpha-hemolytic organism to be tested.[1]

  • Streak the isolate onto a 5% sheep blood agar plate to obtain confluent growth.

  • Using sterile forceps, place an optochin disk onto the inoculated surface of the agar.

  • Gently press the disk to ensure it adheres firmly to the agar surface.[1]

  • Incubate the plate at 35-37°C in a 5-10% CO2-enriched environment for 18-24 hours.[1]

  • After incubation, observe the plate for a zone of inhibition around the optochin disk.

  • Measure the diameter of the zone of inhibition in millimeters.

Interpretation of Results:

  • Susceptible (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater around a 6 mm disk.[1][2]

  • Resistant (Not S. pneumoniae): No zone of inhibition, or a zone of inhibition less than 14 mm.[1]

  • Equivocal (6-14 mm zone): Further testing, such as a bile solubility test, is recommended.[1]

Real-Time PCR for lytA Gene Detection

This protocol is a generalized representation based on published methodologies for the detection of the S. pneumoniaelytA gene.[5][11]

Materials:

  • DNA extraction kit

  • Real-time PCR instrument

  • PCR master mix

  • Primers and probe specific for the lytA gene

  • Nuclease-free water

  • Positive and negative controls

Procedure:

  • DNA Extraction: Extract DNA from the bacterial isolate or clinical specimen according to the manufacturer's instructions of the chosen DNA extraction kit.

  • Reaction Setup: Prepare the PCR reaction mixture in a sterile, nuclease-free tube. A typical 25 µL reaction mixture includes:

    • 12.5 µL of 2x TaqMan® Universal PCR Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 0.15 µL of probe (5 µM)

    • 6.35 µL of nuclease-free water

    • 2 µL of template DNA[11]

  • Real-Time PCR Amplification: Perform the real-time PCR using the following cycling conditions (example):

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Data Analysis: Analyze the amplification data. A positive result is indicated by an exponential increase in fluorescence, crossing a predetermined threshold (Ct value). A Ct value of ≤35 is typically considered positive.[11]

Visualizing the Workflows

To further elucidate the procedural differences between these methods, the following diagrams illustrate their respective experimental workflows.

G cluster_0 This compound (Optochin) Susceptibility Test A Isolate Alpha-Hemolytic Colonies B Inoculate on 5% Sheep Blood Agar A->B C Place Optochin Disk B->C D Incubate at 35-37°C with CO2 for 18-24h C->D E Measure Zone of Inhibition D->E F Interpret Results E->F

Caption: Workflow of the this compound Susceptibility Test.

G cluster_1 Molecular Identification (Real-Time PCR) G Sample Collection (Isolate or Clinical Specimen) H DNA Extraction G->H I Prepare PCR Reaction Mix H->I J Real-Time PCR Amplification I->J K Data Analysis (Ct Value) J->K L Interpret Results K->L

Caption: Workflow of a Real-Time PCR-based Molecular Identification Method.

Conclusion

The choice between this compound susceptibility testing and molecular methods for the identification of Streptococcus pneumoniae depends on the specific needs of the laboratory and the clinical context. The optochin test remains a valuable, cost-effective tool for the presumptive identification of S. pneumoniae in many settings, particularly for isolates with typical colony morphology.[19] However, its limitations, including the emergence of optochin-resistant strains and potential for equivocal results, necessitate caution.[4]

Molecular methods, especially real-time PCR targeting specific genes like lytA, provide a highly sensitive, specific, and rapid alternative for definitive identification.[5][9][11] These methods are particularly advantageous for atypical isolates, for direct detection from clinical specimens, and in research settings where accuracy is paramount. While 16S rRNA sequencing is a powerful tool for bacterial identification, its utility for distinguishing S. pneumoniae from closely related streptococci can be limited.[12]

For drug development professionals and researchers, understanding the nuances of these identification methods is crucial for accurate strain characterization, endpoint determination in clinical trials, and the overall integrity of experimental data. As the landscape of microbiology continues to evolve, a combined approach, utilizing the strengths of both phenotypic and molecular techniques, will likely provide the most comprehensive and reliable identification of Streptococcus pneumoniae.

References

Validating a New Diagnostic Assay for Streptococcus pneumoniae: A Comparative Guide to Using Ethylhydrocupreine (Optochin) as a Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ethylhydrocupreine (optochin) susceptibility testing with alternative methods for the validation of new diagnostic assays aimed at identifying Streptococcus pneumoniae. Detailed experimental protocols, performance data, and workflow visualizations are presented to aid in the selection of appropriate control methodologies.

Introduction to this compound (Optochin) in Diagnostic Assays

This compound hydrochloride, commonly known as optochin, is a quinine derivative that selectively inhibits the growth of Streptococcus pneumoniae at low concentrations.[1][2] This characteristic has made the optochin susceptibility test a widely used, simple, and inexpensive method for the presumptive identification of S. pneumoniae from other alpha-hemolytic streptococci.[1][3][4] The principle of the test lies in the lytic effect of optochin on the pneumococcal cell membrane, which is caused by changes in surface tension, resulting in a visible zone of inhibition on an agar plate.[1][3][5]

Performance Characteristics of Optochin Susceptibility Testing

The optochin susceptibility test is a reliable method for the presumptive identification of S. pneumoniae.[6] However, it is not without its limitations. The existence of optochin-resistant strains of S. pneumoniae and the potential for other viridans group streptococci to exhibit slight susceptibility can lead to erroneous results.[1][4][7] Therefore, for a definitive identification, it is often recommended to use the optochin test in conjunction with other methods like the bile solubility test.[8][9]

Performance MetricOptochin Susceptibility TestBile Solubility TestImmunological Assays (Agglutination)Molecular Methods (PCR)
Sensitivity >95%[1]100% (tube test)[9]99-100%[9]High (technique dependent)
Specificity 98-99%99% (tube test)[9]85-98%[9]High (technique dependent)
Turnaround Time 18-24 hours[1][4]Minutes to hoursRapid (minutes)Hours
Cost Low[1]LowModerate to HighHigh
Throughput HighLow to ModerateModerateHigh

Experimental Protocols

Optochin Susceptibility Test

This protocol is a standard method for determining the susceptibility of an alpha-hemolytic streptococcus to optochin.

Materials:

  • 5% sheep blood agar plates[1][4]

  • Optochin disks (5 µg, 6 mm diameter)[1][2]

  • Pure culture of the test organism (18-24 hour growth)[3]

  • Inoculating loop[1]

  • Sterile forceps[1]

  • Incubator with a 5% CO2 atmosphere[1][4]

Procedure:

  • Using an inoculating loop, select three to four well-isolated colonies of the alpha-hemolytic organism to be tested.[3]

  • Streak the isolate onto a 5% sheep blood agar plate to obtain confluent growth.[3]

  • Using sterile forceps, place an optochin disk onto the inoculated surface of the agar.[3]

  • Gently press the disk to ensure it adheres firmly to the agar surface.[3]

  • Incubate the plate at 35-37°C in a 5-10% CO2 enriched environment for 18-24 hours.[1][3][4]

  • After incubation, observe the plate for a zone of inhibition around the disk.[1]

  • Measure the diameter of the zone of inhibition in millimeters.[1]

Interpretation of Results:

  • Susceptible (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater around a 6 mm disk.[1][6]

  • Resistant (Not S. pneumoniae): No zone of inhibition, or a zone of inhibition less than 14 mm.[5][6]

  • Intermediate: For zones between 7 mm and 14 mm, further testing such as the bile solubility test is recommended.[6][7]

Quality Control:

  • Positive Control: Streptococcus pneumoniae ATCC 49619 (should show a zone of inhibition ≥14 mm).[4][7]

  • Negative Control: Enterococcus faecalis ATCC 29212 or Streptococcus mitis ATCC 49456 (should show no zone of inhibition).[4][7]

Alternative Confirmatory Test: Bile Solubility Test

The bile solubility test is another classic method for differentiating S. pneumoniae from other alpha-hemolytic streptococci. S. pneumoniae is soluble in bile salts, while other viridans streptococci are not.

Materials:

  • Pure culture of the test organism

  • 2% sodium deoxycholate (bile salt) solution

  • Saline solution

  • Test tubes

Procedure (Tube Method):

  • Prepare a turbid suspension of the organism in saline.

  • Divide the suspension into two tubes.

  • To one tube, add a few drops of 2% sodium deoxycholate. To the other (control) tube, add an equal volume of saline.

  • Incubate both tubes at 35-37°C for up to 2 hours.

  • Observe for clearing of turbidity in the tube containing sodium deoxycholate, which indicates lysis of the bacterial cells.

Interpretation:

  • Positive (Soluble): Clearing of turbidity in the bile salt tube compared to the saline control. This is indicative of S. pneumoniae.

  • Negative (Insoluble): No change in turbidity in the bile salt tube. This indicates the organism is not S. pneumoniae.

Visualizing the Validation Workflow

The following diagrams illustrate the experimental workflow for optochin susceptibility testing and the logical decision-making process when validating a new diagnostic assay using optochin as a control.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Optochin Susceptibility Testing cluster_analysis Data Analysis Isolate Isolate Alpha-hemolytic Streptococci Culture Prepare Pure Culture Isolate->Culture Inoculate Inoculate Blood Agar Plate Culture->Inoculate Place_Disk Place Optochin Disk Inoculate->Place_Disk Incubate Incubate at 35-37°C with 5% CO2 Place_Disk->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone

Caption: Experimental workflow for the optochin susceptibility test.

Validation_Logic Start Start: New Diagnostic Assay Validation Test_Assay Perform New Diagnostic Assay Start->Test_Assay Optochin_Test Perform Optochin Susceptibility Test (Control) Start->Optochin_Test Compare_Results Compare Results Test_Assay->Compare_Results Optochin_Test->Compare_Results Concordant Results are Concordant Compare_Results->Concordant Yes Discordant Results are Discordant Compare_Results->Discordant No Final_Validation Final Assay Validation Concordant->Final_Validation Further_Testing Perform Alternative Confirmatory Test (e.g., Bile Solubility, PCR) Discordant->Further_Testing Further_Testing->Compare_Results

Caption: Logical workflow for validating a new diagnostic assay using optochin as a control.

Conclusion

This compound (optochin) susceptibility testing remains a valuable and widely used control method for the validation of new diagnostic assays for Streptococcus pneumoniae. Its high sensitivity and specificity, coupled with its low cost and ease of implementation, make it an excellent choice for initial screening and validation. However, researchers and developers should be aware of its limitations and consider the use of alternative or supplementary confirmatory tests, such as the bile solubility test or molecular methods, to ensure the highest level of accuracy in their validation studies. The data and protocols presented in this guide provide a solid foundation for making informed decisions when designing and executing these critical validation experiments.

References

A Comparative Analysis of Ethylhydrocupreine from Various Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ethylhydrocupreine (optochin), a critical reagent for the identification of Streptococcus pneumoniae, from various chemical suppliers. The performance of this compound is evaluated based on key quality attributes including purity, solubility, and biological activity. All experimental data presented is synthesized for illustrative purposes, reflecting typical results based on the detailed protocols provided.

Data Summary

The following table summarizes the key quality parameters of this compound obtained from four representative chemical suppliers.

Supplier Lot Number Purity (%) (HPLC) Solubility in Water (mg/mL) at 37°C Minimum Inhibitory Concentration (MIC) against S. pneumoniae ATCC 49619 (µg/mL)
Supplier AA1234599.7210.50.5
Supplier BB6789098.509.81.0
Supplier CC2468099.8510.20.5
Supplier DD1357997.009.52.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the determination of the purity of this compound hydrochloride using HPLC.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 3 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 0.6 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A standard solution of this compound hydrochloride of known concentration (e.g., 1 mg/mL) is prepared in the mobile phase.

  • Sample Preparation: Samples from each supplier are accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the standard solution to determine the retention time of this compound.

    • Inject each sample solution in triplicate.

    • The purity is calculated based on the area of the principal peak relative to the total area of all peaks in the chromatogram.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in water.[1][3][4][5]

  • Apparatus: Stoppered flasks, a constant temperature shaker bath, and an analytical method for quantification (e.g., HPLC or UV spectrophotometry).

  • Procedure:

    • Add an excess amount of this compound to a flask containing a known volume of purified water (e.g., 10 mL).

    • Place the flask in a shaker bath maintained at a constant temperature (37 ± 1 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the time to reach equilibrium.

    • After agitation, allow the flasks to stand to let the undissolved particles settle.

    • Carefully withdraw a sample from the supernatant and filter it through a suitable filter (e.g., 0.45 µm) to remove any undissolved solid.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method (HPLC or UV spectrophotometry).

    • The experiment should be performed in triplicate.

Biological Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum inhibitory concentration of this compound against Streptococcus pneumoniae using the broth microdilution method.[6][7][8]

  • Materials:

    • Streptococcus pneumoniae ATCC 49619.

    • Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood.

    • 96-well microtiter plates.

    • This compound stock solutions.

  • Procedure:

    • Prepare a bacterial inoculum of S. pneumoniae equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

    • Prepare serial two-fold dilutions of this compound from each supplier in CAMHB in the 96-well plates. The concentration range should be appropriate to determine the MIC (e.g., 16 µg/mL to 0.015 µg/mL).

    • Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth only).

    • Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 18-24 hours.[7]

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative study of this compound from different suppliers.

G cluster_sourcing Sourcing & Preparation cluster_testing Quality Control Testing cluster_analysis Data Analysis & Comparison S1 Supplier A Prep Prepare Stock Solutions S1->Prep S2 Supplier B S2->Prep S3 Supplier C S3->Prep S4 Supplier D S4->Prep Purity Purity Analysis (HPLC) Prep->Purity Solubility Solubility Assay Prep->Solubility MIC Biological Activity (MIC) Prep->MIC Compare Comparative Analysis Purity->Compare Solubility->Compare MIC->Compare

Caption: Workflow for the comparative analysis of this compound.

Signaling Pathway: Mechanism of Action of this compound

This compound (optochin) targets the F₀F₁ H⁺-ATPase in Streptococcus pneumoniae.[9][10] Inhibition of this proton pump disrupts ATP synthesis, leading to bacterial cell death.

G cluster_process Cellular Processes ATPase F₀F₁ H⁺-ATPase Proton Proton Motive Force ATP ATP Synthesis Proton->ATP Drives Growth Bacterial Growth & Viability ATP->Growth Supports Optochin This compound (Optochin) Optochin->ATPase Inhibits

Caption: Mechanism of action of this compound on S. pneumoniae.

References

Navigating the Nuances of Pneumococcal Identification: A Comparative Guide to Ethylhydrocupreine (Optochin) Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of clinical microbiology, the accurate differentiation of Streptococcus pneumoniae from other alpha-hemolytic streptococci is paramount for appropriate patient management. Ethylhydrocupreine, commercially known as optochin, has long been a cornerstone in this diagnostic endeavor. However, the reliability of the optochin susceptibility test is not absolute, with documented instances of cross-reactivity with non-pneumococcal streptococci. This guide provides a comprehensive comparison of this compound's performance against alternative identification methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed diagnostic choices.

Performance Characteristics of Identification Methods

The differentiation of StreS. pneumoniae from other viridans group streptococci is critical due to their differing clinical significance. While S. pneumoniae is a major pathogen, viridans streptococci are common members of the normal oral flora but can cause opportunistic infections. The optochin susceptibility test remains a widely used primary screening method.[1] However, its limitations have necessitated the use of confirmatory tests and the exploration of alternative methods.

A comparison of traditional and molecular methods for the identification of alpha-hemolytic streptococci reveals varying degrees of sensitivity and specificity.

MethodPrincipleS. pneumoniae ResultTypical Non-Pneumococcal Streptococci ResultSensitivity (%)Specificity (%)
Optochin Susceptibility Inhibition of F0F1 H+-ATPaseSusceptible (Zone of inhibition ≥14 mm)Resistant (No zone of inhibition or <14 mm)87.9 - 10059.3 - 100
Bile Solubility Lysis of bacterial cells by bile saltsSoluble (Clearing of turbidity)Insoluble (Turbidity persists)80 - 98.8100
Latex Agglutination Detection of specific capsular antigensAgglutinationNo agglutination80 - 10094
DNA Probe (e.g., AccuProbe) Hybridization to species-specific rRNAPositiveNegativeReference StandardReference Standard
PCR (e.g., lytA, psaA) Amplification of species-specific genesPositiveNegativeHighHigh

Sensitivity and specificity values are aggregated from multiple studies and can vary based on the specific non-pneumococcal species being tested and the study population.[2][3]

Cross-Reactivity of this compound with Non-Pneumococcal Streptococci

While most viridans group streptococci are resistant to optochin, certain species, particularly within the Streptococcus mitis group, can exhibit susceptibility, leading to potential misidentification.[4][5] Conversely, optochin-resistant strains of S. pneumoniae have been increasingly reported, further complicating diagnostics.[6][7]

Non-Pneumococcal SpeciesTypical Optochin SusceptibilityReported Zone of Inhibition (mm) or MIC (µg/mL)Notes
Streptococcus mitis ResistantSome strains show zones <14 mm; some susceptible strains reported with MICs as low as 0.75 µg/mL.[5]Optochin-susceptible S. mitis often harbor atpA and atpC genes acquired from S. pneumoniae.
Streptococcus oralis ResistantGenerally resistant.Closely related to S. mitis.
Streptococcus sanguinis ResistantGenerally resistant.
Streptococcus gordonii ResistantGenerally resistant.
Streptococcus parasanguinis ResistantGenerally resistant.
Streptococcus pseudopneumoniae VariableCan be susceptible, often with smaller zones of inhibition than S. pneumoniae.A key species that can be misidentified as S. pneumoniae based on optochin susceptibility alone.

Experimental Protocols

Accurate and reproducible results are contingent on standardized experimental procedures. The following are detailed methodologies for key identification tests.

Optochin Susceptibility Test

Principle: this compound (optochin) is a quinine derivative that selectively inhibits the growth of Streptococcus pneumoniae at low concentrations by targeting the F0F1 H+-ATPase.[8] Other alpha-hemolytic streptococci are typically resistant.[1]

Procedure:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a pure 18-24 hour culture.

  • Inoculate a 5% sheep blood agar plate with the suspension to obtain confluent growth.

  • Aseptically place a 6-mm disk impregnated with 5 µg of optochin onto the inoculated surface.

  • Gently press the disk to ensure complete contact with the agar.

  • Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2 atmosphere.

  • Measure the diameter of the zone of inhibition in millimeters.

Interpretation:

  • Susceptible: Zone of inhibition ≥ 14 mm. Presumptive identification of S. pneumoniae.

  • Resistant: No zone of inhibition or a zone of inhibition < 14 mm.

  • Equivocal: Zones of 6-14 mm should be confirmed with a bile solubility test.[1]

Bile Solubility Test

Principle: Streptococcus pneumoniae possesses an autolytic enzyme (amidase) that is activated in the presence of bile salts (e.g., sodium deoxycholate), leading to the lysis of the bacterial cells. Most other streptococci lack this enzyme and remain intact.

Procedure (Tube Method):

  • Prepare a heavy suspension of the test organism in 1 mL of sterile saline.

  • Divide the suspension into two tubes (0.5 mL each).

  • To one tube, add 0.5 mL of 2% sodium deoxycholate (test). To the other, add 0.5 mL of sterile saline (control).

  • Incubate both tubes at 35-37°C for up to 2 hours.

  • Observe for clearing of turbidity in the test tube compared to the control.

Interpretation:

  • Soluble (Positive): Clearing of turbidity in the test tube. Confirms identification of S. pneumoniae.

  • Insoluble (Negative): Turbidity persists in the test tube, similar to the control.

PCR for lytA Gene Detection

Principle: The lytA gene, which encodes the major autolysin, is highly specific to Streptococcus pneumoniae. Polymerase Chain Reaction (PCR) can be used to amplify a segment of this gene for definitive identification.

Procedure (Conventional PCR):

  • Extract DNA from a pure bacterial culture.

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers for the lytA gene.

  • Add the extracted DNA to the master mix.

  • Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Analyze the PCR product by gel electrophoresis.

Interpretation:

  • Positive: Presence of a DNA band of the expected size. Confirms identification of S. pneumoniae.

  • Negative: Absence of the specific DNA band.

Visualizing the Diagnostic Workflow and Molecular Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate the standard laboratory workflow for identifying alpha-hemolytic streptococci and the molecular basis of optochin action and resistance.

Identification_Workflow start Alpha-hemolytic Colony on Blood Agar optochin Optochin Susceptibility Test start->optochin susceptible Susceptible (Zone ≥ 14 mm) optochin->susceptible resistant Resistant (Zone < 14 mm) optochin->resistant s_pneumoniae S. pneumoniae susceptible->s_pneumoniae bile Bile Solubility Test resistant->bile molecular Molecular Methods (e.g., PCR for lytA) resistant->molecular Alternative soluble Soluble bile->soluble insoluble Insoluble bile->insoluble soluble->s_pneumoniae non_pneumococcus Non-pneumococcal streptococcus insoluble->non_pneumococcus mol_positive Positive molecular->mol_positive mol_negative Negative molecular->mol_negative mol_positive->s_pneumoniae mol_negative->non_pneumococcus Optochin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_resistance Resistance Mechanism atpase F0F1 H+-ATPase inhibition Inhibition of Proton Translocation atpase->inhibition blocks optochin This compound (Optochin) binding Binds to F0 subunit (atpA and atpC encoded proteins) optochin->binding binding->atpase atp_synthesis_stop ATP Synthesis Halts inhibition->atp_synthesis_stop cell_death Bacterial Cell Death atp_synthesis_stop->cell_death mutation Mutation in atpA or atpC gene altered_protein Altered F0 Subunit Protein mutation->altered_protein no_binding Optochin Cannot Bind altered_protein->no_binding atpase_functional ATPase Remains Functional no_binding->atpase_functional survival Bacterial Survival atpase_functional->survival

References

A Comparative Guide to Alternatives for Ethylhydrocupreine (Optochin) in Bacterial Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylhydrocupreine, commercially known as optochin, has long been a cornerstone in the presumptive identification of Streptococcus pneumoniae. Its inhibitory effect on the growth of pneumococci, while permitting the growth of other alpha-hemolytic streptococci, has been a simple and cost-effective differentiation method. However, the emergence of optochin-resistant S. pneumoniae strains necessitates a thorough evaluation of alternative and complementary diagnostic methods to ensure accurate bacterial identification, which is critical for appropriate clinical management and robust research outcomes.[1][2][3]

This guide provides a comprehensive comparison of the primary alternative to optochin, the bile solubility test, and other advanced techniques, supported by experimental data and detailed protocols.

Phenotypic Methods: A Head-to-Head Comparison

The most direct alternative to the optochin susceptibility test is the bile solubility test. Both methods are phenotypic assays that rely on specific physiological characteristics of S. pneumoniae.

FeatureOptochin Susceptibility TestBile Solubility Test
Principle This compound (optochin) inhibits the H+-ATPase of S. pneumoniae, leading to cell lysis.[3][4]Bile salts (e.g., sodium deoxycholate) activate the endogenous autolysin (LytA) of S. pneumoniae, resulting in rapid cell lysis.[5][6]
Sensitivity 87.9% - 99%[7][8]98.8% - 100%[6][7][8]
Specificity 59.3% - 98%[7][8]82.6% - 99%[7][8]
Advantages Simple, inexpensive, and widely available.[9]High sensitivity and specificity.[7][10]
Limitations Emergence of optochin-resistant S. pneumoniae strains can lead to false negatives.[1][2][11] False positives can occur with some viridans streptococci.[12][13]Can be subjective to interpret, and some S. pneumoniae strains may show reduced or absent bile solubility.[6][10]

Advanced Molecular and Proteomic Techniques

Beyond traditional phenotypic tests, several molecular and proteomic methods offer higher accuracy and can overcome the limitations of optochin and bile solubility tests.

TechniquePrincipleKey AdvantagesKey Limitations
Polymerase Chain Reaction (PCR) Amplification of species-specific genes such as autolysin (lytA), pneumolysin (ply), or pneumococcal surface adhesin A (psaA).[14][15]High sensitivity and specificity; can be performed directly on clinical samples.[16][17]Requires specialized equipment and trained personnel; potential for false negatives due to gene mutations.[17]
16S rRNA Gene Sequencing Analysis of the highly conserved 16S ribosomal RNA gene to identify bacteria at the species level.[18]Highly accurate for species identification and can identify novel strains.More time-consuming and expensive than other methods.
MALDI-TOF Mass Spectrometry Analysis of the protein profile of a bacterial colony to generate a unique spectral fingerprint for identification.[19][20]Rapid, high-throughput, and cost-effective per sample once the instrument is acquired.Database limitations can sometimes lead to misidentification of closely related species.[20]

Experimental Protocols

Optochin Susceptibility Test

Objective: To determine the susceptibility of an alpha-hemolytic streptococcus to optochin.

Materials:

  • 5% sheep blood agar plates

  • Optochin disks (5 µg)

  • Bacterial culture

  • Inoculating loop

  • Incubator (35-37°C with 5% CO2)

Procedure:

  • Isolate a pure culture of the alpha-hemolytic streptococcus on a blood agar plate.

  • Using a sterile inoculating loop, select a few well-isolated colonies.

  • Streak the colonies onto a fresh 5% sheep blood agar plate to obtain confluent growth.

  • Aseptically place an optochin disk onto the inoculated surface.

  • Gently press the disk to ensure it adheres to the agar.

  • Incubate the plate at 35-37°C in a 5% CO2 atmosphere for 18-24 hours.

  • Interpretation: A zone of inhibition of 14 mm or greater around the disk is considered a positive result, indicating susceptibility and a presumptive identification of S. pneumoniae.[9]

Bile Solubility Test (Tube Method)

Objective: To determine the solubility of a bacterial isolate in a bile salt solution.

Materials:

  • Bacterial culture

  • Saline solution (0.85%)

  • 2% sodium deoxycholate solution

  • Test tubes

  • Water bath (35-37°C)

Procedure:

  • Prepare a heavy suspension of the organism from a pure culture in 0.5 mL of saline to achieve a turbidity equivalent to a 0.5-1.0 McFarland standard.

  • Divide the suspension into two tubes.

  • To one tube (test), add 0.5 mL of 2% sodium deoxycholate.

  • To the other tube (control), add 0.5 mL of saline.

  • Gently mix both tubes.

  • Incubate both tubes in a 35-37°C water bath for up to 2 hours.

  • Interpretation: Observe for clearing of turbidity in the test tube compared to the control. Complete or partial clearing of turbidity indicates a positive result for bile solubility, characteristic of S. pneumoniae.[6][10]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Optochin vs. Bile Salts

G cluster_optochin Optochin Mechanism cluster_bile Bile Solubility Mechanism optochin This compound (Optochin) atpase H+-ATPase optochin->atpase inhibits lysis_o Cell Lysis atpase->lysis_o leads to bile Bile Salts (Deoxycholate) autolysin Autolysin (LytA) bile->autolysin activates lysis_b Cell Lysis autolysin->lysis_b induces

Caption: Mechanisms of action for optochin and bile salts in S. pneumoniae.

Bacterial Differentiation Workflow

G start Alpha-hemolytic Streptococcus Isolate optochin Optochin Susceptibility Test start->optochin bile Bile Solubility Test optochin->bile Resistant or Equivocal spn Identified as S. pneumoniae optochin->spn Susceptible (≥14mm) molecular Molecular/Proteomic Methods (PCR, MALDI-TOF) bile->molecular Insoluble bile->spn Soluble molecular->spn Positive non_spn Identified as non-pneumococcal Streptococcus molecular->non_spn Negative

Caption: A logical workflow for the differentiation of alpha-hemolytic streptococci.

References

A Head-to-Head Comparison: Optochin Test vs. Automated Systems for Streptococcus pneumoniae Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Protocols

The accurate and timely identification of Streptococcus pneumoniae is paramount in clinical diagnostics and drug development. This guide provides a comprehensive head-to-head comparison of the traditional optochin susceptibility test against modern automated identification systems, namely VITEK® (bioMérieux), MicroScan (Beckman Coulter), and BD Phoenix™ (Becton, Dickinson and Company). We present a synthesis of performance data from various studies, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most appropriate method for their needs.

Performance Data at a Glance

The following table summarizes the performance characteristics of the optochin test and major automated systems for the identification of Streptococcus pneumoniae. It is important to note that performance can vary based on the specific study, the population of isolates tested, and the reference method used for comparison.

FeatureOptochin TestVITEK 2MicroScan WalkAwayBD Phoenix
Principle Phenotypic; susceptibility to ethylhydrocupreine hydrochlorideAutomated biochemical and enzymatic testsAutomated broth microdilution with fluorogenic substratesAutomated broth microdilution with a redox indicator
Sensitivity 87.9% - 99%[1]99.1% - 96.9%[2][3]~85.9% (for Gram-positives)[4]97.1% - 100%[5][6]
Specificity 59.3% - 98%[1]100%[3]Data not consistently availableData not consistently available
Accuracy/Concordance ~90.5% (correctly identified)[7]95.2% - 96.9%[2]Overall agreement for Gram-positives ~85.9%[4]94.83% - 97.1%[5][8]
Turnaround Time 18-24 hours[9]2-18 hours[2]18-24 hours (overnight panels)12-16 hours[10]
Throughput LowHighHighHigh
Cost per Test LowHighHighHigh
Labor Intensity HighLowLowLow

In-Depth Experimental Protocols

Optochin Susceptibility Test

The optochin test is a traditional, manual method for the presumptive identification of S. pneumoniae, which is uniquely susceptible to the chemical this compound hydrochloride (optochin).

Principle: Optochin interferes with the membrane-bound H+-ATPase in S. pneumoniae, leading to cell lysis and a zone of inhibition around an optochin-impregnated disk on an agar plate.

Experimental Protocol:

  • Isolate Preparation: Select a well-isolated, alpha-hemolytic colony morphologically consistent with S. pneumoniae from a primary culture plate.

  • Inoculation: Streak the selected colony onto a 5% sheep blood agar plate to obtain confluent growth.

  • Disk Placement: Aseptically place a 6-mm paper disk impregnated with 5 µg of optochin onto the inoculated surface of the agar. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Incubate the plate at 35-37°C in a 5-10% CO2-enriched atmosphere for 18-24 hours.

  • Interpretation of Results:

    • Susceptible (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater in diameter around the 6-mm disk.

    • Resistant (Not S. pneumoniae): No zone of inhibition, or a zone of inhibition less than 14 mm in diameter.

    • Equivocal: Zones of inhibition between 7 and 13 mm require confirmation with a bile solubility test.

Limitations: The optochin test is a presumptive test and can be affected by factors such as the incubation environment and the specific agar medium used.[9] Occasional optochin-resistant strains of S. pneumoniae have been reported.[11]

Automated Identification Systems

Automated systems like the VITEK 2, MicroScan WalkAway, and BD Phoenix provide a streamlined and high-throughput approach to bacterial identification and antimicrobial susceptibility testing (AST).

Principle: These systems utilize miniaturized cards or panels containing various biochemical substrates. A standardized suspension of the bacterial isolate is introduced into the card/panel, and the instrument automatically incubates, reads, and interprets the biochemical reactions. Identification is based on the organism's unique metabolic profile.

Generalized Experimental Workflow:

  • Isolate Preparation: A pure culture of the bacterium is suspended in a saline solution to a standardized turbidity (typically a 0.5 McFarland standard).

  • Inoculation: The standardized bacterial suspension is used to inoculate a test card or panel specific for the organism type (e.g., Gram-positive cocci). This process is often automated.

  • Incubation and Reading: The inoculated card/panel is loaded into the instrument, which controls the incubation conditions and periodically reads the biochemical reactions. The VITEK 2 uses colorimetric detection, the MicroScan WalkAway employs fluorogenic substrates, and the BD Phoenix utilizes a redox indicator.

  • Data Analysis and Reporting: The instrument's software analyzes the pattern of positive and negative reactions and compares it to an extensive database of known organisms to provide an identification, often with a probability percentage. Results are typically available within 2 to 18 hours.[2]

Visualizing the Workflows

To further elucidate the operational differences, the following diagrams illustrate the experimental workflows for the optochin test and a generalized automated identification system.

Optochin_Test_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis start Start with Isolated Colony inoculate Streak on Blood Agar Plate start->inoculate place_disk Place Optochin Disk inoculate->place_disk incubate Incubate (18-24h, CO2) place_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Interpret Result measure_zone->interpret pneumoniae S. pneumoniae interpret->pneumoniae ≥ 14mm not_pneumoniae Not S. pneumoniae interpret->not_pneumoniae < 14mm

Caption: Workflow of the manual optochin susceptibility test.

Automated_System_Workflow cluster_preparation Preparation cluster_automation Automation cluster_analysis Analysis start Start with Pure Culture create_suspension Create Standardized Bacterial Suspension start->create_suspension inoculate_card Inoculate Test Card/Panel create_suspension->inoculate_card load_instrument Load into Automated System inoculate_card->load_instrument auto_incubate_read Automated Incubation and Reading load_instrument->auto_incubate_read data_analysis Data Analysis (Comparison to Database) auto_incubate_read->data_analysis report Generate Identification Report data_analysis->report

Caption: Generalized workflow of an automated identification system.

Conclusion

The choice between the optochin test and automated identification systems for S. pneumoniae involves a trade-off between cost, speed, throughput, and accuracy. The optochin test remains a cost-effective and reliable method for presumptive identification in smaller laboratories or resource-limited settings. However, its lower specificity and longer turnaround time can be limitations.

Automated systems offer significant advantages in terms of speed, high throughput, and reduced hands-on time, making them ideal for larger clinical and research laboratories. While the initial investment is higher, the long-term benefits of faster results and improved workflow efficiency can be substantial. The performance data indicates that modern automated systems generally provide high accuracy for S. pneumoniae identification. Ultimately, the selection of the most suitable method will depend on the specific needs, resources, and workflow of the individual laboratory.

References

Navigating the Nuances: A Comparative Guide to the Inter-laboratory Reproducibility of the Ethylhydrocupreine (Optochin) Susceptibility Test

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the inter-laboratory reproducibility of the ethylhydrocupreine (optochin) susceptibility test, a critical tool for the presumptive identification of Streptococcus pneumoniae. Designed for researchers, scientists, and drug development professionals, this document delves into the factors influencing test outcomes, presents comparative data on its performance under varying conditions, and furnishes detailed experimental protocols to foster standardized practices.

The optochin susceptibility test is a cornerstone in clinical microbiology for distinguishing S. pneumoniae from other alpha-hemolytic streptococci.[1][2] Its simplicity and cost-effectiveness are well-established; however, its reproducibility across different laboratories can be influenced by several methodological variables.[3] This guide aims to illuminate these variables and provide a framework for enhancing the consistency and reliability of this essential diagnostic assay.

Comparative Performance Data

While comprehensive inter-laboratory proficiency studies with standardized reporting are not extensively published, intra-laboratory and method-comparison studies shed light on the test's reproducibility. A key factor impacting the accuracy and, by extension, the inter-laboratory reproducibility of the optochin test is the type of agar medium used. The following table summarizes the misidentification rates of S. pneumoniae on different blood agar bases, highlighting the critical role of media selection in achieving consistent results.

Agar MediumPercentage of Misidentified S. pneumoniae IsolatesReference
Trypticase Soy Agar (TSA) with Sheep Blood0%[4]
Columbia Agar with Sheep Blood15.3%[4]
Mueller-Hinton Agar with Sheep Blood22.2%[4]

These findings underscore that while the optochin test can be highly accurate, the choice of culture medium is a significant variable that can lead to discordant results between laboratories using different formulations.[4] Furthermore, a study assessing the overall effectiveness of the optochin test in a clinical setting found that it correctly identified 90.5% of all recent viridans group streptococci isolates.[5][6]

Factors Influencing Reproducibility

Several factors can affect the outcome of the this compound susceptibility test and contribute to inter-laboratory variability:

  • Agar Medium: As demonstrated in the table above, the composition of the agar base can significantly influence the zone of inhibition.[3][4]

  • Incubation Conditions: Variations in incubation time and atmospheric conditions, particularly the concentration of CO2, can alter the size of the inhibition zone.[3] While some level of CO2 is often required for the growth of S. pneumoniae, high concentrations can lead to false-resistant results.[7]

  • Inoculum Density: The concentration of the bacterial inoculum applied to the agar plate can impact the resulting zone of inhibition.[4]

  • Disk Potency: The concentration of this compound in the disk is crucial for accurate results.[1]

Experimental Protocols

To promote standardization and improve inter-laboratory reproducibility, the following detailed protocol for the this compound susceptibility test is provided.

1. Materials:

  • This compound (optochin) disks (5 µg, 6 mm diameter)[1]
  • 5% sheep blood agar plates (Trypticase Soy Agar base is recommended for higher accuracy)[1][4]
  • Pure, 18- to 24-hour culture of an alpha-hemolytic streptococcus to be tested
  • Sterile inoculating loop or swab
  • Incubator at 35-37°C with a 5% CO2 atmosphere[8]
  • Calipers or a ruler for measuring the zone of inhibition

2. Quality Control:

  • Positive Control: Streptococcus pneumoniae ATCC 49619 (should produce a zone of inhibition ≥14 mm).[9]
  • Negative Control: Enterococcus faecalis ATCC 29212 or Streptococcus mitis ATCC 49456 (should produce no zone of inhibition).[9]

3. Procedure:

  • Using a sterile inoculating loop, select one to three isolated colonies of the test organism.
  • Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.
  • Aseptically apply an this compound disk to the surface of the inoculated agar.
  • Gently press the disk to ensure it adheres to the agar surface.
  • Incubate the plate at 35-37°C in a 5% CO2 incubator for 18 to 24 hours.[8]

4. Interpretation of Results:

  • Susceptible (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater around a 6 mm disk.[1]
  • Resistant (Not S. pneumoniae): No zone of inhibition, with growth up to the edge of the disk.[1]
  • Equivocal: A zone of inhibition less than 14 mm. In such cases, a bile solubility test should be performed for confirmation.[1]

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the workflow of the this compound susceptibility test.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start: Pure Culture of Alpha-Hemolytic Streptococcus inoculate Inoculate 5% Sheep Blood Agar Plate start->inoculate place_disk Aseptically Place Optochin Disk inoculate->place_disk incubate Incubate at 35-37°C in 5% CO2 for 18-24h place_disk->incubate measure Measure Zone of Inhibition incubate->measure interpret Interpret Results measure->interpret susceptible Susceptible (≥14mm) Presumptive S. pneumoniae interpret->susceptible Zone ≥ 14mm resistant Resistant (<14mm) Not S. pneumoniae interpret->resistant No Zone equivocal Equivocal (<14mm) Perform Bile Solubility Test interpret->equivocal Zone < 14mm

Caption: Workflow of the this compound Susceptibility Test.

References

The Diagnostic Divide: Unraveling the Correlation Between Ethylhydrocupreine MIC Values and Clinical Outcomes in Streptococcus pneumoniae Infections

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals that a direct correlation between specific ethylhydrocupreine (optochin) Minimum Inhibitory Concentration (MIC) values and a spectrum of clinical patient outcomes—such as mortality, length of hospital stay, or treatment failure—in Streptococcus pneumoniae infections is not an established area of clinical investigation. The primary role of this compound in clinical microbiology is not for therapeutic guidance but as a crucial diagnostic tool for the presumptive identification of S. pneumoniae. This guide will objectively present the existing data on this compound MICs in the context of their diagnostic significance and the clinical implications of resistance.

This compound, commercially known as optochin, is a quinine derivative that has been instrumental in the presumptive identification of S. pneumoniae for decades.[1][2] Its utility lies in the unique susceptibility of pneumococci to its action at low concentrations, which distinguishes it from other alpha-hemolytic streptococci.[1][2] While early 20th-century studies explored its therapeutic potential, it was never adopted for treatment due to issues with solubility and tolerance.[3] Consequently, modern clinical research has not focused on correlating its MIC values with patient outcomes in a therapeutic sense.

Instead, the critical data point is the categorical determination of "susceptible" versus "resistant," which has significant implications for the correct and timely identification of the causative agent of infection.

Data Presentation: this compound MIC and Susceptibility Breakpoints

The interpretation of this compound susceptibility is based on the zone of inhibition in a disk diffusion assay rather than a routinely determined MIC value for clinical purposes. However, research studies have established MIC ranges that correspond to susceptible and resistant phenotypes.

Susceptibility CategoryZone of Inhibition (5 µg disk)Corresponding MIC Range (µg/mL)Clinical Implication
Susceptible ≥ 14 mmTypically ≤ 2 µg/mLPresumptive identification of S. pneumoniae
Resistant < 14 mm≥ 4 µg/mLRequires further testing to differentiate from other viridans streptococci

Note: Strains with intermediate zones of inhibition may require additional confirmatory tests such as bile solubility.

Optochin-resistant strains of S. pneumoniae have been reported to exhibit MICs that are 4- to 30-fold higher than their susceptible counterparts.[4] The emergence of resistance is primarily due to point mutations in the genes encoding subunits of the H+-ATPase.[4]

Experimental Protocols

The standardized method for determining this compound susceptibility is the disk diffusion test.

This compound (Optochin) Disk Diffusion Susceptibility Testing
  • Inoculum Preparation: A suspension of the test organism, equivalent to a 0.5 McFarland turbidity standard, is prepared from a fresh (18-24 hour) culture.

  • Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate supplemented with 5% sheep blood.

  • Disk Application: A 5 µg this compound disk is aseptically applied to the center of the inoculated agar surface.

  • Incubation: The plate is incubated at 35-37°C in a 5-10% CO₂ atmosphere for 18-24 hours.

  • Interpretation: The diameter of the zone of growth inhibition around the disk is measured. A zone of ≥ 14 mm is considered susceptible, presumptively identifying the isolate as S. pneumoniae. A zone of < 14 mm indicates resistance, necessitating further identification methods.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for the identification of Streptococcus pneumoniae using this compound and the clinical implications of the test results.

G cluster_0 Laboratory Workflow for S. pneumoniae Identification start Clinical Isolate: Alpha-hemolytic streptococcus optochin_test Optochin Susceptibility Test (Disk Diffusion) start->optochin_test measure_zone Measure Zone of Inhibition optochin_test->measure_zone interpretation Interpret Result measure_zone->interpretation susceptible ≥ 14 mm (Susceptible) interpretation->susceptible Zone ≥ 14 mm resistant < 14 mm (Resistant) interpretation->resistant Zone < 14 mm identify_pneumo Presumptive Identification: Streptococcus pneumoniae susceptible->identify_pneumo further_testing Further Confirmatory Testing (e.g., Bile Solubility, Molecular Methods) resistant->further_testing

Figure 1: Laboratory workflow for the presumptive identification of Streptococcus pneumoniae using the optochin susceptibility test.

G cluster_1 Clinical Implications of Optochin Susceptibility Results result Optochin Test Result susceptible_outcome Susceptible (≥ 14 mm) MIC ≤ 2 µg/mL result->susceptible_outcome resistant_outcome Resistant (< 14 mm) MIC ≥ 4 µg/mL result->resistant_outcome correct_id Accurate Presumptive ID of S. pneumoniae susceptible_outcome->correct_id misidentification Potential Misidentification as Viridans Streptococci resistant_outcome->misidentification appropriate_therapy Guides Appropriate Antibiotic Therapy for Pneumococcal Infection correct_id->appropriate_therapy inappropriate_therapy Risk of Inappropriate or Delayed Therapy misidentification->inappropriate_therapy

Figure 2: Logical relationship between optochin susceptibility results and their clinical implications for patient management.

Conclusion

References

A Comparative Guide to In-house Prepared vs. Commercial Ethylhydrocupreine (Optochin) Disks for Streptococcus pneumoniae Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-house prepared and commercial ethylhydrocupreine (optochin) disks used for the presumptive identification of Streptococcus pneumoniae. The information presented herein is based on established experimental protocols and available performance data to assist laboratories in making informed decisions regarding their testing methodologies.

Introduction

The optochin susceptibility test is a critical, cost-effective, and widely used method for differentiating Streptococcus pneumoniae from other alpha-hemolytic streptococci.[1] This test relies on the selective inhibition of S. pneumoniae growth by this compound hydrochloride, the active compound in optochin disks.[1] While commercial disks are readily available and offer standardization, in-house preparation can be a viable alternative for resource-limited settings or for specific research purposes. This guide outlines the protocols for both and presents a comparison of their performance based on available data.

Experimental Protocols

Preparation of In-house this compound Disks

This protocol describes the preparation of 6 mm filter paper disks impregnated with 5 µg of this compound hydrochloride.

Materials:

  • This compound hydrochloride powder

  • Sterile distilled water or ethanol (as a solvent)

  • Sterile 6 mm blank filter paper disks

  • Sterile forceps

  • Sterile petri dishes

  • Micropipette

Procedure:

  • Preparation of 1:4000 this compound Hydrochloride Solution:

    • A 1:4000 solution of this compound hydrochloride is recommended for preparing the disks.

    • To prepare, dissolve 2.5 mg of this compound hydrochloride powder in 10 mL of sterile distilled water or ethanol. Ensure complete dissolution.

  • Impregnation of Disks:

    • Aseptically place sterile 6 mm blank filter paper disks into a sterile petri dish.

    • Using a calibrated micropipette, carefully apply 20 µL of the 1:4000 this compound hydrochloride solution to each disk. This volume will result in a final concentration of 5 µg per disk.

  • Drying and Sterilization:

    • Allow the impregnated disks to dry completely in a sterile environment, such as a laminar flow hood, at room temperature.

    • Once dried, the disks can be sterilized using a validated method that does not degrade the this compound, such as exposure to ultraviolet (UV) light for a specified duration.

  • Storage:

    • Store the prepared disks in a sterile, airtight container with a desiccant at 2-8°C, protected from light.[2] Proper storage is crucial to maintain the potency of the disks.

Optochin Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This standardized protocol is used for both in-house and commercial disks.

Materials:

  • 5% sheep blood agar plates

  • Test organism (alpha-hemolytic streptococcus isolate)

  • Quality control (QC) strains:

    • Streptococcus pneumoniae ATCC 49619 (susceptible)

    • Streptococcus mitis ATCC 49456 (resistant)

  • Sterile inoculating loop or cotton swab

  • 0.5 McFarland turbidity standard

  • This compound (optochin) disks (in-house or commercial)

  • Sterile forceps

  • Incubator (35-37°C with 5% CO2)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • From a pure culture of the test organism, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a 5% sheep blood agar plate with the bacterial suspension.

  • Application of Optochin Disk:

    • Using sterile forceps, aseptically place an optochin disk onto the center of the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plate at 35-37°C in a 5-10% CO2-enriched atmosphere for 18-24 hours.[1]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition around the disk in millimeters (mm).

    • Susceptible: A zone of inhibition of ≥14 mm is indicative of Streptococcus pneumoniae.[1][3]

    • Resistant: No zone of inhibition or a zone of <14 mm suggests an organism other than S. pneumoniae. Further biochemical testing, such as bile solubility, may be required for isolates with intermediate zone sizes (7-13 mm).[1]

Performance Data: In-house vs. Commercial Disks

The following tables summarize the expected performance of in-house and commercial optochin disks based on available data. It is important to note that direct comparative studies are limited, and performance of in-house disks can vary based on preparation consistency.

Table 1: Quality Control Organism Performance

Disk TypeQuality Control StrainExpected Zone of Inhibition (mm)
In-house Prepared (5 µg) Streptococcus pneumoniae ATCC 49619≥14
Streptococcus mitis ATCC 49456No zone of inhibition
Commercial - BBL™ Taxo™ P (5 µg) Streptococcus pneumoniae ATCC 49619See Table 2 for specific data
Streptococcus mitis ATCC 49456No zone of inhibition
Commercial - Thermo Scientific™ Oxoid™ (5 µg) Streptococcus pneumoniae ATCC 49619≥14
Streptococcus mitis ATCC 49456No zone of inhibition
Commercial - MASTDISCS® (5 µg) Streptococcus pneumoniae ATCC 49619≥14
Streptococcus pyogenes ATCC 19615No zone of inhibition

Table 2: Performance of Commercial BBL™ Taxo™ P Disks on Various Media

This data is adapted from a study evaluating the performance of BBL™ Taxo™ P optochin disks on different agar media with clinical isolates of S. pneumoniae.

Agar Type (with 5% sheep blood)Mean Zone of Inhibition (mm) for S. pneumoniae
Trypticase Soy Agar (TSA)16.8
Columbia Agar15.3
Mueller-Hinton Agar14.8

Data from Gardam et al., 1998, Journal of Clinical Microbiology.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the preparation and validation of this compound disks.

InHouse_Disk_Preparation start Start prep_solution Prepare 1:4000 This compound HCl Solution start->prep_solution impregnate_disks Impregnate Sterile 6 mm Filter Paper Disks prep_solution->impregnate_disks dry_disks Air Dry Disks in Sterile Environment impregnate_disks->dry_disks sterilize_disks Sterilize Dried Disks (e.g., UV exposure) dry_disks->sterilize_disks store_disks Store at 2-8°C with Desiccant sterilize_disks->store_disks end_process Ready for QC and Use store_disks->end_process

Caption: Workflow for In-house this compound Disk Preparation.

Optochin_QC_Workflow start_qc Start QC Testing prepare_inoculum Prepare 0.5 McFarland Suspension of QC Strain start_qc->prepare_inoculum inoculate_plate Inoculate 5% Sheep Blood Agar Plate prepare_inoculum->inoculate_plate apply_disk Apply In-house or Commercial Optochin Disk inoculate_plate->apply_disk incubate Incubate at 35-37°C in 5% CO2 for 18-24h apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone decision Zone Diameter ≥14 mm for S. pneumoniae ATCC 49619? measure_zone->decision pass Disk Batch Passes QC decision->pass Yes fail Disk Batch Fails QC (Investigate/Discard) decision->fail No

Caption: Quality Control Workflow for Optochin Susceptibility Testing.

Conclusion

Both in-house prepared and commercial this compound disks can be effectively used for the presumptive identification of Streptococcus pneumoniae. Commercial disks offer the advantage of standardized manufacturing and quality control, ensuring lot-to-lot consistency. However, when prepared meticulously and validated with appropriate quality control strains, in-house disks provide a reliable and cost-effective alternative. The choice between the two will depend on the laboratory's resources, workload, and specific needs. Regardless of the source, adherence to a standardized testing protocol and a robust quality control program are paramount for accurate and reproducible results.

References

Safety Operating Guide

Proper Disposal of Ethylhydrocupreine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the proper disposal of Ethylhydrocupreine and its hydrochloride salt, a quinine derivative used in microbiological research. Given the conflicting information in available Safety Data Sheets (SDS) regarding its hazard classification—ranging from non-hazardous to harmful if swallowed and toxic to aquatic life—a conservative approach is mandated.[1][2][3][4] Therefore, this compound and all associated contaminated materials must be treated as hazardous chemical waste.

This guide is intended for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and to foster a culture of proactive risk management.

Essential Data for Handling and Disposal

The following table summarizes key quantitative data for this compound hydrochloride, compiled from various supplier Safety Data Sheets. This information is crucial for safe handling and in the event of a spill.

PropertyValueSource(s)
Chemical Name This compound hydrochloride[5]
CAS Number 3413-58-9[3][4][5]
Molecular Formula C₂₁H₂₆N₂O₂·HCl[5]
Molecular Weight 376.92 g/mol [3][4]
Physical State Solid, Crystalline[5]
Melting Point ~ 240 °C / 464 °F[5]
Solubility Water soluble[5]
Incompatible Materials Strong oxidizing agents, strong acids/alkalis[1][2][4]
Storage Temperature Refrigerated (2-8°C)[1][6]

Core Disposal Principle: Hazardous Chemical Waste Management

Under no circumstances should this compound or solutions containing it be disposed of down the sanitary sewer or in regular solid waste streams.[7] All materials contaminated with this compound must be collected, segregated, and disposed of through an approved hazardous waste management program. The guiding principle is to prevent its release into the environment, where it is potentially toxic to aquatic life.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary sequence of actions for the safe collection, storage, and disposal of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the following PPE to minimize exposure:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat to protect from spills and contamination.[1]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to ensure safe handling and cost-effective disposal.

  • Solid Waste:

    • Place unused or expired pure this compound, contaminated weighing papers, gloves, and other contaminated disposable lab supplies into a dedicated, clearly labeled hazardous waste container for solid chemical waste.[7]

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof hazardous waste container for liquid organic or alkaloid waste.[7]

    • Do not mix with incompatible waste streams, such as strong oxidizing agents.[1][2]

    • Ensure the container is securely capped when not in use to prevent spills or evaporation.

  • Contaminated Sharps:

    • Dispose of any needles, syringes, or other sharps contaminated with this compound in a designated, puncture-proof sharps container.[7]

Step 3: Labeling of Hazardous Waste Containers

Proper labeling is a regulatory requirement and essential for safety. Affix a hazardous waste tag to each container as soon as you begin accumulating waste. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound" or "this compound hydrochloride".

  • An accurate estimation of the concentration and total quantity.

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Step 4: Temporary Storage in the Laboratory

Store sealed and labeled waste containers in a designated, secure area within the laboratory, away from general traffic.

  • Ensure secondary containment (such as a spill tray) is used for liquid waste containers.

  • Store in a cool, well-ventilated area, and segregate from incompatible materials.[2]

Step 5: Arrange for Pickup and Disposal

Contact your institution’s Environmental Health and Safety (EHS) office or your designated hazardous waste disposal contractor to schedule a pickup.[7]

  • Follow all institutional and local regulations for waste pickup requests.

  • Do not accumulate large quantities of waste. Adhere to the limits specified by your institution and local regulations.

Step 6: Spill Management and Cleanup

In the event of a spill, take the following immediate actions:

  • Ensure Personal Safety: Alert others in the area and ensure you are wearing appropriate PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[1][5] Avoid creating dust.

  • Absorb Liquids: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).[4]

  • Collect Waste: Carefully collect the absorbent material and any contaminated debris. Place all materials into a sealed and labeled hazardous waste bag or container.[7]

  • Decontaminate: Clean the spill area with a detergent and water solution, followed by a rinse. One Safety Data Sheet suggests decontaminating surfaces by scrubbing with alcohol.[4][7]

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, paper towels, absorbent pads) must be disposed of as hazardous waste.[7]

Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste, from generation to final disposition.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage & Disposal gen This compound Waste Generated (Solid, Liquid, Sharps) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) gen->ppe spill Spill Occurs gen->spill segregate Step 2: Segregate Waste - Solid Waste Container - Liquid Waste Container - Sharps Container ppe->segregate label_waste Step 3: Label Container 'Hazardous Waste - this compound' segregate->label_waste store Step 4: Store Securely (Secondary Containment, Ventilated Area) label_waste->store contact_ehs Step 5: Arrange Pickup (Contact EHS / Licensed Contractor) store->contact_ehs disposal Final Disposal (Approved Hazardous Waste Facility) contact_ehs->disposal spill_cleanup Step 6: Spill Cleanup Protocol (Absorb, Collect, Decontaminate) spill->spill_cleanup spill_to_waste Dispose of cleanup materials as hazardous waste spill_cleanup->spill_to_waste spill_to_waste->segregate

References

Safeguarding Your Research: A Guide to Handling Ethylhydrocupreine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethylhydrocupreine, a quinine derivative used in microbiological research. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the recommended PPE. While specific occupational exposure limits for this compound have not been established, the use of appropriate protective equipment is mandatory.[1][2]

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Gloves and Protective ClothingWear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]

Operational Plan: Handling Procedures

Safe handling of this compound requires careful attention to laboratory procedures to minimize the risk of exposure through inhalation, ingestion, or skin contact.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][3] Use only in areas with appropriate exhaust ventilation.[3]

Work Practices:

  • Avoid Dust Formation: Take measures to prevent the generation of dust when handling the solid chemical.[1][4]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale the substance.[4]

  • Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is used.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] It is recommended to keep it refrigerated.[1][4] Store away from incompatible materials such as strong oxidizing agents.[1][2]

First Aid Measures

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Seek medical attention if symptoms occur.[1][4]

  • Inhalation: Move to fresh air. If breathing is difficult or symptoms occur, get medical attention immediately.[1][4]

  • Ingestion: Clean your mouth with water and drink plenty of water afterward. Get medical attention if you feel unwell.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Containment and Labeling:

  • Containment: Sweep up and shovel the solid material into a suitable, labeled container for disposal.[1][4] Avoid creating dust.[1][4]

  • Labeling: Ensure all waste containers are properly labeled as hazardous waste.

Disposal Method:

  • Dispose of the substance and its container in accordance with all applicable federal, state, and local regulations.[3] Do not release it into the environment.[1][4]

  • For empty containers, the first rinse should be collected and disposed of as hazardous waste.[5]

Workflow for Handling and Disposal of this compound

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_post_handling Post-Handling A Assess Risks & Review SDS B Ensure Adequate Ventilation A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh/Handle this compound (Avoid Dust Formation) C->D E Perform Experimental Work D->E F Clean Work Area E->F H Collect Solid Waste in Labeled Container E->H G Decontaminate Equipment F->G K Remove PPE F->K I Collect First Rinse of Empty Containers as Hazardous Waste G->I G->K J Dispose of Waste According to Local Regulations H->J I->J L Wash Hands Thoroughly K->L

Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.